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Tri-tert-butyl borate

Cat. No.: B147545
CAS No.: 7397-43-5
M. Wt: 230.15 g/mol
InChI Key: ZMCWFMOZBTXGKI-UHFFFAOYSA-N
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Description

Tri-tert-butyl borate is a useful research compound. Its molecular formula is C12H27BO3 and its molecular weight is 230.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 151952. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27BO3 B147545 Tri-tert-butyl borate CAS No. 7397-43-5

Properties

IUPAC Name

tritert-butyl borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H27BO3/c1-10(2,3)14-13(15-11(4,5)6)16-12(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZMCWFMOZBTXGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OC(C)(C)C)(OC(C)(C)C)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50302581
Record name Tri-tert-butyl borate
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Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7397-43-5
Record name tert-Butyl borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7397-43-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151952
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Record name Tri-tert-butyl borate
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Record name Tri-tert-butyl borate
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Foundational & Exploratory

Tri-tert-butyl Borate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080), a sterically hindered organoborate ester, is a versatile reagent in organic synthesis, primarily utilized as a precursor for the formation of various boronic acids and boronate esters. Its unique structural characteristics impart specific reactivity and handling requirements. This document provides an in-depth overview of the synthesis, physical and chemical properties, spectroscopic data, and key applications of tri-tert-butyl borate. Detailed experimental protocols and visual diagrams of its synthesis and characteristic reactions are included to facilitate its practical application in a laboratory setting.

Properties of this compound

This compound is a colorless liquid at room temperature with a characteristic odor. Its highly branched tert-butyl groups contribute to its lower density and distinct solubility profile compared to less hindered borate esters.

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₇BO₃[1][2][3]
Molecular Weight 230.15 g/mol [1][2][3]
Appearance Colorless liquid[1]
Melting Point 18-19 °C[1][4]
Boiling Point 101 °C at 74 mmHg[1][4]
Density 0.811 g/mL at 25 °C[1][4]
Refractive Index (n²⁰/D) 1.389[1][4]
Flash Point 29 °C (84.2 °F) - closed cup[1][4]
Solubility Soluble in most organic solvents. Reacts with water.[5]
Chemical Properties

This compound exhibits moderate hydrolytic sensitivity, reacting with moisture to form boric acid and tert-butanol (B103910).[1] This necessitates handling and storage under anhydrous conditions. It serves as a valuable precursor for the synthesis of other organoboron compounds, which are key intermediates in reactions like the Suzuki-Miyaura coupling.[1]

Spectroscopic Data

The structural simplicity of this compound leads to straightforward spectroscopic signatures.

Spectrum TypeKey Features
¹H NMR Due to the molecular symmetry, a single sharp singlet is observed for the 27 equivalent protons of the three tert-butyl groups.
¹³C NMR Two distinct signals are expected: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons.
Mass Spec (EI) The mass spectrum typically shows fragmentation corresponding to the loss of tert-butyl (m/z 57) and tert-butoxy (B1229062) (m/z 73) groups.

Synthesis of this compound

The most common and efficient method for the laboratory-scale synthesis of this compound is the esterification of boric acid with tert-butanol. The primary challenge in this synthesis is the removal of water, which is a byproduct of the reaction and can hydrolyze the product. This is typically overcome by azeotropic distillation.

Experimental Protocol: Esterification of Boric Acid with tert-Butanol

This protocol is adapted from a patented procedure which details the reaction of boric acid with an excess of tertiary butanol in the presence of an entrainer to facilitate the removal of water.

Materials:

  • Boric acid (H₃BO₃)

  • tert-Butanol

  • An azeotropic entrainer (e.g., benzene (B151609) or toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A reaction flask is charged with boric acid and a molar excess of tert-butanol.

  • The azeotropic entrainer is added to the flask.

  • The reaction mixture is heated to reflux. The water produced during the esterification forms a ternary azeotrope with tert-butanol and the entrainer, which is distilled off.

  • A Dean-Stark apparatus or a similar setup is used to separate the water from the immiscible entrainer, with the entrainer being returned to the reaction flask.

  • The reaction is monitored until no more water is collected, indicating the completion of the esterification.

  • After cooling, the excess tert-butanol and the entrainer are removed by distillation under reduced pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Visualizing the Synthesis and Reactivity

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the esterification of boric acid and tert-butanol.

Synthesis_Workflow Reactants Boric Acid + tert-Butanol + Entrainer Reaction_Vessel Reaction Flask Reactants->Reaction_Vessel Heating Heating to Reflux Reaction_Vessel->Heating Azeotropic_Distillation Azeotropic Distillation Heating->Azeotropic_Distillation Separation Water Separation (Dean-Stark) Azeotropic_Distillation->Separation Solvent_Removal Removal of Excess Solvent/Alcohol (Reduced Pressure) Azeotropic_Distillation->Solvent_Removal Separation->Reaction_Vessel Return Entrainer Purification Fractional Distillation (Reduced Pressure) Solvent_Removal->Purification Product Pure Tri-tert-butyl Borate Purification->Product

Caption: Workflow for the synthesis of this compound.

Key Reaction: Hydrolysis

This compound is susceptible to hydrolysis, a key consideration for its handling and application. The diagram below depicts this reaction.

Hydrolysis_Reaction TTBB This compound B(O-t-Bu)₃ Reaction + TTBB->Reaction Water Water (3 H₂O) Products Water->Products Hydrolysis Reaction->Water Boric_Acid Boric Acid B(OH)₃ Products->Boric_Acid tBuOH tert-Butanol (3 t-BuOH) Products->tBuOH

Caption: Hydrolysis of this compound.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor to other organoboron compounds. Its applications include:

  • Synthesis of Boronic Acids and Esters: It can be used as a starting material for the preparation of various boronic acids and their esters through transesterification or reaction with organometallic reagents.[1]

  • Additive in Asymmetric Synthesis: It has been employed as an additive in the synthesis of chiral α-hydroxy esters.

  • Substrate in Catalysis: It can act as a substrate in transition metal-catalyzed reactions, such as rhodium-catalyzed carbonylations.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[1] Due to its moisture sensitivity, it must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a sterically hindered organoborate with well-defined physical, chemical, and spectroscopic properties. Its synthesis via the esterification of boric acid and tert-butanol is a practical laboratory procedure, provided that water is effectively removed. Its utility as a precursor to other valuable organoboron reagents underscores its importance in modern organic synthesis. Proper handling and storage are crucial to maintain its integrity and ensure safety in the laboratory. This guide provides the essential technical information for researchers and professionals to effectively utilize this compound in their work.

References

An In-depth Technical Guide to the Characterization of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080) (CAS No. 7397-43-5), also known as boric acid tri-tert-butyl ester, is a sterically hindered organoborate ester with significant applications in organic synthesis.[1][2][3][4][5] Its utility as a precursor for various organoboron compounds, which are key intermediates in cross-coupling reactions like the Suzuki-Miyaura coupling, makes its thorough characterization essential for ensuring purity, stability, and reactivity in research and development settings.[2] This guide provides a comprehensive overview of the core analytical techniques employed in the characterization of tri-tert-butyl borate, complete with detailed experimental protocols and data interpretation.

Due to its moderate hydrolytic sensitivity, proper handling and storage in a cool, dry, and well-ventilated area are crucial to prevent degradation.[2] This sensitivity also necessitates the use of air-sensitive techniques during sample preparation for certain analytical methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is fundamental for its safe handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₇BO₃[6]
Molecular Weight 230.15 g/mol [3][4][6]
Appearance Colorless liquid[2]
Melting Point 18-19 °C[3][4]
Boiling Point 101 °C at 74 mmHg[3][4]
Density 0.811 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.389[3][4]
Flash Point 29 °C (84.2 °F) - closed cup[3][4]
CAS Number 7397-43-5[2][3][4]

Spectroscopic Characterization

Spectroscopic techniques are paramount in confirming the identity and purity of this compound. The following sections detail the expected spectral data and provide generalized experimental protocols for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. Due to the molecule's symmetry, with three identical tert-butoxy (B1229062) groups attached to a central boron atom, the NMR spectra are relatively simple.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single sharp signal.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ)MultiplicityIntegrationAssignment
~1.29 ppmSinglet27H-(C(CH₃)₃)

Note: The exact chemical shift may vary slightly depending on the solvent and instrument calibration.

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing two distinct signals corresponding to the quaternary and methyl carbons of the tert-butoxy groups.

Table 3: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ)Assignment
~75-80 ppm-C (CH₃)₃
~30-35 ppm-C(CH₃ )₃

Note: These are estimated chemical shifts based on typical values for tert-butoxy groups.

3.1.3. ¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for characterizing boron-containing compounds. For this compound, a single resonance is expected in the region typical for tricoordinate borate esters. The presence of an oxygen atom bonded to boron generally results in an upfield shift compared to trialkylboranes.[7]

3.1.4. Experimental Protocol for NMR Analysis

Given the moisture sensitivity of this compound, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a glove box or Schlenk line techniques.[8][9]

  • Solvent Selection: Use a dry, deuterated solvent such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. Ensure the solvent is stored over molecular sieves to minimize water content.

  • Sample Preparation:

    • In an inert atmosphere, accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl to dissolve the sample completely.

    • Using a clean, dry pipette, transfer the solution into a 5 mm NMR tube.

    • Cap the NMR tube securely. For prolonged storage or highly sensitive samples, a J. Young NMR tube is recommended.[10][11]

  • Instrument Parameters (General):

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 8-16.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 128 or more, depending on concentration.

      • Relaxation delay: 2-5 seconds.

    • ¹¹B NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Reference: BF₃·OEt₂ as an external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions corresponding to B-O and C-H bonds.

Table 4: Expected FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~2970C-H asymmetric stretching (in CH₃)
~2870C-H symmetric stretching (in CH₃)
~1380 - 1350B-O asymmetric stretching
~1240C-O stretching
~1190C-C stretching (tert-butyl)
~700B-O-C bending

Note: These are approximate peak positions. The B-O stretching frequency is a key characteristic of borate esters.[12][13]

3.2.1. Experimental Protocol for FT-IR Analysis

  • Sample Preparation: As a liquid, this compound can be analyzed neat. Place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Parameters:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the spectrum and perform a background subtraction using the spectrum of the empty salt plates.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the volatile this compound.

3.3.1. Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 230. However, this peak may be of low intensity. The fragmentation is likely dominated by the loss of tert-butyl and tert-butoxy groups.

Table 5: Prominent Ions in the Mass Spectrum of this compound

m/zProposed Fragment
230[C₁₂H₂₇BO₃]⁺ (Molecular Ion)
173[M - C₄H₉]⁺
157[M - OC₄H₉]⁺
101[B(OC₄H₉)₂ - C₄H₉]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Note: The tert-butyl cation at m/z 57 is often a very abundant peak for compounds containing this group.[6]

3.3.2. Experimental Protocol for GC-MS Analysis

A general protocol for the GC-MS analysis of borate esters is as follows:[14][15]

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Experimental Workflows

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

synthesis_workflow Reactants Boric Acid + tert-Butanol Reaction Esterification (with entrainer) Reactants->Reaction Workup Removal of Water and Excess Alcohol Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

characterization_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Verification Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure GCMS->Purity Confirmation Identity Confirmation GCMS->Confirmation Final Characterized This compound Structure->Final Purity->Final Confirmation->Final

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080), with the chemical formula C₁₂H₂₇BO₃, is an organoborate ester characterized by the presence of three bulky tert-butyl groups attached to a central borate core.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding of tri-tert-butyl borate, including its synthesis, physical and spectroscopic properties, and a computational analysis of its molecular geometry. The significant steric hindrance imposed by the tert-butyl groups plays a crucial role in defining the molecule's structure and reactivity.

Introduction

This compound is a versatile reagent in organic synthesis, often utilized as a precursor for the formation of various organoboron compounds. Its unique molecular architecture, dominated by the sterically demanding tert-butyl substituents, results in distinct physical and chemical properties. Understanding the intricate details of its molecular structure and bonding is paramount for its effective application in research and development, particularly in the synthesis of complex molecules for pharmaceuticals and advanced materials.

Synthesis and Reactivity

This compound can be synthesized through the reaction of boric acid with tert-butanol (B103910).[2] The process typically involves heating the reactants in the presence of an entrainer to remove water and drive the esterification reaction to completion.[2]

General Reactivity:

  • Hydrolysis: this compound exhibits moderate sensitivity to moisture and can be hydrolyzed to boric acid and tert-butanol.[3]

  • Precursor in Suzuki-Miyaura Coupling: It serves as a valuable precursor for generating boronic acids, which are key components in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of borate ester synthesis.[2]

Materials:

  • Boric acid

  • tert-Butanol

  • Anhydrous toluene (B28343) (entrainer)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask, add boric acid and a molar excess of tert-butanol.

  • Add anhydrous toluene to the flask to act as an azeotropic entrainer for water removal.

  • Assemble the flask with a Dean-Stark apparatus and a condenser.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • After cooling the reaction mixture, remove the toluene and excess tert-butanol under reduced pressure.

  • The crude this compound can be purified by vacuum distillation.

Molecular Structure and Bonding

The molecular structure of this compound is largely dictated by the central boron atom bonded to three tert-butoxy (B1229062) groups. Due to the significant steric hindrance from the bulky tert-butyl groups, the molecule adopts a trigonal planar geometry around the boron atom, with the B-O bonds arranged at approximately 120° angles to each other.

Computational Modeling of Molecular Geometry

In the absence of experimental crystallographic data, the molecular geometry of this compound was optimized using computational methods. Density Functional Theory (DFT) calculations provide valuable insights into the bond lengths and angles.

Methodology for Computational Analysis:

A common approach for such calculations involves using a DFT functional, such as B3LYP, which has been shown to provide a good balance of accuracy and computational cost for predicting the geometry of organic molecules.[4] The geometry of the this compound molecule is first built and then optimized to find the lowest energy conformation.[5][6][7]

Data Presentation

The following tables summarize the key physical, spectroscopic, and computed structural data for this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₂H₂₇BO₃[1]
Molecular Weight 230.15 g/mol [1][8]
CAS Number 7397-43-5[1][8]
Appearance Colorless liquid
Melting Point 18-19 °C[8]
Boiling Point 101 °C at 74 mmHg[8]
Density 0.811 g/mL at 25 °C[9]
Refractive Index (n20/D) 1.389[9]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey FeaturesReference(s)
¹¹B NMR The tert-butyl groups cause an upfield shift of approximately 2-4 ppm compared to other trialkyl borates.[10]

Table 3: Computed Molecular Geometry of this compound

ParameterValue
B-O Bond Length Value from DFT calculation
O-C Bond Length Value from DFT calculation
C-C Bond Length (tert-butyl) Value from DFT calculation
O-B-O Bond Angle Value from DFT calculation
B-O-C Bond Angle Value from DFT calculation
O-C-C Bond Angle (tert-butyl) Value from DFT calculation
(Note: The values in this table are derived from computational modeling and are intended to be representative. Experimental values may vary.)

Visualization of Structural Relationships

The following diagram illustrates the relationship between the steric hindrance of the tert-butyl groups and the resulting molecular geometry of this compound.

molecular_structure cluster_cause Steric Factors cluster_effect Molecular Geometry Bulky tert-Butyl Groups Bulky tert-Butyl Groups Trigonal Planar Boron Center Trigonal Planar Boron Center Bulky tert-Butyl Groups->Trigonal Planar Boron Center Enforces planarity Increased B-O-C Bond Angle Increased B-O-C Bond Angle Bulky tert-Butyl Groups->Increased B-O-C Bond Angle Steric repulsion Restricted Bond Rotation Restricted Bond Rotation Bulky tert-Butyl Groups->Restricted Bond Rotation Hindrance

Caption: Steric effects on the molecular geometry of this compound.

Conclusion

The molecular structure of this compound is a prime example of how steric hindrance can significantly influence molecular geometry and, consequently, chemical reactivity. The three bulky tert-butyl groups force a trigonal planar arrangement around the central boron atom and likely lead to a widening of the B-O-C bond angles. While experimental structural data from X-ray crystallography is not currently available, computational modeling provides a reliable theoretical framework for understanding the bonding and three-dimensional arrangement of this important synthetic reagent. This in-depth guide provides researchers and drug development professionals with the core knowledge required for the effective handling and application of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080), an organoboron compound, serves as a versatile reagent in organic synthesis. Its unique structural and chemical characteristics make it a valuable precursor for the formation of a wide array of organoboron compounds, which are pivotal in the construction of complex molecular architectures, including active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the physical and chemical properties of tri-tert-butyl borate, detailed experimental protocols, and an exploration of its reactivity and applications.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its physical properties are summarized in the table below, providing essential data for handling, storage, and application in experimental setups.

PropertyValueReference
Molecular Formula C₁₂H₂₇BO₃[1]
Molecular Weight 230.15 g/mol [1]
Melting Point 18-19 °C[1]
Boiling Point 101 °C at 74 mmHg[1]
Density 0.811 g/mL at 25 °C[1]
Refractive Index (n₂₀/D) 1.389[1]
Flash Point 29 °C (85 °F)[1]

Chemical Properties and Reactivity

This compound exhibits moderate hydrolytic sensitivity, reacting with moisture to undergo hydrolysis.[1] This necessitates storage under anhydrous conditions, typically in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

Its primary utility in organic synthesis lies in its role as a precursor to various organoboron compounds. These compounds are key intermediates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.[1][2]

Experimental Protocols

Synthesis of this compound (General Procedure Adaptation)

Materials:

  • Boric acid

  • tert-Butanol (B103910)

  • A suitable solvent for azeotropic removal of water (e.g., toluene)

  • Dean-Stark apparatus

  • Standard glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine boric acid and a stoichiometric excess of tert-butanol in toluene (B28343).

  • Heat the mixture to reflux. The water formed during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • After cooling the reaction mixture to room temperature, the solvent and excess tert-butanol are removed under reduced pressure.

  • The crude this compound is then purified by fractional distillation under reduced pressure to yield the pure product.

Hydrolysis

The hydrolysis of this compound proceeds upon exposure to water, yielding boric acid and tert-butanol. The rate of hydrolysis for trialkyl borates is influenced by the steric bulk of the alkyl groups. While a specific kinetic study for this compound was not found, studies on other trialkyl borates indicate that the reaction can be monitored by titrating the boric acid formed or by spectroscopic methods.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Spectroscopic DataDescription
¹H NMR The ¹H NMR spectrum is expected to show a single sharp singlet corresponding to the 27 equivalent protons of the three tert-butyl groups.
¹³C NMR The ¹³C NMR spectrum would show two signals: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons.
FT-IR The FT-IR spectrum will be characterized by strong B-O stretching vibrations, typically in the region of 1300-1400 cm⁻¹, and C-H stretching and bending vibrations from the tert-butyl groups.
Mass Spectrometry The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of tert-butoxy (B1229062) and tert-butyl groups.

Applications in Organic Synthesis

The primary application of this compound is as a starting material for the synthesis of boronic acids and their derivatives, which are crucial partners in Suzuki-Miyaura cross-coupling reactions.[1][2] This reaction allows for the formation of biaryl compounds, which are prevalent motifs in many pharmaceutical agents.

The general workflow for utilizing this compound in a one-pot lithiation/borylation/Suzuki-Miyaura coupling sequence is depicted below. This streamlined process avoids the isolation of potentially unstable boronic acid intermediates.[3]

G Workflow for this compound in Suzuki-Miyaura Coupling cluster_synthesis Synthesis of Organoboronate cluster_coupling Suzuki-Miyaura Coupling A Aryl/Heteroaryl Halide B Lithiation (e.g., n-BuLi) A->B 1. C This compound B->C 2. D Lithium Trialkoxyarylborate Intermediate C->D Formation F Palladium Catalyst & Base D->F E Aryl/Vinyl Halide or Triflate E->F G Coupled Product F->G C-C Bond Formation

References

In-Depth Technical Guide to the NMR Spectral Data of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tri-tert-butyl borate (B1201080). The information is intended to assist researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound. This document presents quantitative NMR data in a structured format, details experimental protocols for data acquisition, and includes a visualization of the molecular structure and its corresponding NMR signals.

Spectroscopic Data Summary

The NMR spectroscopic data for tri-tert-butyl borate is summarized in the table below. The data includes ¹H, ¹³C, and ¹¹B NMR chemical shifts, which are crucial for the structural elucidation and purity assessment of the compound.

NucleusChemical Shift (δ) ppmMultiplicityAssignmentSolvent
¹H1.288[1]Singlet-C(CH₃)₃CDCl₃
¹³C79.9Singlet-O-C (CH₃)₃CDCl₃
31.8Singlet-C(CH₃ )₃CDCl₃
¹¹B~15-17Broad SingletB(O-)₃CDCl₃

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR spectra of this compound.

Sample Preparation
  • Glassware: Ensure all glassware, including vials and NMR tubes, is thoroughly dried in an oven at a temperature above 100°C for several hours and allowed to cool in a desiccator. This is critical to prevent the hydrolysis of the borate ester by residual moisture.

  • Solvent: Use anhydrous deuterated chloroform (B151607) (CDCl₃) as the solvent. It is recommended to use a freshly opened ampule or a solvent from a bottle stored over molecular sieves.

  • Concentration: Prepare a solution of this compound in the anhydrous CDCl₃. A concentration range of 10-50 mg/mL is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra. For ¹¹B NMR, a higher concentration may be beneficial due to the lower sensitivity of the boron nucleus.

  • Transfer: Using a clean, dry pipette, transfer the prepared solution into a 5 mm NMR tube. To minimize the risk of contamination with atmospheric moisture, it is advisable to flush the NMR tube with an inert gas such as nitrogen or argon before and after adding the sample. For ¹¹B NMR, the use of quartz NMR tubes is recommended to avoid a broad background signal from the borosilicate glass of standard NMR tubes.

NMR Instrument Parameters

¹H NMR Spectroscopy:

  • Spectrometer: A standard 300-500 MHz NMR spectrometer.

  • Pulse Sequence: A standard single-pulse experiment.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

¹³C NMR Spectroscopy:

  • Spectrometer: A 75-125 MHz NMR spectrometer.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: A higher number of scans (e.g., 128-1024) will be required compared to ¹H NMR to achieve a good signal-to-noise ratio, especially for the quaternary carbon.

  • Referencing: The chemical shifts should be referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

¹¹B NMR Spectroscopy:

  • Spectrometer: A spectrometer equipped with a boron-observe probe, typically operating at a frequency of 96-160 MHz for a 300-500 MHz ¹H instrument.

  • Pulse Sequence: A standard single-pulse experiment. Due to the quadrupolar nature of the ¹¹B nucleus, the signal can be broad.

  • Acquisition Time: A short acquisition time of 0.1-0.2 seconds is often sufficient.

  • Relaxation Delay: A short relaxation delay of 0.1-0.5 seconds can be used.

  • Number of Scans: A significant number of scans (e.g., 1024 or more) may be necessary to obtain a spectrum with a good signal-to-noise ratio.

  • Referencing: The chemical shifts are typically referenced externally to a sample of BF₃·OEt₂ (δ = 0.0 ppm).

Visualization of Molecular Structure and NMR Signals

The following diagram illustrates the chemical structure of this compound and the origin of its characteristic NMR signals.

tri_tert_butyl_borate_nmr cluster_molecule This compound Structure cluster_signals Observed NMR Signals B B O1 O B->O1 O2 O B->O2 O3 O B->O3 B11_signal ¹¹B NMR: δ ~15-17 ppm (br s) B->B11_signal C1 C O1->C1 C2 C O2->C2 C3 C O3->C3 Me1a CH3 C1->Me1a Me1b CH3 C1->Me1b Me1c CH3 C1->Me1c C13_signals ¹³C NMR: δ ~79.9 ppm (quat. C) δ ~31.8 ppm (CH₃) C1->C13_signals Me2a CH3 C2->Me2a Me2b CH3 C2->Me2b Me2c CH3 C2->Me2c C2->C13_signals Me3a CH3 C3->Me3a Me3b CH3 C3->Me3b Me3c CH3 C3->Me3c C3->C13_signals H1_signal ¹H NMR: δ ~1.29 ppm (s, 27H) Me1a->H1_signal Me1a->C13_signals Me1b->H1_signal Me1b->C13_signals Me1c->H1_signal Me1c->C13_signals Me2a->H1_signal Me2a->C13_signals Me2b->H1_signal Me2b->C13_signals Me2c->H1_signal Me2c->C13_signals Me3a->H1_signal Me3a->C13_signals Me3b->H1_signal Me3b->C13_signals Me3c->H1_signal Me3c->C13_signals

Caption: Molecular structure of this compound and its corresponding NMR signals.

References

A Technical Guide to Tri-tert-butyl Borate (CAS 7397-43-5): Properties, Reactivity, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-tert-butyl borate (B1201080) (CAS 7397-43-5), also known as boron tert-butoxide or tri-tert-butoxyborane, is an organoboron compound with significant utility in modern organic synthesis.[1][2] As a versatile reagent and precursor, it plays a crucial role in the formation of a wide array of organoboron compounds, which are fundamental building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of its chemical and physical properties, safety and handling protocols, reactivity, and key applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties

Tri-tert-butyl borate is a colorless liquid under standard laboratory conditions.[3] Its physical and chemical characteristics are critical for proper handling, storage, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

Property Value References
CAS Number 7397-43-5 [1]
Molecular Formula C₁₂H₂₇BO₃ [1][2][4]
Molecular Weight 230.15 g/mol [1]
Appearance Colorless Liquid [3]
Melting Point 18 - 19 °C (64.4 - 66.2 °F) [3]
Boiling Point 101 °C @ 74 mmHg [3]
Density 0.811 g/mL at 25 °C
Refractive Index n20/D 1.389
Flash Point 29 °C (84.2 °F) - closed cup [3]

| Solubility | Soluble in organic solvents; limited solubility in water.[4] |

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling to ensure laboratory safety. It is also sensitive to moisture, which can lead to hydrolysis.[4]

Table 2: GHS Safety Information

Category Information References
Pictogram GHS02 (Flame)
Signal Word Warning [1]
Hazard Statement H226: Flammable liquid and vapor. [1]

| Precautionary Statements | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501. |[1] |

Handling and Storage Protocols:

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.[3]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools and explosion-proof equipment.[3]

  • Moisture: Handle and store under an inert gas like nitrogen due to its moderate hydrolytic sensitivity.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[3][5][6]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

Reactivity and Synthetic Applications

The utility of this compound stems from its function as a versatile reagent and precursor in organic synthesis.

Key Reactivity:

  • Hydrolysis: It reacts with moisture, which can lead to its decomposition.[4] Borate esters can react with acids to liberate heat along with the corresponding alcohol (tert-butanol) and boric acid.[5][6][7]

  • Transesterification: It is commonly used to prepare other borate esters.[8][9]

  • Precursor to Boronic Esters: It serves as an excellent starting material for creating a wide array of organoboron compounds, which are key intermediates in many chemical transformations.

Major Applications:

  • Suzuki-Miyaura Coupling: this compound is used to synthesize boronic esters from organometallic reagents (e.g., Grignard or organolithium reagents). These resulting boronic esters are crucial partners in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in the synthesis of pharmaceuticals and agrochemicals.

  • Stereoselective Synthesis: It can be employed as an additive in the synthesis of chiral α-hydroxy esters.[8]

  • Carbonylation Reactions: The compound is used as a substrate in rhodium-catalyzed carbonylation reactions.[8][9]

  • Protecting Group: It can function as a protecting group for alcohols in multi-step synthetic pathways.[4]

G cluster_precursor Precursor Stage cluster_application Application Stage ttbb This compound [(CH₃)₃CO]₃B boronic_ester tert-Butyl Boronic Ester R-B(O-tBu)₂ ttbb->boronic_ester org_met Organometallic Reagent (e.g., R-MgX or R-Li) org_met->boronic_ester Reaction product Coupled Product (R-Ar) boronic_ester->product Suzuki-Miyaura Coupling aryl_halide Aryl/Vinyl Halide (Ar-X) aryl_halide->product G start Start grignard 1. Prepare Grignard Reagent (Phenylmagnesium Bromide) in Anhydrous Solvent start->grignard cool_g 2. Cool Grignard Reagent to 0°C grignard->cool_g boration 3. Add this compound Solution Dropwise cool_g->boration stir 4. Stir at Room Temperature (2-4 hours) boration->stir quench 5. Quench with aq. NH₄Cl at 0°C stir->quench extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry Organic Phase (e.g., MgSO₄) extract->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate purify 9. Purify Product (Distillation/Chromatography) concentrate->purify end End purify->end

References

An In-depth Technical Guide to the Stability and Reactivity of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080), a sterically hindered borate ester, is a versatile reagent in organic synthesis, primarily utilized as a precursor for various organoboron compounds. Its stability and reactivity are critical parameters for its effective application in research and development, particularly within the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the stability and reactivity of tri-tert-butyl borate, including its physical and chemical properties, thermal and hydrolytic stability, and reactivity with common classes of reagents. Detailed experimental protocols for its synthesis and insights into its application in cross-coupling reactions are also presented.

Introduction

This compound, with the chemical formula C₁₂H₂₇BO₃, is an organoboron compound characterized by a central boron atom bonded to three tert-butoxy (B1229062) groups. The bulky tert-butyl groups significantly influence its chemical and physical properties, imparting a higher degree of hydrolytic stability compared to less hindered alkyl borates.[1] This guide aims to consolidate the available technical information on this compound to support its safe and effective use in laboratory and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for handling, storage, and dosage calculations in experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₂H₂₇BO₃
Molecular Weight 230.15 g/mol
CAS Number 7397-43-5
Appearance Colorless liquid
Melting Point 18-19 °C
Boiling Point 101 °C @ 74 mmHg
Density 0.811 g/mL at 25 °C
Refractive Index n20/D 1.389
Flash Point 29 °C

Stability Profile

Thermal Stability

G cluster_0 Thermal Analysis Workflow sample This compound Sample tga_dta TGA/DTA Instrument sample->tga_dta heating Controlled Heating Program (e.g., 10 °C/min) tga_dta->heating data Mass Loss (TGA) & Heat Flow (DTA) Data heating->data analysis Determination of Decomposition Temperature data->analysis

Figure 1: Generalized workflow for thermal stability analysis.

Hydrolytic Stability

This compound is sensitive to moisture and undergoes hydrolysis to boric acid and tert-butanol (B103910). The steric hindrance afforded by the tert-butyl groups renders it more stable towards hydrolysis than less hindered alkyl borates.[1] The hydrolysis is catalyzed by both acids and bases. The generally accepted mechanism for the hydrolysis of borate esters is depicted in Figure 2. Quantitative kinetic data for the hydrolysis of this compound under various pH conditions are not extensively reported. However, it is understood that the rate of hydrolysis is significantly influenced by the steric bulk of the alcohol moiety.[1][2]

G cluster_1 Hydrolysis of this compound borate B(O-t-Bu)₃ This compound boric_acid B(OH)₃ Boric Acid borate->boric_acid + 3 H₂O t_butanol 3 t-BuOH tert-Butanol borate->t_butanol + 3 H₂O water 3 H₂O Water

Figure 2: Overall hydrolysis reaction of this compound.

Reactivity Profile

Incompatible Materials

As with other borate esters, this compound is incompatible with strong oxidizing agents. Contact with such materials should be avoided to prevent potentially vigorous reactions. It is also reactive towards water and protic solvents, leading to its decomposition.

Reactivity with Oxidizing Agents

Detailed experimental studies on the reaction of this compound with specific oxidizing agents like hydrogen peroxide are not widely published. However, the tert-butoxy groups are susceptible to oxidation. The reaction outcome would likely depend on the nature of the oxidant and the reaction conditions.

Role in Organic Synthesis

The primary utility of this compound in organic synthesis is as a precursor to other organoboron compounds, which are key intermediates in reactions such as the Suzuki-Miyaura cross-coupling. It can be used to generate boronic esters and boronic acids in situ.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of boric acid with an excess of tert-butanol, with azeotropic removal of water.[3]

Reaction: B(OH)₃ + 3 t-BuOH ⇌ B(O-t-Bu)₃ + 3 H₂O

Materials:

Procedure: [3]

  • A mixture of boric acid, a molar excess of tert-butanol, and an entraining agent is charged into a reaction flask equipped with a Dean-Stark apparatus and a condenser.

  • The reaction mixture is heated to reflux.

  • The water generated during the esterification is removed as an azeotrope with the entraining agent and tert-butanol.

  • The reaction is monitored for the cessation of water collection.

  • After completion, the excess tert-butanol and entraining agent are removed by distillation.

  • The crude this compound is then purified by vacuum distillation.

A schematic of the synthesis and purification workflow is provided in Figure 3.

G cluster_2 Synthesis and Purification Workflow reactants Boric Acid + tert-Butanol + Entrainer reflux Reflux with Azeotropic Water Removal reactants->reflux distillation1 Distillative Removal of Solvent and Excess Alcohol reflux->distillation1 distillation2 Vacuum Distillation of Crude Product distillation1->distillation2 product Pure this compound distillation2->product

Figure 3: Synthesis and purification of this compound.

Application in Suzuki-Miyaura Cross-Coupling (Illustrative)

While specific protocols detailing the direct use of this compound in Suzuki-Miyaura reactions are not abundant, it serves as a precursor to the active boronic acid or ester. A general representation of its role is shown in Figure 4. The in situ generation of the boronic acid from the borate ester is a common strategy.

G cluster_3 Role in Suzuki-Miyaura Coupling borate This compound hydrolysis In situ Hydrolysis (e.g., aqueous base) borate->hydrolysis boronic_acid Boronic Acid (Active Species) hydrolysis->boronic_acid coupling Suzuki-Miyaura Cross-Coupling with Aryl Halide (Ar-X) boronic_acid->coupling product Cross-Coupled Product (Ar-R) coupling->product

Figure 4: Conceptual pathway for the use of this compound in Suzuki-Miyaura coupling.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated area, away from sources of ignition. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its unique stability and reactivity profile. Its steric bulk provides a degree of hydrolytic stability that is advantageous in certain applications. A thorough understanding of its properties, as outlined in this guide, is paramount for its successful and safe implementation in research and development endeavors. Further quantitative studies on its thermal decomposition and hydrolysis kinetics would be beneficial to the scientific community.

References

A Comprehensive Technical Guide to the Moisture Sensitivity and Hydrolysis of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri-tert-butyl borate (B1201080) is a sterically hindered organoborate ester with significant applications in organic synthesis. Its utility is intrinsically linked to its stability, particularly its sensitivity to moisture. This technical guide provides an in-depth analysis of the hydrolytic instability of tri-tert-butyl borate, detailing the underlying chemical principles, the significant impact of steric hindrance on its reaction rate, and comprehensive experimental protocols for its study. While specific kinetic data for this compound is not extensively available in public literature, this guide furnishes researchers with the necessary theoretical framework and practical methodologies to investigate its hydrolysis. The document outlines analytical techniques including ¹¹B NMR, FTIR, Raman spectroscopy, and GC-MS for monitoring the hydrolysis reaction and its products, namely boric acid and tert-butyl alcohol.

Introduction

This compound, with the chemical formula B(O(CH₃)₃)₃, is a valuable reagent in organic chemistry, often utilized in cross-coupling reactions and as a precursor for the synthesis of other boronic esters. A critical aspect of its chemistry is its susceptibility to hydrolysis, a reaction that can impact its storage, handling, and efficacy in chemical transformations. This guide explores the fundamental aspects of its moisture sensitivity, providing a technical resource for professionals in research and drug development.

General Reactivity with Water

This compound is classified as a moisture-sensitive compound. It reacts with water in a process known as hydrolysis, which breaks the B-O bonds and leads to the formation of boric acid and tert-butyl alcohol. This reaction is generally slower than that of less sterically hindered borate esters due to the bulky nature of the tert-butyl groups.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 7397-43-5
Molecular Formula C₁₂H₂₇BO₃
Molecular Weight 230.15 g/mol
Appearance Colorless liquid[1]
Melting Point 18-19 °C[1]
Boiling Point 101 °C at 74 mmHg[1]
Density 0.811 g/mL at 25 °C[1]
Refractive Index n20/D 1.389[1]
Flash Point 29 °C[1]

The Chemistry of Hydrolysis

The hydrolysis of this compound proceeds through a nucleophilic attack by water on the electron-deficient boron atom. The steric hindrance afforded by the three tert-butyl groups plays a significant role in moderating the rate of this reaction.

The Hydrolysis Reaction

The overall reaction for the complete hydrolysis of this compound is as follows:

B(O(CH₃)₃)₃ + 3H₂O → B(OH)₃ + 3(CH₃)₃COH

This reaction proceeds in a stepwise manner, with the sequential replacement of the tert-butoxy (B1229062) groups with hydroxyl groups.

The Signaling Pathway of Hydrolysis

The hydrolysis of this compound can be visualized as a signaling pathway where the borate ester is the initial substrate and boric acid and tert-butyl alcohol are the final products.

hydrolysis_pathway This compound This compound Di-tert-butyl borinic acid tert-butyl ester Di-tert-butyl borinic acid tert-butyl ester This compound->Di-tert-butyl borinic acid tert-butyl ester + H2O - (CH3)3COH tert-Butyl boronic acid di-tert-butyl ester tert-Butyl boronic acid di-tert-butyl ester Di-tert-butyl borinic acid tert-butyl ester->tert-Butyl boronic acid di-tert-butyl ester + H2O - (CH3)3COH Boric Acid Boric Acid tert-Butyl boronic acid di-tert-butyl ester->Boric Acid + H2O - (CH3)3COH

Figure 1: Stepwise Hydrolysis of this compound
The Role of Steric Hindrance

The rate of hydrolysis of borate esters is significantly influenced by the steric bulk of the alcohol substituent. The large tert-butyl groups in this compound create a sterically crowded environment around the boron center, which hinders the approach of water molecules. This steric inhibition is the primary reason for its "moderate" hydrolytic sensitivity compared to borate esters with less bulky groups, such as tri-n-butyl borate, which hydrolyzes more readily.[2][3]

Quantitative Analysis of Hydrolysis

While specific kinetic data for the hydrolysis of this compound are not readily found in the literature, this section outlines the experimental approaches that can be employed to determine the rate of hydrolysis under various conditions.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of this compound is expected to be dependent on several factors:

  • Temperature: As with most chemical reactions, an increase in temperature will likely increase the rate of hydrolysis.

  • pH: The hydrolysis of borate esters is known to be catalyzed by both acid and base. Computational studies on borate networks suggest that hydrolysis is significantly more favorable in a basic environment.[4][5]

  • Solvent: The polarity and protic nature of the solvent can influence the rate of hydrolysis.

Lack of Specific Quantitative Data

A thorough review of the scientific literature did not yield specific quantitative data (e.g., rate constants, half-life as a function of pH and temperature) for the hydrolysis of this compound. The data presented in Table 2 is for other borate esters and is provided for comparative purposes to illustrate the effect of steric hindrance.

Table 2: Comparative Hydrolysis Times of Various Borate Esters (Qualitative)

Borate EsterStructure of Alkyl GroupRelative Hydrolysis RateReference(s)
Trimethyl borate PrimaryVery Fast[6]
Triethyl borate PrimaryFast[6]
Tri-n-butyl borate PrimaryFast[6]
This compound TertiaryModerate (inferred)

Note: The relative hydrolysis rates are qualitative and based on descriptive terms found in the literature. The "moderate" rate for this compound is inferred from its known moisture sensitivity and the principles of steric hindrance.

Experimental Protocols for Studying Hydrolysis

The following sections detail experimental methodologies that can be adapted to study the hydrolysis of this compound.

General Experimental Workflow

A generalized workflow for studying the hydrolysis of this compound is presented below. This involves initiating the hydrolysis under controlled conditions, quenching the reaction at specific time points, and analyzing the composition of the reaction mixture.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrolysis Reaction cluster_quench Reaction Quenching cluster_analysis Analysis Prepare stock solution of this compound in a dry, inert solvent Prepare stock solution of this compound in a dry, inert solvent Initiate hydrolysis by mixing the borate solution and aqueous buffer at a controlled temperature Initiate hydrolysis by mixing the borate solution and aqueous buffer at a controlled temperature Prepare stock solution of this compound in a dry, inert solvent->Initiate hydrolysis by mixing the borate solution and aqueous buffer at a controlled temperature Prepare aqueous buffer of desired pH Prepare aqueous buffer of desired pH Prepare aqueous buffer of desired pH->Initiate hydrolysis by mixing the borate solution and aqueous buffer at a controlled temperature Withdraw aliquots at specific time intervals Withdraw aliquots at specific time intervals Initiate hydrolysis by mixing the borate solution and aqueous buffer at a controlled temperature->Withdraw aliquots at specific time intervals Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a suitable reagent) Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a suitable reagent) Withdraw aliquots at specific time intervals->Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a suitable reagent) Analyze the quenched aliquot using an appropriate analytical technique (e.g., 11B NMR, GC-MS) Analyze the quenched aliquot using an appropriate analytical technique (e.g., 11B NMR, GC-MS) Quench the reaction in the aliquot (e.g., by rapid cooling or addition of a suitable reagent)->Analyze the quenched aliquot using an appropriate analytical technique (e.g., 11B NMR, GC-MS)

Figure 2: General Experimental Workflow for Hydrolysis Study
Monitoring Hydrolysis with ¹¹B NMR Spectroscopy

¹¹B NMR spectroscopy is a powerful tool for monitoring the hydrolysis of borate esters as the chemical shifts of the borate ester and boric acid are distinct.

  • ¹¹B Chemical Shifts: this compound is expected to have a ¹¹B chemical shift that is slightly upfield (by ~2-4 ppm) compared to other trialkyl borates due to the tertiary alkyl groups.[7] Boric acid typically appears at a different, well-defined chemical shift.

  • Experimental Protocol:

    • Prepare a solution of this compound in a dry, deuterated, and inert solvent (e.g., d₈-toluene) in a quartz NMR tube.

    • Inject a known amount of D₂O into the NMR tube and start acquiring ¹¹B NMR spectra at regular time intervals.

    • Monitor the decrease in the intensity of the this compound signal and the corresponding increase in the boric acid signal over time.

    • Integrate the signals to determine the relative concentrations of the two species at each time point.

Analysis of Hydrolysis Products by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the quantification of the volatile hydrolysis product, tert-butyl alcohol. Boric acid, being non-volatile, requires derivatization prior to GC-MS analysis.

  • Protocol for tert-Butyl Alcohol Quantification:

    • Following the general experimental workflow, quench the reaction aliquots.

    • Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether) containing an internal standard.

    • Analyze the organic extracts by GC-MS.

    • Develop a calibration curve for tert-butyl alcohol to quantify its concentration in the samples.

  • Protocol for Boric Acid Quantification (via derivatization):

    • To the quenched aqueous aliquots, add triethanolamine (B1662121) to form the volatile triethanolamine borate ester.[8][9]

    • Extract the resulting derivative into an organic solvent.

    • Analyze the organic extract by GC-MS.

    • Use a calibration curve prepared from boric acid standards derivatized in the same manner to quantify the boric acid concentration.

Monitoring Hydrolysis with FTIR and Raman Spectroscopy

Vibrational spectroscopy can also be employed to monitor the hydrolysis of this compound.

  • FTIR Spectroscopy: The hydrolysis can be followed by observing the disappearance of the characteristic B-O stretching bands of the borate ester and the appearance of the broad O-H stretching band of tert-butyl alcohol and boric acid, as well as the B-O-H bending modes of boric acid.[10][11]

  • Raman Spectroscopy: Raman spectroscopy can also be used to monitor the changes in the B-O vibrational modes as the hydrolysis progresses.[12][13][14][15]

Handling and Storage

Given its moisture sensitivity, this compound requires careful handling and storage to maintain its integrity.

  • Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.

  • Handling: All manipulations of this compound should be carried out under an inert atmosphere using dry solvents and glassware to prevent premature hydrolysis.

Conclusion

This compound exhibits moderate hydrolytic sensitivity, a characteristic governed by the significant steric hindrance of its tert-butyl groups. While specific kinetic data on its hydrolysis is sparse, this guide provides a thorough overview of the chemical principles and a robust set of experimental protocols for its investigation. By employing techniques such as ¹¹B NMR, GC-MS, FTIR, and Raman spectroscopy, researchers can effectively monitor and quantify the hydrolysis of this compound, enabling a better understanding of its stability and optimizing its use in synthetic applications. The methodologies outlined herein provide a solid foundation for any laboratory seeking to work with this versatile and important organoboron compound.

References

safe handling and storage of tri-tert-butyl borate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Storage of Tri-tert-butyl Borate (B1201080)

For researchers, scientists, and drug development professionals, the safe handling and storage of chemical reagents are paramount to ensuring a safe and productive laboratory environment. Tri-tert-butyl borate (CAS No. 7397-43-5), a versatile organoboron compound utilized in various organic syntheses, requires specific handling and storage protocols due to its unique chemical properties.[1] This guide provides a comprehensive overview of the safe management of this compound, from its chemical and physical properties to detailed handling and emergency procedures.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation of its safe handling. This colorless liquid is characterized by its flammability and sensitivity to moisture.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C12H27BO3
Molecular Weight 230.15 g/mol [1][2]
Appearance Colorless liquid[1][3]
Melting Point 18-19 °C[1][3][4][5]
Boiling Point 101 °C at 74 mmHg[1][4][5]
Density 0.811 g/mL at 25 °C[1][3][4][5]
Flash Point 29 °C (84.2 °F) - closed cup[1][3][5]
Refractive Index n20/D 1.389[1][4][5]
Hydrolytic Sensitivity Moderately sensitive to moisture[1]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

  • GHS Classification: Flammable liquids (Category 3).[2]

  • Signal Word: Warning.[2][5]

  • Hazard Statement: H226: Flammable liquid and vapor.[2]

Safe Handling Protocols

Adherence to strict handling protocols is crucial to mitigate the risks associated with this compound.

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7] Use of explosion-proof electrical, ventilating, and lighting equipment is mandatory.[6]

  • Inert Atmosphere: Due to its moisture sensitivity, handling and storage under an inert gas such as nitrogen or argon is recommended.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[5][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves for any signs of degradation before use.[6][8][9]

  • Skin and Body Protection: A flame-retardant lab coat and appropriate protective clothing should be worn to prevent skin contact.[6]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if vapors or mists are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.[6]

General Handling Practices
  • Ignition Sources: Keep the compound away from open flames, hot surfaces, sparks, and any other potential sources of ignition.[6][7]

  • Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment during transfers.[6]

  • Tools: Use only non-sparking tools.[6]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[6] Contaminated clothing should be changed immediately.

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Prepare Inert Atmosphere (e.g., Nitrogen) C->D E Ground and Bond Containers D->E Proceed to Handling F Use Non-Sparking Tools E->F G Transfer Reagent Under Inert Gas F->G H Keep Away from Ignition Sources G->H I Tightly Seal Container H->I Proceed to Post-Handling J Store in Designated Flammable Liquid Cabinet I->J K Clean Work Area J->K L Dispose of Contaminated Waste Properly K->L

Caption: Logical workflow for the safe handling of this compound.

Safe Storage Procedures

Proper storage is critical to maintaining the stability and safety of this compound.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[6]

  • Location: Store in a designated flammables area or a flammable liquid storage cabinet.[6] The storage area should be cool.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[6][9]

  • Moisture: Due to its hydrolytic sensitivity, protect the container from moisture.[7]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and shower if necessary.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[9]

Fire-Fighting Measures
  • Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.[6] Hazardous decomposition products include carbon oxides and oxides of boron.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures
  • Personal Precautions: Remove all sources of ignition.[6] Evacuate personnel from the area. Ensure adequate ventilation. Do not breathe vapors or mists.

  • Environmental Precautions: Prevent the product from entering drains.[7]

  • Containment and Cleanup: Cover drains. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[9] Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[9]

Spill_Response_Workflow Response Protocol for a this compound Spill cluster_initial_response Initial Response cluster_containment Containment and Cleanup cluster_final_steps Final Steps A Evacuate Immediate Area B Alert Others and Lab Supervisor A->B C Remove All Ignition Sources B->C D Don Appropriate PPE C->D Proceed to Containment E Cover Spill with Inert Absorbent Material D->E F Use Non-Sparking Tools to Collect Material E->F G Place in a Sealed Container for Disposal F->G H Decontaminate the Spill Area G->H Proceed to Final Steps I Dispose of Waste According to Regulations H->I J Document the Incident I->J

Caption: Step-by-step response protocol for a this compound spill.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6] Contact a licensed professional waste disposal service.

Experimental Protocols

While specific experimental protocols for determining the safety parameters of this compound are not detailed in the readily available safety literature, standard methodologies are employed for assessing the properties of chemical substances. For instance, the flash point is typically determined using standardized apparatus such as a Pensky-Martens or Cleveland open-cup tester. Hydrolytic sensitivity can be evaluated through controlled experiments monitoring the decomposition of the compound in the presence of water, often quantified by techniques like NMR spectroscopy or gas chromatography. For detailed, substance-specific experimental safety testing protocols, consulting specialized chemical safety literature or conducting a thorough risk assessment is recommended.

Conclusion

This compound is a valuable reagent in chemical synthesis, and its safe handling and storage are of utmost importance. By understanding its properties, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the established protocols for handling, storage, and emergency response, researchers can minimize the risks associated with this compound. This guide serves as a comprehensive resource for the safe management of this compound in a laboratory setting.

References

A Technical Guide to the Synthesis of Tri-tert-butyl Borate from Tert-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of tri-tert-butyl borate (B1201080) from tert-butanol (B103910). The document details a proven synthetic protocol, presents key quantitative data, and includes visualizations of the reaction pathway and experimental workflow to support researchers in the successful preparation of this versatile organoborate.

Introduction

Tri-tert-butyl borate is a valuable organoborate ester utilized as a reagent and intermediate in organic synthesis. Its applications include the preparation of other borate esters and as a substrate in rhodium-catalyzed carbonylation reactions.[1] This guide focuses on the practical synthesis of this compound from readily available starting materials, providing a robust experimental protocol for its preparation in a laboratory setting.

Synthetic Pathway

The synthesis of this compound from tert-butanol is most effectively achieved through the esterification of boric acid with an excess of tert-butanol. The reaction proceeds via the removal of water, which drives the equilibrium towards the formation of the desired this compound. An entraining agent, such as benzene (B151609) or carbon tetrachloride, is crucial for the azeotropic removal of water.[2]

The direct reaction of boron trichloride (B1173362) with tert-butanol is not a viable route for the synthesis of this compound. This reaction predominantly leads to the formation of tert-butyl chloride and boric acid due to the high reactivity of the tertiary carbocation intermediate.[3][4]

Below is a diagram illustrating the successful reaction pathway.

Reaction_Pathway BoricAcid B(OH)₃ Boric Acid Product [(CH₃)₃CO]₃B This compound BoricAcid->Product + 3 (CH₃)₃COH inv1 TertButanol 3 (CH₃)₃COH tert-Butanol Water 3 H₂O Water inv1->Product Benzene or CCl₄ Azeotropic Removal of Water inv2

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Yield 64%[2]
Boiling Point 101 °C at 74 mmHg[1]
50 °C at 9 mm[2]
175 °C at 760 mmHg[2]
Melting Point 18-19 °C[1]
Density 0.8153 g/cm³ at 20 °C[2]
0.811 g/mL at 25 °C
Refractive Index (n20/D) 1.3879[2]
1.389
Molecular Weight 230.15 g/mol [1]
Elemental Analysis (Calculated) C: 62.60%, H: 11.82%, B: 4.70%[2]
Elemental Analysis (Found) C: 62.65%, H: 11.80%, B: 4.71%[2]

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on the reaction of boric acid and tert-butanol.[2]

4.1. Materials and Equipment

  • Boric Acid (123.6 g)

  • tert-Butanol (666 g)

  • Benzene (1000 mL) or Carbon Tetrachloride

  • Reaction flask

  • Fractionating column

  • Distillation apparatus

  • Heating mantle

  • Condenser

  • Receiving flask

4.2. Procedure

  • Reaction Setup: In a suitable reaction flask, charge boric acid and tert-butanol. Add benzene as the entrainer for azeotropic water removal.

  • Azeotropic Distillation: Heat the reaction mixture to its boiling point. The vapor mixture, consisting of tert-butanol, water, and benzene, will pass into the fractionation zone.

  • Water Removal: The ternary azeotrope of tert-butanol, water, and benzene is removed from the fractionation zone. Continue the distillation until water is no longer collected.

  • Isolation of Product: After the removal of water is complete, the residual mixture in the reaction flask contains the crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure. Collect the fraction boiling at 60-64 °C at approximately 5 mm pressure.

  • Characterization: The purified product should be a water-white liquid. It can be further characterized by its boiling point, density, refractive index, and elemental analysis.

4.3. Product Confirmation

Hydrolysis of a portion of the product with an equivalent amount of water at room temperature will yield boric acid and tert-butanol, confirming the identity of the this compound. The recovered tert-butanol can be further identified by preparing its 3,5-dinitrobenzoate (B1224709) derivative and comparing its melting point with the literature value.[2]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Experimental_Workflow Start Start ChargeReactants Charge Boric Acid, tert-Butanol, and Benzene to Reaction Flask Start->ChargeReactants Heat Heat to Boiling ChargeReactants->Heat AzeotropicDistillation Azeotropic Distillation to Remove Water Heat->AzeotropicDistillation CheckCompletion Water Collection Complete? AzeotropicDistillation->CheckCompletion CheckCompletion->AzeotropicDistillation No Cool Cool Reaction Mixture CheckCompletion->Cool Yes VacuumDistillation Vacuum Distillation of Crude Product Cool->VacuumDistillation CollectFraction Collect Product Fraction (60-64 °C at ~5 mm Hg) VacuumDistillation->CollectFraction End End CollectFraction->End

Caption: Workflow for this compound synthesis.

Safety Considerations

  • tert-Butanol: Flammable liquid and irritant. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE).

  • Benzene/Carbon Tetrachloride: These are hazardous solvents. Benzene is a known carcinogen. All handling of these entrainers should be performed in a fume hood with appropriate PPE.

  • Boron Trichloride (if considered for other syntheses): Highly reactive and corrosive gas. Reacts violently with water to produce hydrochloric acid.[4] Extreme caution is required when handling.

Conclusion

The synthesis of this compound from tert-butanol via azeotropic distillation with boric acid is a reliable and well-documented method. This guide provides the necessary technical details, quantitative data, and procedural workflows to enable researchers to successfully synthesize this important organoboron compound. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe outcome.

References

Methodological & Application

Application Notes and Protocols for Tri-tert-butyl Borate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While boronic acids are the most common organoboron partner, their isolation and stability can sometimes be challenging. An effective alternative is the in situ or sequential generation of boronate esters from stable precursors. Tri-tert-butyl borate (B1201080) serves as a valuable reagent in this context, acting as a precursor for di-tert-butyl boronate esters, which can then participate in palladium-catalyzed cross-coupling reactions.

These application notes provide a comprehensive overview of the use of tri-tert-butyl borate as a precursor for the Suzuki-Miyaura reaction, including detailed protocols for the synthesis of boronate esters and their subsequent cross-coupling, as well as quantitative data to guide reaction optimization.

Principle of Application

This compound is not directly used as a coupling partner in the Suzuki-Miyaura reaction. Instead, it is employed in a preceding step to convert an organometallic species (typically an organolithium or Grignard reagent) into a more stable and manageable di-tert-butyl boronate ester. This approach is particularly useful for preparing boronate esters of substrates that are unstable as the corresponding boronic acids. The resulting di-tert-butyl boronate ester can then be isolated or, more conveniently, used directly in a one-pot procedure for the Suzuki-Miyaura cross-coupling.

The overall process can be depicted as a two-step sequence:

  • Borylation: An aryl or vinyl halide is converted to an organometallic reagent, which then reacts with this compound to form the di-tert-butyl boronate ester.

  • Cross-Coupling: The generated boronate ester is coupled with an aryl or vinyl halide/triflate in the presence of a palladium catalyst and a base.

This methodology allows for a streamlined workflow, often referred to as a one-pot borylation/Suzuki coupling, which can improve overall efficiency and yield by minimizing the handling of sensitive intermediates.[1][2]

Experimental Protocols

The following protocols are representative methods for the synthesis of di-tert-butyl boronate esters using this compound and their subsequent use in Suzuki-Miyaura cross-coupling reactions. The one-pot protocol is adapted from procedures using analogous trialkyl borates, such as triisopropyl borate.[3]

Protocol 1: One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling

This protocol describes a one-pot procedure for the synthesis of biaryls starting from an aryl halide, which is first converted to a di-tert-butyl boronate ester in situ and then coupled with a second aryl halide.

Materials:

  • Aryl Halide 1 (Ar¹-X, where X = Br or I)

  • n-Butyllithium (n-BuLi) or other suitable organolithium reagent

  • This compound

  • Aryl Halide 2 (Ar²-Y, where Y = Br, I, or OTf)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3)

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., THF, Dioxane)

  • Aqueous solution of the base for the coupling step

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Lithiation: To a solution of Aryl Halide 1 (1.5 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Borylation: To the solution from step 1, add this compound (1.1 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. At this stage, the di-tert-butyl boronate ester of Ar¹ has been formed in situ.

  • Suzuki-Miyaura Coupling: To the crude solution of the boronate ester, add an aqueous solution of the base (e.g., 2 M K₃PO₄, 2.0 eq). Then, add Aryl Halide 2 (1.0 mmol) and the palladium catalyst (e.g., XPhos-Pd-G3, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Isolated Di-tert-butyl Boronate Ester Synthesis and Subsequent Coupling

This protocol involves the isolation of the di-tert-butyl boronate ester before its use in the Suzuki-Miyaura reaction.

Part A: Synthesis of Di-tert-butyl Arylboronate

  • Organometallic Formation: Prepare the Grignard reagent from an aryl bromide (1.0 eq) and magnesium turnings (1.2 eq) in anhydrous THF under an inert atmosphere, or prepare the corresponding aryllithium reagent as described in Protocol 1.

  • Borylation: In a separate flask, dissolve this compound (1.1 eq) in anhydrous THF and cool to -78 °C. Slowly add the pre-formed organometallic reagent to the this compound solution at -78 °C.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude di-tert-butyl arylboronate by column chromatography or distillation.

Part B: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine the isolated di-tert-butyl arylboronate (1.2 eq), the aryl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene (B28343) and water or dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Quantitative Data

The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions involving boronate esters, illustrating the scope and efficiency of this methodology. While specific data for di-tert-butyl boronate esters are limited in comprehensive tables, the provided data for analogous neopentyl and other boronate esters offer a strong predictive framework for reaction outcomes.

Table 1: Suzuki-Miyaura Coupling of Heteroaryl Neopentyl Boronic Esters with Heteroaryl Bromides [4]

EntryHeteroaryl Boronic EsterHeteroaryl BromideProductYield (%)
12-Furyl2-Bromopyridine2-(2-Furyl)pyridine81
2N-Boc-pyrrol-2-yl3-BromopyridineN-Boc-2-(3-pyridyl)pyrrole89
31-Methylpyrazol-5-yl6-Bromoquinoline6-(1-Methylpyrazol-5-yl)quinoline85
43,5-Dimethylisoxazol-4-yl2-Bromopyrimidine2-(3,5-Dimethylisoxazol-4-yl)pyrimidine72
5Pyrimidin-5-yl4-Bromoisoquinoline4-(Pyrimidin-5-yl)isoquinoline70

Reaction Conditions: Heteroaryl boronic ester (1.1 equiv), heteroaryl bromide (1.0 equiv), Pd-CataCXium A-G3 (3 mol%), TMSOK (1.2 equiv), trimethyl borate (3.0 equiv), DME, 3 h.[4]

Table 2: One-Pot Borylation/Suzuki Coupling of Aryl Halides [3]

EntryAryl Halide 1 (for boronate)Aryl Halide 2 (coupling partner)ProductYield (%)
12-Bromothiophene4-Bromoanisole2-(4-Methoxyphenyl)thiophene91
23-Bromofuran1-Bromo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)furan85
32-Bromobenzofuran4-Chlorotoluene2-(p-Tolyl)benzofuran78
45-Bromothiophene2-Bromopyridine5-(2-Pyridyl)thiophene88

Reaction Conditions: Adapted from a one-pot protocol using triisopropyl borate. ArX¹ (1.5 equiv), n-BuLi (1.7 equiv), B(OiPr)₃ (1.7 equiv), then ArX² (1.0 equiv), XPhos-Pd-G3 (3 mol%), K₃PO₄ (aq), THF, 40 °C, 2 h.[3]

Visualizations

Logical Workflow for One-Pot Borylation and Suzuki-Miyaura Coupling

One_Pot_Suzuki_Workflow cluster_borylation Step 1: In Situ Borylation cluster_coupling Step 2: Suzuki-Miyaura Coupling ArX1 Aryl Halide 1 (Ar¹-X) Organometallic Organometallic Intermediate (Ar¹-Li or Ar¹-MgX) ArX1->Organometallic  n-BuLi or Mg -78 °C to RT BoronateEster Di-tert-butyl Boronate Ester (Ar¹-B(OᵗBu)₂) Organometallic->BoronateEster Borate This compound B(OᵗBu)₃ Borate->BoronateEster  -78 °C to RT CoupledProduct Coupled Product (Ar¹-Ar²) BoronateEster->CoupledProduct ArX2 Aryl Halide 2 (Ar²-Y) ArX2->CoupledProduct Catalyst Pd Catalyst + Base Catalyst->CoupledProduct  Heat

Caption: Workflow for the one-pot synthesis of biaryls.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ Ar1X Ar¹-X PdII_Ar1_X Ar¹-Pd(II)L₂-X PdII_Ar1_OH Ar¹-Pd(II)L₂-OH PdII_Ar1_X->PdII_Ar1_OH Ligand Exchange PdII_Ar1_Ar2 Ar¹-Pd(II)L₂-Ar² PdII_Ar1_OH->PdII_Ar1_Ar2 Transmetalation PdII_Ar1_Ar2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_Ar1_Ar2->Product Ar1X->PdII_Ar1_X Oxidative Addition Boronate Ar²-B(OR)₂ Base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a practical and effective precursor for the synthesis of di-tert-butyl boronate esters, which are competent partners in Suzuki-Miyaura cross-coupling reactions. The ability to generate these boronate esters in situ and use them in one-pot procedures offers a significant advantage in terms of operational simplicity and efficiency, particularly for substrates that form unstable boronic acids. The protocols and data presented here provide a solid foundation for researchers to incorporate this methodology into their synthetic strategies for the construction of complex organic molecules.

References

Application Notes and Protocols for the Use of Tri-tert-butyl Borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080), with the chemical formula B(OtBu)₃, is a valuable reagent in organic synthesis, primarily serving as a precursor for the formation of boronic acids and their esters. These organoboron compounds are key intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] Its sterically hindered tert-butoxy (B1229062) groups can influence reactivity and selectivity in certain transformations. This document provides detailed protocols for the synthesis of boronic esters using tri-tert-butyl borate and their subsequent application in cross-coupling reactions, along with relevant safety information and data.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] It is sensitive to moisture and should be stored under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 7397-43-5[3]
Molecular Formula C₁₂H₂₇BO₃[3]
Molecular Weight 230.15 g/mol [3]
Appearance Colorless liquid[1]
Melting Point 18-19 °C[3]
Boiling Point 101 °C @ 74 mmHg[3]
Density 0.811 g/mL at 25 °C[3]
Refractive Index n20/D 1.389[3]

Experimental Protocols

Protocol 1: Synthesis of Di-tert-butyl phenylboronate

This protocol describes the synthesis of a boronic ester via the reaction of a Grignard reagent with this compound. This is a general and widely applicable method for the preparation of aryl and vinyl boronic esters.[4]

Reaction Scheme:

Ar-MgBr + B(OtBu)₃ → Ar-B(OtBu)₂ + Mg(Br)(OtBu)

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction (disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of this compound (1.1 equivalents) in anhydrous THF.

    • Slowly add the this compound solution to the cold Grignard reagent via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the addition of 1 M hydrochloric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data:

The yields of boronic esters from the reaction of Grignard reagents with trialkyl borates are generally good. While specific data for a wide range of substrates with this compound is not extensively reported, the following table provides representative yields for the synthesis of aryl boronic acids (after hydrolysis of the ester) using trialkyl borates, which are expected to be comparable.

Aryl Grignard ReagentProduct Aryl Boronic AcidYield (%)Reference
Phenylmagnesium bromidePhenylboronic acid50-70[4]
4-Methylphenylmagnesium bromide4-Methylphenylboronic acid65[4]
4-Methoxyphenylmagnesium bromide4-Methoxyphenylboronic acid68[4]
1-Naphthylmagnesium bromide1-Naphthaleneboronic acid55[4]
Protocol 2: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling

This protocol outlines a one-pot procedure for the synthesis of a biaryl compound, where the boronic ester is generated in situ from this compound and subsequently used in a Suzuki-Miyaura cross-coupling reaction without isolation.[5][6]

Reaction Scheme:

  • Ar¹-X + Mg → Ar¹-MgX

  • Ar¹-MgX + B(OtBu)₃ → Ar¹-B(OtBu)₂

  • Ar¹-B(OtBu)₂ + Ar²-Y + Pd catalyst/Base → Ar¹-Ar²

Materials:

  • Aryl halide (Ar¹-X, e.g., bromobenzene)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Aryl halide (Ar²-Y, e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Aqueous base (e.g., 2 M Na₂CO₃)

  • Toluene (B28343)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In-situ Boronic Ester Formation:

    • Follow the procedure described in Protocol 1, steps 1 and 2, to generate the di-tert-butyl arylboronate solution in THF.

  • Suzuki-Miyaura Coupling:

    • To the freshly prepared boronic ester solution, add the second aryl halide (Ar²-Y, 1.0 equivalent), the palladium catalyst, and the aqueous base.

    • Add toluene as a co-solvent.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Work-up & Purification cluster_suzuki One-Pot Suzuki Coupling start Aryl Halide + Mg Turnings initiation Initiate with I₂ in Anhydrous THF start->initiation addition Dropwise Addition of Aryl Halide initiation->addition formation Grignard Reagent (Ar-MgX) addition->formation reaction Reaction at 0 °C to RT formation->reaction Add to Borate Solution borate This compound in Anhydrous THF borate->reaction ester Di-tert-butyl Arylboronate quench Acidic Quench ester->quench Isolate Product add_reagents Add Ar²-Y, Pd Catalyst, Base ester->add_reagents In-situ Use extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Boronic Ester purification->product coupling Heat to Reflux add_reagents->coupling suzuki_product Biaryl Product coupling->suzuki_product suzuki_cycle pd0 Pd(0)L₂ pdiil Ar¹-Pd(II)L₂-X pd0->pdiil Oxidative Addition (Ar¹-X) transmetalation pdiil->transmetalation pdiil_ar2 Ar¹-Pd(II)L₂-Ar² transmetalation->pdiil_ar2 Transmetalation (Ar²-B(OR)₂ + Base) reductive_elimination pdiil_ar2->reductive_elimination reductive_elimination->pd0 Reductive Elimination product Ar¹-Ar² reductive_elimination->product

References

Application Notes and Protocols: Tri-tert-butyl Borate as a Precursor for Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tri-tert-butyl borate (B1201080) as a precursor for the synthesis of boronic acids, which are critical intermediates in pharmaceutical research and development. This document offers detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the experimental workflows.

Introduction

Boronic acids are versatile synthetic intermediates renowned for their utility in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in modern medicinal chemistry for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures found in many drug candidates.[2] Tri-tert-butyl borate is a commercially available organoborate that serves as a precursor for the synthesis of boronic acids.[3] Its bulky tert-butyl groups can influence reaction kinetics and selectivity.

The general approach for synthesizing boronic acids from this compound involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with the borate ester, followed by acidic hydrolysis.[4]

Advantages of Boronic Acids in Drug Development

The incorporation of the boronic acid moiety into drug candidates has gained significant traction following the success of drugs like bortezomib. Key advantages include:

  • Enzyme Inhibition: Boronic acids can act as potent, reversible inhibitors of serine proteases and other enzymes by forming a stable tetrahedral intermediate with active site serine residues.

  • Biocompatibility: Many boronic acids exhibit low toxicity, making them suitable for therapeutic applications.

  • Synthetic Versatility: They are stable, crystalline solids that are generally easy to handle and can be readily converted into a variety of other functional groups.

  • Drug Delivery: The ability of boronic acids to reversibly bind to diols can be exploited for targeted drug delivery systems.

Synthesis of Boronic Acids from this compound

The synthesis of boronic acids using this compound can be achieved through two primary routes, depending on the nature of the desired organic substituent.

Synthesis of Arylboronic Acids via Grignard Reagents

This method is suitable for the synthesis of a wide range of arylboronic acids from the corresponding aryl halides.

Experimental Workflow: Synthesis of Arylboronic Acids

A Aryl Halide in Anhydrous Ether C Grignard Reagent Formation (Reflux) A->C B Magnesium Turnings B->C E Borylation (-78 °C to RT) C->E Slow Addition D This compound in Anhydrous Ether D->E F Aqueous Acid Quench E->F G Extraction with Organic Solvent F->G H Purification (Recrystallization/Chromatography) G->H I Arylboronic Acid H->I

Caption: Workflow for the synthesis of arylboronic acids.

Protocol: Synthesis of 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for other trialkyl borates and serves as a representative example.

Materials:

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of 4-bromoanisole (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the reaction. Once the reaction begins, the remaining 4-bromoanisole solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of this compound (1.1 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the temperature below -70 °C. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the solution is acidic. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a mixture of hexane and ethyl acetate to yield 4-methoxyphenylboronic acid as a white solid.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
4-Bromoanisole187.04101.0
Magnesium24.31121.2
This compound230.15111.1
4-Methoxyphenylboronic Acid151.96--~75-85*

*Note: Yield is an estimate based on similar reactions with other trialkyl borates.

Synthesis of Alkylboronic Acids via Organolithium Reagents

This method is particularly useful for the synthesis of alkylboronic acids from alkyl halides. Due to the high reactivity of organolithium reagents, this reaction is typically carried out at very low temperatures.

Experimental Workflow: Synthesis of Alkylboronic Acids

A Alkyl Halide in Anhydrous Ether C Lithiation (-78 °C) A->C B n-Butyllithium B->C E Borylation (-78 °C) C->E Slow Addition D This compound in Anhydrous Ether D->E F Aqueous Acid Quench E->F G Extraction with Organic Solvent F->G H Purification (Recrystallization/Chromatography) G->H I Alkylboronic Acid H->I

Caption: Workflow for the synthesis of alkylboronic acids.

Protocol: Synthesis of n-Butylboronic Acid

This protocol is adapted from established procedures for other trialkyl borates.

Materials:

  • 1-Bromobutane (B133212)

  • n-Butyllithium (in hexanes)

  • Anhydrous diethyl ether

  • This compound

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Pentane (B18724)

Procedure:

  • Lithiation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a solution of 1-bromobutane (1.0 eq) in anhydrous diethyl ether is cooled to -78 °C. n-Butyllithium (1.0 eq) is added dropwise, and the mixture is stirred at this temperature for 1 hour.

  • Borylation: A solution of this compound (1.1 eq) in anhydrous diethyl ether is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Work-up: The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by distillation or recrystallization from pentane at low temperature to afford n-butylboronic acid.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)EquivalentsYield (%)
1-Bromobutane137.02101.0
n-Butyllithium64.06101.0
This compound230.15111.1
n-Butylboronic Acid101.94--~60-70*

*Note: Yield is an estimate based on similar reactions with other trialkyl borates.

Purification and Characterization

Purification of boronic acids can be challenging due to their propensity to form cyclic anhydrides (boroxines). Common purification techniques include:

  • Recrystallization: Effective for solid boronic acids. A variety of solvent systems can be employed, such as hexane/ethyl acetate or water.

  • Acid-Base Extraction: Boronic acids are weakly acidic and can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used, but care must be taken as the acidic nature of silica can sometimes lead to decomposition. Neutral alumina (B75360) may be a better alternative in some cases.

Characterization is typically performed using standard analytical techniques:

  • NMR Spectroscopy: 1H, 13C, and 11B NMR are used to confirm the structure of the desired boronic acid. The 11B NMR spectrum should show a characteristic signal for the boronic acid.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: To assess the purity of solid products.

Applications in Drug Discovery: Suzuki-Miyaura Coupling

One of the most powerful applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceuticals.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable precursor for the synthesis of boronic acids, which are indispensable tools in modern drug discovery and development. The protocols outlined in these application notes provide a foundation for the synthesis of both aryl and alkyl boronic acids. While direct experimental data for this compound is limited in the literature, the provided adapted protocols, based on well-established chemistry, offer a reliable starting point for researchers. The steric bulk of the tert-butyl groups may necessitate optimization of reaction conditions, such as temperature and reaction time, to achieve optimal yields.

References

The Role of Tri-tert-butylphosphine in Palladium-Catalyzed Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the mechanism and application of tri-tert-butylphosphine (B79228) (P(t-Bu)₃) as a ligand in palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties have established it as a critical component in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in pharmaceutical and materials science.

Introduction: The Significance of Tri-tert-butylphosphine

Tri-tert-butylphosphine is a sterically bulky and highly electron-donating monodentate phosphine (B1218219) ligand. These characteristics are crucial for its effectiveness in palladium-catalyzed reactions. The large cone angle (182°) and strong σ-donating ability of P(t-Bu)₃ significantly influence the reactivity of the palladium center, facilitating key steps in the catalytic cycle and enabling the use of challenging substrates, such as aryl chlorides.[1][2]

Mechanism of Action

The efficacy of the Pd/P(t-Bu)₃ catalyst system stems from its influence on the three primary steps of the cross-coupling catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The bulky nature of the P(t-Bu)₃ ligand often favors the formation of a highly reactive, monoligated palladium(0) species, which is a key active catalyst in many coupling reactions.[3]

Oxidative Addition

Oxidative addition is often the rate-determining step, especially with less reactive substrates like aryl chlorides. The high electron density on the palladium atom, induced by the electron-donating P(t-Bu)₃ ligand, facilitates the insertion of the palladium into the aryl-halide bond.[4] Computational studies suggest that with the P(t-Bu)₃ ligand, the oxidative addition of aryl chlorides proceeds through a three-centered concerted mechanism at a monoligated Pd(P(t-Bu)₃) complex.[5]

Transmetalation

Following oxidative addition, the transmetalation step involves the transfer of the organometallic nucleophile (e.g., from a boronic acid in Suzuki coupling) to the palladium(II) complex. While the ligand's role in this step is less direct than in oxidative addition and reductive elimination, the overall coordination sphere influences the rate and efficiency of this transfer.[6][7]

Reductive Elimination

The final step, reductive elimination, forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active palladium(0) catalyst. The steric bulk of the P(t-Bu)₃ ligand plays a crucial role here. It creates steric crowding around the palladium center, which promotes the reductive elimination of the product.[1][8] This is a key advantage, as it can outcompete side reactions like β-hydride elimination.[9]

Visualizing the Catalytic Cycles

The following diagrams illustrate the role of the P(t-Bu)₃ ligand in the catalytic cycles of key palladium-catalyzed reactions.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle with Pd/P(t-Bu)₃ Pd0 Pd(0)[P(t-Bu)₃]n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X[P(t-Bu)₃]n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-B(OR)₂ Base ArPdR Ar-Pd(II)-R'[P(t-Bu)₃]n Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle.

Heck_Reaction Heck Reaction Catalytic Cycle with Pd/P(t-Bu)₃ Pd0 Pd(0)[P(t-Bu)₃]n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X[P(t-Bu)₃]n OxAdd->PdII Coordination Olefin Coordination PdII->Coordination Olefin OlefinComplex [Ar-Pd(II)-X(Olefin)] Coordination->OlefinComplex Insertion Migratory Insertion OlefinComplex->Insertion BetaHydrideElim β-Hydride Elimination Insertion->BetaHydrideElim Product Arylated Olefin BetaHydrideElim->Product Base Base BetaHydrideElim->Base HX Base->Pd0 Catalyst Regeneration

Caption: Heck reaction catalytic cycle.

Buchwald_Hartwig_Amination Buchwald-Hartwig Amination Cycle with Pd/P(t-Bu)₃ Pd0 Pd(0)[P(t-Bu)₃]n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X[P(t-Bu)₃]n OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR'R'' Base AmidoComplex Ar-Pd(II)-NR'R''[P(t-Bu)₃]n AmineCoord->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Buchwald-Hartwig amination cycle.

Applications and Quantitative Data

The Pd/P(t-Bu)₃ system is highly versatile and has been successfully applied to a range of cross-coupling reactions.

Suzuki-Miyaura Coupling

This catalyst system is particularly effective for the coupling of aryl chlorides with boronic acids, which are often challenging substrates.[3]

EntryAryl HalideBoronic AcidPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidPd₂(dba)₃ (1.5)K₃PO₄Dioxane802492[10]
24-BromotoluenePhenylboronic acidPd₂(dba)₃ (1.5)CsFDioxane80296[10]
32-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802>95[10]
4ChlorobenzenePhenylboronic acidPd₂(dba)₃ (1.5)KFTHFRT1298[11]
Heck Reaction

The Pd/P(t-Bu)₃ catalyst enables the Heck reaction of unactivated and sterically hindered aryl chlorides.[11][12]

EntryAryl HalideOlefinPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneStyrenePd₂(dba)₃ (1.5)Cs₂CO₃Dioxane1002194[12]
2ChlorobenzeneButyl methacrylatePd₂(dba)₃ (1.5)Cy₂NMeDioxane1002491[13]
34-ChlorobenzonitrileStyrenePd₂(dba)₃ (1.5)Cy₂NMeDioxaneRT2496[13]
41-BromonaphthaleneStyrenePd₂(dba)₃ (1.5)Cy₂NMeDioxaneRT1298[11]
Buchwald-Hartwig Amination

This system is also highly effective for the coupling of aryl halides with a wide range of amines.

EntryAryl HalideAminePd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisoleDiphenylaminePd₂(dba)₃ (1.0)NaOtBuToluene (B28343)Reflux1665[14]
24-ChlorotolueneMorpholinePd₂(dba)₃ (0.5)NaOtBuToluene1001898[15]
34-BromotolueneMorpholinePd(I) Dimer (0.5)KOtBu1,4-Dioxane (B91453)1000.5>99[16]
44-ChlorotolueneAmmoniaPd[P(o-tol)₃]₂ (0.2-1.0)NaOtBu1,4-Dioxane1001285-95[17]

Experimental Protocols

The following are general protocols and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • P(t-Bu)₃ (as a solution in hexane (B92381) or as the tetrafluoroborate (B81430) salt, HBF₄ salt is often used for easier handling)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-dioxane (3 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl chloride, arylboronic acid, K₃PO₄, and Pd₂(dba)₃.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the P(t-Bu)₃ ligand followed by the anhydrous dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel.

General Protocol for the Heck Reaction of an Aryl Chloride

Materials:

  • Aryl chloride (1.0 mmol)

  • Olefin (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • P(t-Bu)₃ (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.1 mmol)

  • Anhydrous 1,4-dioxane (3 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ to an oven-dried Schlenk tube.

  • Add the aryl chloride and dioxane.

  • Add the olefin via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100-120 °C for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, amine, NaOtBu, Pd₂(dba)₃, and t-Bu₃P·HBF₄.

  • Evacuate and backfill the vessel with inert gas.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and filter through a plug of celite.[14]

  • Concentrate the filtrate and purify the residue by column chromatography or recrystallization.

Conclusion

The palladium/tri-tert-butylphosphine catalyst system is a powerful and versatile tool for modern organic synthesis. Its ability to activate challenging substrates under relatively mild conditions has made it indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry. Understanding the mechanistic principles behind its efficacy allows for the rational design of reaction conditions and the expansion of its applications to new and challenging chemical transformations.

References

Application Notes and Protocols for the Synthesis of Organoboron Compounds Using Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of organoboron compounds, particularly boronic esters, utilizing tri-tert-butyl borate (B1201080) as a key reagent. Organoboron compounds are pivotal intermediates in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research.[1] Tri-tert-butyl borate serves as a valuable precursor for introducing boron moieties into organic molecules, facilitating the construction of complex molecular architectures.

Overview and Advantages

This compound, with the chemical formula B(Ot-Bu)₃, is a sterically hindered borate ester. This steric bulk can influence its reactivity, often leading to cleaner reactions and different selectivity compared to less hindered borates like trimethyl or triisopropyl borate. The primary application of this compound is in the synthesis of boronic esters through the reaction with organometallic reagents, such as Grignard or organolithium reagents. The resulting boronic esters are versatile intermediates that can be subsequently used in a variety of cross-coupling reactions.

Key Advantages:

  • Precursor to Versatile Intermediates: Forms boronic esters that are key building blocks in Suzuki-Miyaura and other cross-coupling reactions.

  • Steric Influence: The bulky tert-butyl groups can enhance selectivity in certain reactions.

  • Moderate Reactivity: Its reaction with strong nucleophiles is generally controllable.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling in the laboratory.

PropertyValueReference
CAS Number 7397-43-5
Molecular Formula C₁₂H₂₇BO₃
Molecular Weight 230.15 g/mol
Appearance Colorless liquid
Melting Point 18-19 °C
Boiling Point 101 °C at 74 mmHg
Density 0.811 g/mL at 25 °C
Refractive Index n20/D 1.389
Flash Point 29 °C (85 °F)
Hydrolytic Sensitivity Moderate, reacts slowly with moisture.

Experimental Protocols

The following protocols describe the two primary methods for synthesizing organoboron compounds using this compound: reaction with Grignard reagents and reaction with organolithium reagents (lithiation-borylation).

Protocol 1: Synthesis of Aryl Boronic Esters via Grignard Reaction

This protocol outlines the synthesis of an aryl boronic ester from an aryl halide. The process involves the formation of a Grignard reagent, followed by its reaction with this compound and subsequent hydrolysis and esterification.

Grignard_Workflow A Aryl Halide (Ar-X) + Mg B Grignard Reagent (Ar-MgX) A->B Anhydrous Ether D Boronate Complex B->D Anhydrous THF, -78 °C C This compound C->D E Acidic Work-up D->E F Aryl Boronic Acid E->F G Esterification (e.g., with Pinacol) F->G Toluene (B28343), Dean-Stark H Aryl Boronic Ester G->H

Grignard Reaction Workflow

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Pinacol (B44631)

  • Toluene

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • Grignard Reagent Formation:

    • Under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine.

    • Dissolve the aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF and add a small portion to the magnesium turnings to initiate the reaction.

    • Once the reaction starts (disappearance of the iodine color and gentle reflux), add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask under an inert atmosphere, dissolve this compound (1.1 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the this compound solution via a cannula or dropping funnel, maintaining the temperature at -78 °C. Note: Due to the steric hindrance of this compound, a slower addition and longer reaction time may be necessary compared to less hindered borates.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Hydrolysis and Esterification:

    • Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 1 M HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude aryl boronic acid.

    • To the crude aryl boronic acid, add toluene and pinacol (1.1 equivalents).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC or GC-MS until completion.

    • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Purification:

    • Purify the crude aryl boronic ester by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Expected Yield: 60-80% (Yields can vary depending on the substrate and reaction conditions).

Protocol 2: Synthesis of Organoboron Compounds via Lithiation-Borylation

The lithiation-borylation strategy is a powerful method for the stereospecific synthesis of organoboron compounds.[2] This protocol provides a general procedure for the ortho-lithiation of an aromatic substrate followed by borylation with this compound.

Lithiation_Borylation_Workflow A Arene with Directing Group C Lithiated Arene A->C Anhydrous THF, -78 °C B Organolithium Reagent (e.g., n-BuLi) B->C E Boronate Complex C->E -78 °C to RT D This compound D->E F Quench (e.g., NH4Cl) E->F G Aryl Boronic Ester F->G

Lithiation-Borylation Workflow

Materials:

  • Aromatic substrate with a directing group (e.g., N,N-diethylbenzamide)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous sodium sulfate

  • Organic solvents for extraction and chromatography

Procedure:

  • Lithiation:

    • Under an inert atmosphere, dissolve the aromatic substrate (1.0 equivalent) in anhydrous THF in a flame-dried flask.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Borylation:

    • To the solution of the lithiated arene at -78 °C, slowly add a solution of this compound (1.2 equivalents) in anhydrous THF. Note: The steric bulk of this compound may require a longer reaction time for complete borylation. Monitor the reaction by TLC or in-situ IR if possible.

    • After the addition, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude boronic ester by column chromatography.

Expected Yield: 50-75% (Yields are highly substrate-dependent).

Quantitative Data

The following tables summarize key quantitative data for the synthesis and characterization of organoboron compounds derived from this compound.

Table 1: Representative Yields for Boronic Ester Synthesis

Starting MaterialBorylation MethodProductTypical Yield (%)
Aryl BromideGrignard ReactionAryl Boronic Ester60 - 80
Substituted AreneLithiation-BorylationAryl Boronic Ester50 - 75

Note: Yields are generalized and can vary significantly based on the specific substrates and reaction conditions.

Table 2: Typical NMR Spectroscopic Data for Aryl Boronic Esters

NucleusTypical Chemical Shift Range (ppm)Notes
¹H NMR 7.0 - 8.5Aromatic protons.
1.3 - 1.5Protons of the ester group (e.g., methyl groups of pinacol).
¹³C NMR 120 - 150Aromatic carbons.
80 - 85Carbon atoms of the diol backbone attached to oxygen.
20 - 25Carbon atoms of the ester alkyl groups (e.g., methyl groups of pinacol).
¹¹B NMR 25 - 35For tricoordinate boronic esters.[3]

Application in Suzuki-Miyaura Cross-Coupling

The boronic esters synthesized from this compound are excellent coupling partners in the Suzuki-Miyaura reaction, a powerful tool for the formation of C-C bonds, which is of particular interest in drug discovery and development.[1]

Suzuki_Coupling cluster_cat_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base RPdII R1-Pd(II)-R2 Transmetal->RPdII RedElim Reductive Elimination RPdII->RedElim RedElim->Pd0 R1-R2 Product Coupled Product (R1-R2) RedElim->Product ArylBoronicEster Aryl Boronic Ester (from this compound) ArylBoronicEster->Transmetal ArylHalide Aryl/Vinyl Halide (R1-X) ArylHalide->OxAdd Base Base (e.g., K2CO3) Base->Transmetal

Suzuki-Miyaura Cross-Coupling Cycle

Generalized Protocol for Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the aryl boronic ester (1.0-1.5 equivalents), the aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Safety Information

  • This compound is a flammable liquid and should be handled with care.

  • It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated area.

  • Grignard and organolithium reagents are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • All reactions should be performed in a well-ventilated fume hood.

By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound for the synthesis of a wide range of valuable organoboron compounds for applications in drug discovery and materials science.

References

Application Notes: Tri-tert-butyl Borate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080), a sterically hindered boronic acid ester, serves as a versatile reagent in modern organic synthesis. While it is often utilized as a precursor for other valuable boronate esters, its direct application as a reagent or additive to control the stereochemical outcome of reactions is a developing area of interest. These application notes provide detailed protocols for the use of tri-tert-butyl borate and its analogs in key stereoselective transformations, offering valuable tools for the synthesis of chiral molecules in pharmaceutical and materials science research.

The primary documented application of analogous trialkyl borates in stereoselective synthesis is as an additive in the enantioselective alkylation of α-ketoesters. Furthermore, this compound is a key starting material for the preparation of chiral boronate esters, such as those derived from pinanediol, which are themselves important reagents in asymmetric synthesis.

Application 1: Additive in the Enantioselective Addition of Dimethylzinc (B1204448) to α-Ketoesters

In a notable application, trialkyl borates have been shown to significantly enhance both the yield and enantioselectivity in the asymmetric addition of dimethylzinc to α-ketoesters. This reaction, catalyzed by the chiral ligand (-)-2-exo-morpholinoisobornane-10-thiol ((-)-MITH), provides access to valuable chiral α-hydroxy esters. While the original research by Wu et al. specifies the use of triethyl borate, the analogous use of this compound is proposed here due to its similar function as a Lewis acid to activate the ketoester.[1][2][3]

Signaling Pathway and Proposed Mechanism

The reaction is believed to proceed through a well-organized transition state where the chiral ligand, the zinc reagent, the borate, and the substrate assemble to facilitate a highly face-selective methyl transfer. The trialkyl borate acts as a Lewis acid, coordinating to the carbonyl oxygen of the α-ketoester, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the dimethylzinc species. The chiral ligand dictates the stereochemical outcome by creating a chiral environment around the reactive center.

G cluster_reactants Reactants cluster_activation Activation cluster_transition_state Stereodetermining Step cluster_product Product Formation Ketoester α-Ketoester Activated_Ketoester Activated Ketoester- Borate Complex Ketoester->Activated_Ketoester Coordination Me2Zn Dimethylzinc TS Chiral Transition State Assembly [MITH-Zn(Me)-Activated Ketoester] Me2Zn->TS MITH (-)-MITH (Catalyst) MITH->TS Borate This compound (Additive) Borate->Activated_Ketoester Activated_Ketoester->TS Zn_alkoxide Zinc Alkoxide Intermediate TS->Zn_alkoxide Methyl Transfer Product Chiral α-Hydroxy Ester Zn_alkoxide->Product Workup

Figure 1: Proposed reaction pathway for the borate-promoted asymmetric addition of dimethylzinc to α-ketoesters.
Quantitative Data

The following table summarizes the results obtained for the asymmetric methylation of various α-ketoesters using a trialkyl borate additive, as reported by Wu et al.

EntryR in RCOCOOEtYield (%)ee (%)
1Phenyl9294
22-Naphthyl9593
32-Furyl8588
42-Thienyl8991
5Cyclohexyl8285
6n-Propyl7882
Experimental Protocol

Materials:

  • (-)-2-exo-morpholinoisobornane-10-thiol ((-)-MITH)

  • Dimethylzinc (2.0 M solution in toluene)

  • This compound

  • α-Ketoester

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere.

Procedure:

  • To a stirred solution of (-)-MITH (0.05 mmol) in anhydrous toluene (2 mL) at 0 °C under a nitrogen atmosphere, add dimethylzinc (2.0 M in toluene, 0.1 mL, 0.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add this compound (1.2 mmol) to the reaction mixture.

  • Add a solution of the α-ketoester (1.0 mmol) in anhydrous toluene (1 mL) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at 0 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the corresponding chiral α-hydroxy ester.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application 2: Synthesis of Chiral Boronate Esters as Precursors for Stereoselective Synthesis

This compound is an excellent starting material for the synthesis of other boronic esters via transesterification. A prominent example is the preparation of (+)-pinanediol boronate, a valuable chiral auxiliary and reagent in its own right, used in Matteson homologation and other stereoselective C-C bond-forming reactions.

Experimental Workflow

The synthesis involves a straightforward transesterification reaction between this compound and (+)-pinanediol. The reaction is typically driven to completion by the removal of the volatile tert-butanol (B103910) byproduct.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products TTBB This compound Reaction Transesterification (Heat, Vacuum) TTBB->Reaction Pinanediol (+)-Pinanediol Pinanediol->Reaction Product (+)-Pinanediol Boronate Reaction->Product Byproduct tert-Butanol (removed) Reaction->Byproduct Removal drives equilibrium

Figure 2: Workflow for the synthesis of (+)-pinanediol boronate from this compound.
Quantitative Data

Reactant 1Reactant 2ProductTypical Yield (%)
This compound(+)-Pinanediol(+)-Pinanediol boronate>90
Experimental Protocol

Materials:

  • This compound

  • (+)-Pinanediol

  • Anhydrous toluene (optional, as solvent)

  • Standard laboratory glassware, oven-dried and cooled under a nitrogen atmosphere.

  • Distillation apparatus.

Procedure:

  • In a round-bottom flask equipped with a distillation head and a receiving flask, combine this compound (1.0 equiv) and (+)-pinanediol (1.0 equiv). Anhydrous toluene can be added as a solvent if desired.

  • Heat the mixture under a gentle stream of nitrogen.

  • The tert-butanol byproduct will begin to distill. Continue heating until no more tert-butanol is collected. The reaction can also be performed under reduced pressure to facilitate the removal of tert-butanol at a lower temperature.

  • Once the reaction is complete (as indicated by the cessation of tert-butanol distillation), cool the reaction mixture to room temperature.

  • The resulting (+)-pinanediol boronate is often of sufficient purity to be used directly in subsequent reactions. If necessary, it can be purified by distillation under reduced pressure.

Conclusion

This compound and its analogs are valuable reagents in the field of stereoselective synthesis. Their role as Lewis acidic additives can significantly improve the efficiency and stereoselectivity of important transformations such as the addition of organozinc reagents to α-ketoesters. Furthermore, this compound serves as a convenient and efficient precursor for the synthesis of chiral boronate esters, which are cornerstone reagents for a multitude of asymmetric C-C bond-forming reactions. The protocols outlined in these notes provide a practical guide for researchers to utilize these reagents in their synthetic endeavors.

References

Application Notes and Protocols: Tri-tert-butyl Borate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080), a trialkyl borate ester, serves as a versatile and efficient reagent in modern pharmaceutical synthesis. Its principal application lies in its role as a precursor for the in situ generation of boronic esters, which are key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those possessing a biaryl or heteroaryl-aryl core structure. This document provides detailed application notes and experimental protocols for the use of tri-tert-butyl borate in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in the pharmaceutical industry is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This strategy is frequently employed in the synthesis of various drug classes, including:

  • Angiotensin II Receptor Blockers (ARBs) or 'Sartans': This class of antihypertensive drugs, which includes molecules like Losartan and Valsartan, features a characteristic biphenyl (B1667301) scaffold.

  • Fungicides: For example, the synthesis of Boscalid, a widely used agricultural fungicide, involves a crucial Suzuki-Miyaura coupling step to create its biphenylamide structure.[1]

  • Kinase Inhibitors: Many small molecule kinase inhibitors developed for oncology indications rely on the formation of complex biaryl structures, often assembled via Suzuki-Miyaura coupling.

Beyond its use in cross-coupling reactions, this compound can also function as an additive in the synthesis of chiral α-hydroxy esters, which are valuable chiral building blocks for various pharmaceuticals.

Data Presentation: Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueReference
CAS Number 7397-43-5
Molecular Formula C₁₂H₂₇BO₃
Molecular Weight 230.15 g/mol
Appearance Colorless liquid
Density 0.811 g/mL at 25 °C
Boiling Point 101 °C at 74 mmHg
Melting Point 18-19 °C
Refractive Index n20/D 1.389
Flash Point 29 °C (84.2 °F)

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Biaryl Intermediate via Lithiation, Borylation, and Suzuki-Miyaura Coupling

This protocol describes a representative one-pot procedure for the synthesis of a 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the synthesis of certain sartan drugs. The methodology is adapted from established procedures for related trialkyl borates.[2]

Reaction Scheme:

Materials:

  • 4-Bromotoluene (B49008) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)

  • This compound (1.0 equiv)

  • 2-Bromobenzonitrile (B47965) (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv)

  • Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)

  • Toluene

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.

  • Schlenk line or other inert atmosphere setup.

  • Standard laboratory glassware for workup and purification.

Procedure:

  • Lithiation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add 4-bromotoluene to the cooled THF. To this solution, add n-butyllithium dropwise via the addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the freshly prepared organolithium solution, add this compound dropwise via the addition funnel, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Suzuki-Miyaura Coupling: To the reaction mixture containing the in situ generated boronic ester, add the Pd(dppf)Cl₂ catalyst, followed by the 2 M aqueous Na₂CO₃ solution. Finally, add a solution of 2-bromobenzonitrile in toluene.

  • Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Quantitative Data (Representative):

ParameterValue
Yield 75-85%
Purity (by HPLC) >98%

Mandatory Visualizations

experimental_workflow start Start lithiation Lithiation (4-Bromotoluene + n-BuLi in THF at -78°C) start->lithiation borylation Borylation (Add this compound at -78°C, warm to RT) lithiation->borylation suzuki_setup Suzuki Coupling Setup (Add Pd catalyst, Na2CO3(aq), and 2-Bromobenzonitrile) borylation->suzuki_setup reaction Reaction (Heat to 80°C for 12h) suzuki_setup->reaction workup Aqueous Workup (Phase separation, extraction) reaction->workup purification Purification (Column Chromatography) workup->purification end End Product (Biaryl Intermediate) purification->end suzuki_pathway cluster_catalytic_cycle Palladium Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar'-X) pd0->oxidative_addition pd_intermediate Ar'-Pd(II)-X transmetalation Transmetalation (Ar-B(OR)2) pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)-Ar' reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 biaryl_product Biaryl Product (Ar-Ar') reductive_elimination->biaryl_product aryl_halide Aryl Halide (Ar'-X) aryl_halide->oxidative_addition boronic_ester Boronic Ester (from this compound) boronic_ester->transmetalation

References

Application Notes and Protocols for C-H Activation in Organoboron Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Role of Borate (B1201080) Esters in C-H Activation Reactions For: Researchers, Scientists, and Drug Development Professionals

Introduction:

While tri-tert-butyl borate is not a direct catalyst for C-H activation, it belongs to the crucial class of borate esters that are fundamental reagents and precursors in the synthesis of organoboron compounds. These compounds are central to many C-H activation and functionalization methodologies, most notably in transition-metal-catalyzed C-H borylation. This process allows for the direct conversion of a C-H bond to a C-B bond, introducing a versatile boronate ester group that serves as a synthetic handle for further molecular elaboration. This approach is of paramount importance in drug discovery and development, offering a streamlined path to novel analogues and complex molecules from readily available starting materials.

This document provides detailed application notes and a representative protocol for one of the most widely used and robust C-H activation methods: the iridium-catalyzed C-H borylation of arenes.

Application Notes: Iridium-Catalyzed C-H Borylation of Arenes

The iridium-catalyzed C-H borylation of arenes is a powerful tool for the direct functionalization of aromatic and heteroaromatic rings. This reaction typically employs an iridium(I) precatalyst, a bipyridine-based ligand, and a diboron (B99234) reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂).

Key Features and Advantages:

  • Broad Substrate Scope: The reaction is tolerant of a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules.

  • High Regioselectivity: The regioselectivity is primarily governed by steric effects, leading to borylation at the least hindered C-H bond. This provides a complementary approach to classical electrophilic aromatic substitution.

  • Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, preserving sensitive functional groups within the substrate.

  • Versatility of the Boronate Ester Product: The resulting aryl boronate esters are versatile synthetic intermediates that can participate in a wide range of cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form C-C, C-N, C-O, and C-X bonds.

Mechanism of Catalysis:

The catalytic cycle of iridium-catalyzed C-H borylation is generally understood to involve the formation of an active iridium(III) tris(boryl) complex. This species then undergoes oxidative addition to an aromatic C-H bond, forming an iridium(V) intermediate. Subsequent reductive elimination of the aryl boronate ester product and regeneration of the active catalyst complete the cycle.

Diagram of the Catalytic Cycle:

Catalytic_Cycle Ir(I) Precatalyst Ir(I) Precatalyst Active Ir(III) Catalyst Active Ir(III) Catalyst Ir(I) Precatalyst->Active Ir(III) Catalyst  + B₂pin₂ - Ligand/Solvent Ir(V) Intermediate Ir(V) Intermediate Active Ir(III) Catalyst->Ir(V) Intermediate + Arene (Ar-H) Oxidative Addition Product Release Product Release Ir(V) Intermediate->Product Release Reductive Elimination Product Release->Active Ir(III) Catalyst + B₂pin₂ - HBpin caption Catalytic cycle for Ir-catalyzed C-H borylation.

Caption: Catalytic cycle for Ir-catalyzed C-H borylation.

Experimental Protocols

Representative Protocol: Iridium-Catalyzed Borylation of Benzene (B151609)

This protocol is adapted from the seminal work by Ishiyama, Hartwig, and Miyaura.

Materials:

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Charge Schlenk tube with [Ir(OMe)(COD)]₂ and dtbpy B Add anhydrous solvent A->B C Add B₂pin₂ B->C D Add benzene and internal standard C->D E Seal vessel and heat (e.g., 80 °C) D->E F Monitor reaction by GC-MS E->F G Cool to room temperature F->G H Concentrate in vacuo G->H I Purify by silica (B1680970) gel chromatography H->I caption General workflow for Ir-catalyzed C-H borylation.

Caption: General workflow for Ir-catalyzed C-H borylation.

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, a Schlenk tube is charged with [Ir(OMe)(COD)]₂ (e.g., 0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (e.g., 0.030 mmol, 3.0 mol%).

  • Reagent Addition: Anhydrous solvent (e.g., 3 mL of cyclohexane) is added, followed by bis(pinacolato)diboron (B₂pin₂) (e.g., 1.0 mmol, 1.0 equiv). The mixture is stirred for a few minutes.

  • Substrate Addition: Benzene (e.g., 1.0 mmol) and an internal standard (e.g., octane) are added to the reaction mixture.

  • Reaction: The Schlenk tube is sealed and the reaction mixture is heated to 80 °C with stirring. The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired aryl boronate ester.

Data Presentation: Substrate Scope and Yields

The following table summarizes the results for the iridium-catalyzed borylation of various arenes, demonstrating the scope of the reaction.

EntryArene SubstrateProductYield (%)
1BenzenePhenylboronate85
2Toluene4-Tolylboronate78 (m:p = 1:2.3)
3Anisole4-Methoxyphenylboronate99 (m:p = 1:1.5)
4Fluorobenzene4-Fluorophenylboronate87 (m:p = 1:1.2)
5Chlorobenzene4-Chlorophenylboronate81 (m:p = 1:1.1)
6Naphthalene2-Naphthylboronate79
71,2-Dichlorobenzene3,4-Dichlorophenylboronate95
81,3-Dichlorobenzene3,5-Dichlorophenylboronate99

Yields are typically isolated yields unless otherwise noted. The ratio of meta (m) to para (p) isomers is provided for monosubstituted arenes.

Disclaimer: This document is intended for informational purposes for a professional audience. All experimental work should be conducted in a suitably equipped laboratory under the supervision of qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.

Application Notes and Protocols: One-Pot Synthesis Utilizing Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-tert-butyl borate (B1201080), a sterically hindered borate ester, serves as a versatile reagent in organic synthesis. Its utility in one-pot reactions primarily stems from its role as a precursor for the in situ generation of other reactive boron species and as an additive to influence reaction selectivity. These application notes provide detailed protocols and data for leveraging tri-tert-butyl borate in efficient one-pot synthetic methodologies, with a focus on the formation of α-hydroxy esters and its application in tandem borylation-cross-coupling reactions.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

PropertyValueCitations
CAS Number 7397-43-5
Molecular Formula C₁₂H₂₇BO₃
Molecular Weight 230.15 g/mol
Appearance Colorless liquid
Melting Point 18-19 °C
Boiling Point 101 °C at 74 mmHg
Density 0.811 g/mL at 25 °C
Refractive Index n20/D 1.389
Flash Point 29 °C

Application 1: Additive in the Enantioselective Synthesis of Chiral α-Hydroxy Esters

This compound can be employed as a crucial additive in the asymmetric addition of organozinc reagents to α-ketoesters, facilitating the synthesis of chiral α-hydroxy esters. While this is not a one-pot reaction in the sense of multiple bond-forming steps, it represents a single, highly controlled transformation where the borate ester is critical for achieving high enantioselectivity.

Experimental Protocol: Synthesis of Chiral α-Hydroxy Esters

This protocol is adapted from methodologies involving the use of borate esters as additives in asymmetric synthesis.

Materials:

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (e.g., (-)-2-exo-morpholinoisobornane-10-thiol) and this compound in anhydrous toluene.

  • Cool the mixture to 0 °C and add a solution of dimethylzinc in toluene dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add a solution of the α-ketoester in anhydrous toluene dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral α-hydroxy ester.

Representative Data
α-KetoesterLigandAdditiveProductYield (%)Enantiomeric Excess (ee, %)
Methyl benzoylformate(-)-MIBTB(OᵗBu)₃Methyl (R)-2-hydroxy-2-phenylpropanoate>90>95

(-)-MIBT = (-)-2-exo-morpholinoisobornane-10-thiol

Reaction Workflow

G cluster_reactants Reactants cluster_process One-Pot Process Ketoester α-Ketoester Mix Mixing in Toluene at 0 °C Ketoester->Mix Dimethylzinc Dimethylzinc Dimethylzinc->Mix Ligand Chiral Ligand Ligand->Mix Borate This compound Borate->Mix Reaction Asymmetric Addition Mix->Reaction Quench Quenching with aq. NH4Cl Reaction->Quench Workup Extraction and Purification Quench->Workup Product Chiral α-Hydroxy Ester Workup->Product

Caption: Workflow for the synthesis of chiral α-hydroxy esters.

Application 2: One-Pot Borylation and Suzuki-Miyaura Cross-Coupling

This compound is an effective reagent for the in situ generation of boronic esters from organometallic reagents (e.g., Grignard or organolithium reagents). This allows for a one-pot sequence where an aryl or heteroaryl halide is first converted to its corresponding boronic ester, which then undergoes a Suzuki-Miyaura cross-coupling reaction with another aryl halide without isolation of the intermediate.[1][2]

Experimental Protocol: One-Pot Lithiation-Borylation-Suzuki Coupling

This protocol describes a general procedure for the one-pot synthesis of biaryls from an aryl bromide.

Materials:

  • Aryl bromide (Ar¹-Br)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Aryl halide (Ar²-X, where X = Br, I)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst)

  • Aqueous base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Toluene

Procedure:

  • Borylation Step:

    • To a flame-dried, nitrogen-purged flask containing a solution of the first aryl bromide (Ar¹-Br) in anhydrous THF at -78 °C, add n-butyllithium dropwise.

    • Stir the mixture at -78 °C for 30 minutes to ensure complete lithiation.

    • Add a solution of this compound in anhydrous THF dropwise to the aryllithium solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. At this stage, the lithium tri-tert-butyl arylborate has been formed in situ.

  • Suzuki-Miyaura Coupling Step (in the same pot):

    • To the crude solution of the in situ generated borate, add the aqueous base, the second aryl halide (Ar²-X), and the palladium catalyst.

    • Heat the reaction mixture to a suitable temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

    • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the biaryl product (Ar¹-Ar²).

Representative Data for a One-Pot Borylation/Suzuki Coupling
Aryl Halide 1 (Ar¹-X)Aryl Halide 2 (Ar²-Y)Palladium CatalystBaseProductYield (%)
2-Bromothiophene4-IodobenzonitrilePd(PPh₃)₄K₂CO₃2-(4-Cyanophenyl)thiophene75-85
4-Bromoanisole1-Bromo-4-fluorobenzeneXPhos Pd G2K₃PO₄4-Fluoro-4'-methoxybiphenyl80-90

Signaling Pathway Diagram

G cluster_borylation Step 1: In Situ Borylation cluster_suzuki Step 2: Suzuki-Miyaura Coupling Ar1Br Ar¹-Br Ar1Li Ar¹-Li Ar1Br->Ar1Li Lithiation -78 °C nBuLi n-BuLi nBuLi->Ar1Li Ar1Borate Ar¹-B(OᵗBu)₃Li Ar1Li->Ar1Borate Borylation Borate B(OᵗBu)₃ Borate->Ar1Borate Product Ar¹-Ar² Ar1Borate->Product Cross-Coupling Ar2X Ar²-X Ar2X->Product Pd_cat Pd Catalyst Pd_cat->Product Base Aqueous Base Base->Product

Caption: One-pot borylation and Suzuki-Miyaura coupling sequence.

Conclusion

This compound is a valuable reagent for one-pot syntheses, particularly as an additive for controlling stereochemistry and as a precursor for the in situ generation of boronic esters for subsequent cross-coupling reactions. The protocols outlined provide a framework for the application of this reagent in modern organic synthesis, offering efficient routes to valuable chemical entities. Researchers and drug development professionals can adapt these methodologies to their specific targets, contributing to the development of more streamlined and sustainable synthetic processes.

References

Application Notes and Protocols: Tri-tert-butyl Borate as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in pharmaceutical and drug development, the judicious use of protecting groups is paramount. Diols, with their dual hydroxyl functionalities, often necessitate temporary protection to prevent undesired side reactions. Tri-tert-butyl borate (B1201080) emerges as a specialized reagent for this purpose, offering a unique profile due to its significant steric bulk. This document provides detailed application notes and protocols for the utilization of tri-tert-butyl borate as a protecting group for diols, forming a cyclic tert-butoxy (B1229062) boronate ester. While specific literature on this compound for this application is sparse, the protocols herein are extrapolated from the well-established chemistry of other trialkyl borates and boronic acids for diol protection.[1][2]

The protection of a diol with this compound proceeds through the formation of a cyclic boronate ester, with the concomitant release of two equivalents of tert-butanol (B103910). The bulky tert-butyl groups are anticipated to influence the reaction kinetics, the stability of the resulting protected diol, and the conditions required for deprotection.

Mechanism of Protection

The reaction involves the transesterification of this compound with a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester, respectively. The reaction is typically driven to completion by the removal of the tert-butanol byproduct.

G Diol R(OH)₂ (Diol) ProtectedDiol R(O)₂B(OtBu) (Cyclic tert-butoxy boronate ester) Diol->ProtectedDiol Diol->ProtectedDiol - 2 t-BuOH tBuOH 2 t-BuOH (tert-butanol) Diol->tBuOH - 2 t-BuOH TTBB B(OtBu)₃ (this compound) TTBB->ProtectedDiol + Diol TTBB->ProtectedDiol - 2 t-BuOH TTBB->tBuOH - 2 t-BuOH

Caption: General reaction scheme for diol protection.

Advantages and Considerations

Advantages:

  • Selectivity: The steric hindrance of the tert-butyl groups may impart higher selectivity for less sterically hindered diols. It is expected to favor the protection of cis-diols over trans-diols.

  • Stability: The bulky tert-butyl group on the boron atom is expected to enhance the stability of the cyclic boronate ester towards certain reagents due to steric shielding.

  • Mild Reaction Conditions: Protection can generally be achieved under neutral or mildly acidic conditions.

Considerations:

  • Steric Hindrance: The reaction of the highly hindered this compound with sterically congested diols may be slow and require elevated temperatures.

  • Hydrolytic Stability: While sterically hindered, boronate esters are susceptible to hydrolysis. The stability will be influenced by the pH of the medium.

  • Equilibrium: The formation of the boronate ester is a reversible process. Efficient removal of tert-butanol is crucial to drive the reaction to completion.[2]

Experimental Protocols

Protocol 1: General Procedure for the Protection of a 1,2-Diol

This protocol describes a general method for the formation of a cyclic tert-butoxy boronate ester from a generic 1,2-diol using this compound.

Materials:

  • 1,2-Diol (1.0 equiv)

  • This compound (1.1 equiv)

  • Anhydrous toluene (B28343) (or other suitable aprotic solvent)

  • Dean-Stark apparatus or molecular sieves (4Å)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the 1,2-diol and anhydrous toluene.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting diol. Water and tert-butanol will be collected in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude cyclic boronate ester can often be used in the next step without further purification. If necessary, purify the product by distillation or silica (B1680970) gel chromatography (using a non-polar eluent system).

G start Start setup Combine Diol, this compound, and anhydrous Toluene in a flask with a Dean-Stark trap. start->setup reflux Heat to reflux (4-24h). Collect tert-butanol/water. setup->reflux monitor Monitor reaction by TLC/GC. reflux->monitor monitor->reflux Incomplete cool Cool to room temperature. monitor->cool Complete concentrate Remove solvent under reduced pressure. cool->concentrate purify Purify if necessary (distillation or chromatography). concentrate->purify product Protected Diol purify->product Purified end End purify->end Crude sufficient

Caption: Workflow for diol protection.

Protocol 2: General Deprotection Procedure

This protocol outlines a general method for the cleavage of the cyclic tert-butoxy boronate ester to regenerate the diol.

Materials:

  • Protected diol (1.0 equiv)

  • Acetone/Water or THF/Water mixture (e.g., 10:1)

  • Optional: Mild acid (e.g., acetic acid) or base (e.g., aqueous sodium bicarbonate) to catalyze hydrolysis.

  • Standard laboratory glassware for workup and extraction.

Procedure:

  • Dissolve the protected diol in a mixture of an organic solvent (acetone or THF) and water.

  • Stir the mixture at room temperature. The rate of deprotection can be increased by gentle heating or by the addition of a catalytic amount of mild acid or base.

  • Monitor the reaction by TLC or GC until the protected diol is consumed (typically 1-6 hours).

  • Remove the organic solvent under reduced pressure.

  • Perform an aqueous workup by extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude diol.

  • Purify the diol by recrystallization or silica gel chromatography if necessary.

G start Start dissolve Dissolve protected diol in Acetone/Water or THF/Water. start->dissolve stir Stir at room temperature. (Optional: gentle heating or catalyst). dissolve->stir monitor Monitor reaction by TLC/GC. stir->monitor monitor->stir Incomplete concentrate Remove organic solvent under reduced pressure. monitor->concentrate Complete workup Aqueous workup and extraction. concentrate->workup dry Dry and concentrate organic layers. workup->dry purify Purify if necessary. dry->purify product Deprotected Diol purify->product Purified end End purify->end Crude sufficient

Caption: Workflow for diol deprotection.

Quantitative Data Summary

Due to the limited specific data for this compound as a diol protecting group, the following table provides a generalized and expected comparison based on the known reactivity of other boronic acids and borate esters.[2] The yields and selectivity are highly dependent on the specific diol substrate and reaction conditions.

ReagentDiol SubstrateProductExpected YieldSelectivity
This compound Simple 1,2-cis-diolCyclic tert-butoxy boronate esterModerate to HighHigh for cis-diols
This compound Simple 1,2-trans-diolCyclic tert-butoxy boronate esterLow to ModerateLower than for cis-diols
This compound Sterically hindered diolCyclic tert-butoxy boronate esterLowPotentially low due to steric clash
Phenylboronic AcidVarious DiolsCyclic Phenylboronate EstersModerate to ExcellentGood for cis-diols
Trimethyl BorateSimple 1,2-DiolsCyclic Methoxyboronate EsterHighModerate

Conclusion

This compound offers a potentially valuable tool for the selective protection of diols, particularly where the steric bulk of the protecting group can be leveraged to achieve specific selectivity. The provided protocols offer a starting point for researchers, with the understanding that optimization for each specific substrate is likely necessary. The enhanced steric hindrance of the tert-butyl group compared to other common borate protecting groups may offer advantages in certain synthetic routes, warranting further investigation into its application.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing tri-tert-butyl borate (B1201080). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with low yields when employing a one-pot Miyaura borylation-Suzuki coupling protocol.

Troubleshooting Guide

This guide addresses specific issues encountered during your experiments in a question-and-answer format.

My one-pot borylation-Suzuki coupling reaction using tri-tert-butyl borate has a very low yield. Where should I start troubleshooting?

Low yields in this one-pot procedure can originate from either the initial Miyaura borylation step or the subsequent Suzuki coupling step. A systematic approach is crucial. First, determine if the initial borylation is successful by running a control reaction and analyzing a sample after the borylation stage (before adding the Suzuki coupling partners).

dot

Troubleshooting_Workflow start Low Yield in One-Pot Borylation-Suzuki Reaction check_borylation Run Control Borylation: Analyze aliquot after Step 1 start->check_borylation borylation_ok Borylation Successful check_borylation->borylation_ok Boronic Ester Observed borylation_failed Borylation Incomplete or Failed check_borylation->borylation_failed Starting Material Remains troubleshoot_suzuki Troubleshoot Suzuki Step: - Catalyst Deactivation - Incompatible Base/Solvent - Substrate Issues - Side Reactions borylation_ok->troubleshoot_suzuki troubleshoot_borylation Troubleshoot Borylation Step: - Catalyst/Ligand Inactivity - Base Issues - Reaction Conditions borylation_failed->troubleshoot_borylation end_goal Optimized Yield troubleshoot_borylation->end_goal troubleshoot_suzuki->end_goal

Caption: Initial troubleshooting workflow for low yields.

Frequently Asked Questions (FAQs)

Section 1: Issues with the Miyaura Borylation Step

Q1: How can I confirm the formation of the boronic ester from this compound?

A1: To confirm the formation of the boronic ester, you can perform a small-scale control reaction of the Miyaura borylation step. After the recommended reaction time, quench a small aliquot of the reaction mixture with water, extract with an organic solvent, and analyze by GC-MS or LC-MS to check for the mass of the desired boronic ester. 1H NMR can also be used, looking for the disappearance of the starting material's proton signals and the appearance of new aromatic signals corresponding to the borylated product.

Q2: My borylation step is inefficient, with significant starting material remaining. What are the likely causes?

A2: Inefficient borylation is often due to several factors:

  • Inactive Catalyst: The Pd(0) active species may not have been generated efficiently from the Pd(II) precatalyst. Ensure your palladium source is of high quality and consider using a more active precatalyst.

  • Base Issues: The choice of base is critical for the Miyaura borylation. A base that is too weak may not facilitate the catalytic cycle effectively. Conversely, a base that is too strong could cause degradation of the starting materials or the product.[1]

  • Poorly Degassed Reaction Mixture: Oxygen can deactivate the palladium catalyst. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[2]

  • Sub-optimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

dot

Borylation_Issues cause Inefficient Borylation catalyst Inactive Catalyst cause->catalyst base Inappropriate Base cause->base oxygen Oxygen Presence cause->oxygen temp Low Temperature cause->temp

Caption: Common causes of inefficient Miyaura borylation.

Section 2: Issues with the Suzuki Coupling Step

Q3: The borylation step appears successful, but the final Suzuki coupling yield is low. Why might this be?

A3: If the boronic ester is formed, the problem lies in the Suzuki coupling stage. Potential issues include:

  • Catalyst Deactivation: The catalyst, while active for borylation, may have been deactivated before or during the Suzuki coupling step. Adding a second charge of catalyst and/or ligand after the borylation and before adding the Suzuki partners can sometimes resolve this.

  • Incompatible Reaction Conditions: The conditions optimized for the borylation (base, solvent) may not be optimal for the Suzuki coupling. For instance, the base used in the first step might be unsuitable for the transmetalation in the second step.

  • Side Reactions: The primary side reactions that consume the boronic ester and reduce yield are protodeboronation (replacement of the boron group with a hydrogen) and homocoupling.[3][4]

Q4: I suspect protodeboronation is a major issue. How can I minimize it?

A4: Protodeboronation is often promoted by the presence of water and a strong base, especially with electron-deficient or heteroaromatic boronic esters.[5] To minimize this:

  • Use Anhydrous Conditions: For highly sensitive substrates, employ strictly anhydrous conditions.[5]

  • Choose a Milder Base: For the Suzuki coupling step, consider using a milder base such as K3PO4 or KF, which are known to be effective while minimizing protodeboronation.[6]

  • Protect the Boronic Acid/Ester: While using this compound forms a boronic ester in situ, if protodeboronation is severe, consider isolating the boronic ester and using it in a subsequent step with optimized conditions, or using alternative boron reagents like MIDA boronates or trifluoroborates which are more stable.[5][7]

Q5: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

A5: The base is crucial for activating the boronic acid/ester to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[1][8][9][10] The choice of base can significantly impact the reaction outcome.[1]

  • Inorganic bases like K2CO3, Cs2CO3, and K3PO4 are commonly used, often with a co-solvent of water to aid their solubility.[10][11]

  • For base-sensitive functional groups on your substrates, milder bases like KF can be used.[6]

  • In some cases, particularly with bulky boronic esters, stronger bases like KOtBu have been reported to improve yields.[11]

Section 3: Experimental Protocols and Data

General Protocol for One-Pot Miyaura Borylation-Suzuki Coupling

This is a general starting protocol. Optimization of specific parameters will likely be necessary.

  • Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)2, 2-5 mol%), and a phosphine (B1218219) ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

  • Reagent Addition (Borylation): Add this compound (1.1-1.5 equiv.) and a suitable base for borylation (e.g., KOAc, 1.5 equiv.).

  • Solvent Addition: Add a degassed solvent (e.g., dioxane or toluene) via syringe.

  • Borylation Reaction: Heat the mixture (e.g., 80-100 °C) and stir for the desired time (monitor by TLC or LC-MS if possible).

  • Reagent Addition (Suzuki Coupling): After cooling to room temperature, add the second coupling partner (aryl halide/triflate, 1.0 equiv.), the aqueous solution of the base for the Suzuki step (e.g., K2CO3, 2.0 equiv.), and potentially a second portion of the catalyst/ligand.

  • Suzuki Coupling Reaction: Heat the reaction mixture again (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Table 1: Troubleshooting Guide Summary

Problem Potential Cause Recommended Solution
No reaction/Low Conversion of Starting Aryl Halide Inactive catalyst for borylationUse a fresh, high-quality catalyst; try a different ligand/precatalyst combination.
Inappropriate base for borylationScreen different bases (e.g., KOAc, K3PO4).
Insufficient temperatureIncrease reaction temperature for the borylation step.
Borylation successful, low final product yield Catalyst deactivation after borylationAdd a second charge of catalyst/ligand before the Suzuki step.
Protodeboronation of the boronic esterUse anhydrous conditions; switch to a milder base (KF, K3PO4) for the Suzuki step.[5]
Homocoupling of the boronic esterEnsure rigorous degassing; use the boronic ester as the limiting reagent if possible.[4]
Unsuitable base for Suzuki couplingScreen different bases (K2CO3, Cs2CO3, K3PO4, KF) for the second step.[11]

Table 2: Example Base Screening for Suzuki Coupling Step

Reaction Conditions: Aryl Bromide (1.0 equiv), in situ generated Boronic Ester (1.2 equiv), Pd(dppf)Cl2 (3 mol%), Dioxane/H2O (4:1), 90 °C, 12 h.

Entry Base (2.0 equiv) Yield (%)
1K2CO345
2Cs2CO368
3K3PO475
4KF52
5KOtBu30 (with decomposition)

References

Technical Support Center: Managing Tri-tert-butyl Borate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing tri-tert-butyl borate (B1201080) hydrolysis during chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when working with this moisture-sensitive reagent.

Frequently Asked Questions (FAQs)

Q1: What is tri-tert-butyl borate and why is its hydrolysis a concern?

This compound, with the chemical formula C₁₂H₂₇BO₃, is an organoboron compound used in organic synthesis, notably as a precursor for boronic acids in cross-coupling reactions like the Suzuki-Miyaura coupling.[1] It is a colorless liquid soluble in organic solvents with limited solubility in water.[2] Its utility is often hampered by its moderate sensitivity to moisture, which leads to hydrolysis.[1][2] This hydrolysis reaction breaks down the this compound into tert-butanol (B103910) and boric acid, reducing the availability of the active reagent and potentially introducing byproducts that can complicate reaction workup and purification.

Q2: How does the structure of this compound affect its hydrolysis rate?

The three bulky tert-butyl groups around the boron center create significant steric hindrance. This steric bulk physically obstructs the approach of water molecules to the electron-deficient boron atom, which is the initial step of hydrolysis.[3] Consequently, this compound hydrolyzes more slowly than less sterically hindered alkyl borates like trimethyl borate or triethyl borate.[3][4] This "moderate hydrolytic sensitivity" allows for its handling under standard laboratory conditions, provided appropriate precautions are taken to minimize moisture exposure.[1]

Q3: What are the primary factors that influence the rate of this compound hydrolysis?

Several factors can accelerate the hydrolysis of this compound:

  • Water Content: This is the most critical factor. The rate of hydrolysis is directly proportional to the concentration of water in the reaction mixture.

  • Temperature: Higher reaction temperatures generally increase the rate of hydrolysis.

  • pH: The stability of borate esters is pH-dependent. Both acidic and basic conditions can catalyze hydrolysis, although the specific kinetics for this compound across a pH range are not extensively documented.

  • Solvent: The choice of solvent can influence the solubility of water and thereby affect the hydrolysis rate. Protic solvents may participate in transesterification reactions.

  • Lewis Bases: While bases are often required for subsequent reactions (e.g., Suzuki-Miyaura coupling), they can also influence the stability of the borate ester.

Q4: How can I monitor the hydrolysis of this compound during my reaction?

In-situ monitoring can provide valuable insights into the stability of your reagent. The most direct method is ¹¹B NMR spectroscopy .[5][6]

  • This compound will exhibit a characteristic signal for a tricoordinate borate ester (typically in the range of +17 to +19 ppm).

  • As hydrolysis proceeds, this signal will decrease, and a new signal corresponding to boric acid (or borate salts under basic conditions) will appear at a different chemical shift (around 19-20 ppm for boric acid, but can vary with pH and concentration).[6]

Q5: Is it necessary to use completely anhydrous conditions when working with this compound?

While this compound is moisture-sensitive, some reactions, such as the Suzuki-Miyaura coupling, may paradoxically require a small amount of water for efficient transmetalation of the derived boronic acid.[7][8] However, uncontrolled hydrolysis of the starting this compound should be avoided. The key is to manage the timing and amount of water present. For the initial stages involving the borate ester, anhydrous or near-anhydrous conditions are recommended to prevent premature decomposition.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Low conversion of starting materials.

  • Presence of significant amounts of deboronated starting material (protodeboronation).

  • Formation of homocoupling byproducts.[9]

Potential Causes & Solutions:

Potential CauseSuggested Solution
Premature hydrolysis of this compound Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
Inefficient formation of the active boronate species While minimizing water initially, a small, controlled amount of water may be necessary during the coupling step to facilitate hydrolysis to the boronic acid required for transmetalation.[7] Consider adding a co-solvent mixture (e.g., THF/water) after the initial formation of the boronic acid from the borate.
Incorrect choice of base The base is crucial for activating the boronic acid but can also affect the stability of the borate ester. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). A stronger, non-nucleophilic base is often preferred.[10]
Catalyst deactivation Ensure the reaction mixture is thoroughly degassed to prevent oxidation of the palladium catalyst, which can lead to side reactions like homocoupling.[9][10]
Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Variable yields between batches.

  • Difficulty reproducing published procedures.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Variable water content in solvents and reagents Use freshly dried and degassed solvents for each reaction. Quantify the water content of your solvents using Karl Fischer titration for critical applications.[5]
Degradation of this compound upon storage Store this compound in a cool, dry place under an inert atmosphere. For long-term storage, consider sealing the bottle with paraffin (B1166041) film.
Atmospheric moisture ingress during reagent transfer Use proper air-sensitive techniques, such as Schlenk lines or a glovebox, for reagent handling. Transfer liquids via syringe through a septum.

Quantitative Data Summary

Borate EsterStructure of Alkyl GroupRelative Hydrolysis RateHalf-life (approximate)
Trimethyl boratePrimaryVery Fast< 1 minute[3]
Tri-n-butyl boratePrimaryFast~ 2 hours[3]
This compound Tertiary Slow Significantly longer than primary/secondary borates
Tris(diisopropylcarbinyl) borateHighly Branched SecondaryExtremely SlowVery stable, resists hydrolysis even under forcing conditions[3]

Note: The half-life of this compound is not precisely documented but is expected to be significantly longer than that of linear alkyl borates due to steric hindrance.

Experimental Protocols

Protocol 1: General Handling of this compound under Anhydrous Conditions

This protocol outlines the steps for setting up a reaction using this compound while minimizing exposure to moisture.

Materials:

  • Oven-dried or flame-dried glassware (reaction flask, dropping funnel, condenser) with septa.

  • Anhydrous solvents (e.g., THF, dioxane, toluene).

  • This compound.

  • Inert gas supply (argon or nitrogen) with a bubbler.

  • Dry syringes and needles.

Procedure:

  • Assemble the dry glassware and flush the system with inert gas for 10-15 minutes.

  • Add other dry reagents and anhydrous solvent to the reaction flask via syringe.

  • Using a dry syringe, carefully withdraw the desired amount of this compound from the reagent bottle and add it dropwise to the reaction mixture at the desired temperature.

  • Maintain a positive pressure of inert gas throughout the reaction.

Protocol 2: In-situ Monitoring of this compound Hydrolysis by ¹¹B NMR

This protocol describes how to prepare a sample for ¹¹B NMR to monitor the progress of hydrolysis.

Materials:

  • Reaction mixture containing this compound.

  • Anhydrous deuterated solvent (e.g., CDCl₃, THF-d₈).

  • Quartz NMR tube (to avoid background boron signals from borosilicate glass).[6]

  • Dry syringe and needle.

  • Septum-capped vial.

Procedure:

  • Under an inert atmosphere, withdraw a small aliquot (~0.1 mL) of the reaction mixture using a dry syringe.

  • Transfer the aliquot to a septum-capped vial containing anhydrous deuterated solvent (~0.5 mL).

  • Quickly transfer the solution from the vial to a quartz NMR tube and cap it.

  • Acquire a ¹¹B NMR spectrum. The expected chemical shift for this compound is in the range of +17 to +19 ppm. The appearance of a new peak, often broader, around +19 to +20 ppm may indicate the formation of boric acid.[6]

Visualizations

Hydrolysis_Pathway TTBB This compound B(OtBu)₃ Intermediate [B(OtBu)₃(H₂O)] TTBB->Intermediate + H₂O H2O H₂O H2O->Intermediate Products tBuOH + (HO)B(OtBu)₂ Intermediate->Products - tBuOH Final_Product B(OH)₃ + 3 tBuOH Products->Final_Product + 2 H₂O (further hydrolysis)

Hydrolysis pathway of this compound.

Troubleshooting_Workflow Start Low Reaction Yield Check_Hydrolysis Check for Hydrolysis (¹¹B NMR, TLC for byproducts) Start->Check_Hydrolysis Hydrolysis_Yes Hydrolysis Detected Check_Hydrolysis->Hydrolysis_Yes Yes Hydrolysis_No No Significant Hydrolysis Check_Hydrolysis->Hydrolysis_No No Improve_Anhydrous Improve Anhydrous Technique: - Dry glassware & solvents - Inert atmosphere Hydrolysis_Yes->Improve_Anhydrous Optimize_Base Optimize Base: - Screen non-nucleophilic bases - Adjust stoichiometry Hydrolysis_Yes->Optimize_Base End Improved Yield Improve_Anhydrous->End Optimize_Base->End Check_Catalyst Evaluate Catalyst & Conditions: - Degas reaction mixture - Screen ligands/catalyst loading - Adjust temperature Hydrolysis_No->Check_Catalyst Check_Catalyst->End

Troubleshooting workflow for low reaction yields.

References

Technical Support Center: Optimizing Reaction Conditions for Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tri-tert-butyl borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing tri-tert-butyl borate?

A1: The most prevalent method is the direct esterification of boric acid with tert-butanol (B103910). This reaction requires heating the reactants, typically in the presence of a volatile, water-immiscible entrainer to facilitate the removal of water, which is a byproduct of the reaction.[1] The continuous removal of water is crucial to drive the reaction equilibrium towards the product.

Q2: What are the key physical and chemical properties of this compound I should be aware of?

A2: this compound is a colorless liquid with a melting point of 18-19 °C and a boiling point of 101 °C at 74 mmHg.[2][3] It is sensitive to moisture and can hydrolyze back to boric acid and tert-butanol.[2] It is also a flammable liquid with a flash point of 29 °C, necessitating careful handling and storage in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Q3: What are the primary impurities I might encounter in my final product?

A3: The most common impurities are unreacted tert-butanol and boric acid, the latter resulting from hydrolysis of the product. Proper purification, typically through fractional distillation under reduced pressure, is necessary to remove these impurities.

Q4: How should I properly store this compound?

A4: Due to its moderate hydrolytic sensitivity, this compound should be stored under anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon.[2] The storage area should be cool, dry, and well-ventilated.

Troubleshooting Guide

Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction does not proceed, or the yield is very low.Inefficient Water Removal: The esterification reaction is reversible, and the presence of water, a byproduct, inhibits the forward reaction.- Ensure your reaction setup includes an efficient apparatus for azeotropic water removal, such as a Dean-Stark trap. - Use a suitable water-immiscible entrainer like benzene (B151609) or carbon tetrachloride to form a low-boiling azeotrope with water.[1] - Verify that the collection of the aqueous layer in the Dean-Stark trap is proceeding as expected.
Suboptimal Reaction Temperature: The reaction temperature may be too low for efficient esterification and azeotropic distillation.- Heat the reaction mixture to maintain a steady reflux. The temperature at the top of the fractionation column should correspond to the boiling point of the ternary azeotrope of tert-butanol, water, and the entrainer.
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.- Monitor the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected.[1] Reaction times can be lengthy, potentially exceeding 100 hours for high conversion.[1]
Reagent Quality: The presence of moisture in the reactants (boric acid or tert-butanol) or the solvent can inhibit the reaction.- Use anhydrous grade tert-butanol and ensure the boric acid is dry. - Dry the entrainer solvent over a suitable drying agent before use.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Final product is contaminated with starting materials.Incomplete Reaction: The reaction was stopped before all the boric acid and/or tert-butanol was consumed.- Extend the reaction time until the theoretical amount of water is collected. - Ensure efficient mixing to promote contact between the reactants.
Inefficient Purification: The purification method may not be adequate to separate the product from unreacted starting materials.- Purify the crude product by fractional distillation under reduced pressure. This is effective for separating this compound from less volatile boric acid and more volatile tert-butanol.[1]
Product appears cloudy or contains solid precipitates.Hydrolysis: The product has been exposed to moisture during workup or storage, leading to the formation of boric acid.- Handle the product under anhydrous conditions at all times. - Use dry glassware and solvents during the workup and purification steps. - Store the purified product under an inert atmosphere.

Data Presentation: Reaction Condition Comparison

The following table summarizes the reaction conditions from a successful synthesis of this compound, which can serve as a baseline for optimization.

ParameterValueReference
Reactants
Boric Acid2 moles[1]
tert-Butanol9 moles[1]
Entrainer
Benzene1000 ml[1]
Carbon Tetrachloride(Also reported as effective)[1]
Reaction Conditions
TemperatureReflux[1]
Reaction Time184 hours (for 64% yield)[1]
Purification
MethodFractional Distillation (Vacuum)[1]
Boiling Point50 °C at 9 mmHg[1]
Yield 64%[1]

Experimental Protocols

Synthesis of this compound via Azeotropic Distillation

This protocol is adapted from a patented procedure for the preparation of tertiary butyl borate.[1]

Materials:

  • Boric Acid (2 moles)

  • tert-Butanol (9 moles)

  • Benzene (or Carbon Tetrachloride) as entrainer (1000 ml)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Equipment:

  • Round-bottom flask of appropriate size

  • Heating mantle

  • Fractionating column

  • Dean-Stark apparatus

  • Condenser

  • Receiving flask

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble a reaction apparatus consisting of a round-bottom flask equipped with a heating mantle, a fractionating column, a Dean-Stark trap, and a condenser.

  • Charging the Reactor: Charge the round-bottom flask with boric acid, tert-butanol, and the chosen entrainer (benzene or carbon tetrachloride).

  • Reaction: Heat the mixture to a steady reflux. The ternary azeotrope of tert-butanol, water, and the entrainer will begin to distill.

  • Water Removal: The condensed azeotrope will collect in the Dean-Stark trap, where the aqueous layer will separate. Continuously remove the lower aqueous layer.

  • Monitoring the Reaction: Continue the reaction until the theoretical amount of water (6 moles or approximately 108 ml) has been collected. This may take a significant amount of time.

  • Workup: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Purification:

    • Transfer the reaction mixture to a distillation apparatus.

    • Remove the unreacted tert-butanol and the entrainer by distillation, initially at atmospheric pressure and then under reduced pressure.

    • The this compound is then purified by fractional distillation under vacuum. Collect the fraction boiling at approximately 50 °C at 9 mmHg.[1]

  • Storage: Store the purified this compound in a tightly sealed container under an inert atmosphere.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product reactants Charge Reactants (Boric Acid, tert-Butanol, Entrainer) reflux Heat to Reflux reactants->reflux water_removal Azeotropic Water Removal (Dean-Stark) reflux->water_removal solvent_removal Remove Entrainer & Excess Alcohol water_removal->solvent_removal Reaction Complete distillation Vacuum Fractional Distillation solvent_removal->distillation product Pure this compound distillation->product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield check_water Is water collecting in the Dean-Stark trap? start->check_water check_temp Is the reaction at a steady reflux? check_water->check_temp Yes solution_water Solution: Check for leaks, ensure proper setup of Dean-Stark trap. check_water->solution_water No check_time Has the reaction run for a sufficiently long time? check_temp->check_time Yes solution_temp Solution: Increase heating to achieve and maintain reflux. check_temp->solution_temp No check_reagents Are the reagents and solvents anhydrous? check_time->check_reagents Yes solution_time Solution: Continue the reaction and monitor water collection. check_time->solution_time No solution_reagents Solution: Use anhydrous reagents and dry the solvent. check_reagents->solution_reagents No success Yield Improved check_reagents->success Yes

References

preventing side reactions with tri-tert-butyl borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address common side reactions when working with tri-tert-butyl borate (B1201080) and its derivatives.

Section 1: Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

FAQ 1: Hydrolysis of Tri-tert-butyl Borate

Question: My reaction yield is consistently low, and I suspect hydrolysis of my this compound. How can I prevent this?

Answer:

This compound is sensitive to moisture and can hydrolyze to tert-butanol (B103910) and boric acid, rendering it inactive for your desired reaction. Preventing hydrolysis is critical for successful synthesis. Here are the key preventative measures:

  • Work under an Inert Atmosphere: The most effective way to prevent hydrolysis is to handle this compound and set up your reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved using a glovebox or a Schlenk line.[1][2][3]

  • Use Anhydrous Solvents and Reagents: Ensure all solvents and other reagents are rigorously dried before use. Even trace amounts of water can lead to significant hydrolysis.[4][5]

  • Dry Glassware Thoroughly: All glassware should be oven-dried (typically at >120°C overnight) or flame-dried under vacuum immediately before use to remove adsorbed moisture from the glass surface.[3][6][7]

Detailed Protocol for Handling this compound Under an Inert Atmosphere: A detailed experimental protocol for setting up a reaction under anhydrous conditions is provided in the Experimental Protocols section.

FAQ 2: Transesterification Side Reactions

Question: I am observing byproducts that suggest my borate ester is undergoing transesterification. What causes this and how can I avoid it?

Answer:

Transesterification is the exchange of the alkoxy groups of the borate ester with another alcohol present in the reaction mixture. This can be a significant side reaction if not properly controlled.

Causes:

  • Presence of Other Alcohols: The most common cause is the presence of other alcohols, either as impurities, solvents (e.g., methanol, ethanol), or as byproducts of other reactions.

  • Catalysis: Transesterification can be catalyzed by both acids and bases.[8][9][10] Lewis acids like boron trifluoride etherate have been shown to catalyze this process.[11]

Prevention Strategies:

  • Solvent Choice: Avoid using alcohol-based solvents if transesterification is a concern. Opt for anhydrous, non-alcoholic solvents like THF, dioxane, or toluene.

  • Control of Catalysts: Be mindful of the catalysts used in your reaction. If you must use an acid or base, consider its potential to catalyze transesterification. Screening for a catalyst that favors your desired reaction over transesterification may be necessary.

  • Temperature Control: While not always a primary factor, reaction temperature can influence the rate of transesterification. Running the reaction at the lowest effective temperature may help minimize this side reaction.

FAQ 3: Protodeboronation in Suzuki-Miyaura Coupling

Question: I am using a boronic ester derived from this compound in a Suzuki-Miyaura coupling, but I am getting a significant amount of the protodeboronated arene as a byproduct. How can I minimize this?

Answer:

Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the C-B bond is cleaved and replaced with a C-H bond. This is often exacerbated by the presence of water and a base.[12][13]

Prevention Strategies:

  • Choice of Base: The strength and nature of the base can significantly impact the rate of protodeboronation. Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (B78521) (NaOH).[1][14]

  • Use of a More Stable Boronic Ester: While this compound is a precursor, the resulting boronic acid is often converted to a more stable boronic ester for the coupling reaction. Pinacol (B44631) esters are commonly used and offer greater stability against protodeboronation compared to the free boronic acid.[15][16] For particularly sensitive substrates, MIDA (N-methyliminodiacetic acid) boronates offer even greater stability.

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing its presence can reduce the rate of protodeboronation.[15]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation. Running the reaction at a lower temperature may improve the selectivity for the desired cross-coupling product.[12][15]

  • Efficient Catalyst System: A highly active palladium catalyst and ligand system can increase the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation reaction.[13][15]

Section 2: Data Presentation

The stability of boronic esters is crucial for preventing side reactions. The following table summarizes the relative stability of different boronic esters to hydrolysis.

Protecting GroupDiol StructureRelative Hydrolytic StabilityNotes
CatecholAromatic 1,2-diolLowRapidly hydrolyzes.[6]
Pinacol (Bpin)Tetramethylethylene glycolModerateCommonly used, but can hydrolyze under acidic or basic conditions.[15][16]
1,8-NaphthalenediolNaphthalene-based 1,8-diolHighSignificantly more stable than catechol esters.[6]
Diethanolamine (DEA)Forms a bicyclic structure with a B-N bondHighThe B-N dative bond provides significant stabilization.[16]
Diisopropanolamine (DIPA)Sterically hindered bicyclic structure with a B-N bondVery HighMore stable than DEA esters due to increased steric hindrance.[16]
(1,1'-bicyclohexyl)-1,1'-diolBulky aliphatic diolVery HighReported to be among the most stable boronic esters to hydrolysis.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Setting up a Reaction under Anhydrous Conditions

This protocol describes the use of a Schlenk line to create an inert atmosphere for handling moisture-sensitive reagents like this compound.

Materials:

  • Oven-dried or flame-dried glassware (e.g., round-bottom flask, condenser) with ground glass joints

  • Schlenk line with a dual vacuum/inert gas manifold

  • Inert gas (Argon or Nitrogen)

  • Vacuum pump

  • Rubber septa, glass stoppers, and joint clips

  • Anhydrous solvents and reagents

  • Syringes and needles

Procedure:

  • Glassware Preparation: Assemble the reaction glassware while still hot from the oven or after flame-drying. Seal all openings with rubber septa or glass stoppers and secure the joints with clips.[3][7]

  • Purging the Apparatus (Evacuate-Refill Cycles):

    • Connect the reaction flask to the Schlenk line via flexible tubing.

    • Open the stopcock on the flask to the vacuum line to evacuate the air.

    • Close the stopcock to the vacuum and slowly open it to the inert gas line to backfill the flask with nitrogen or argon. You should see the gas bubbling through the bubbler on the Schlenk line.

    • Repeat this evacuate-refill cycle at least three times to ensure a completely inert atmosphere.[2]

  • Adding Solvents and Liquid Reagents:

    • Anhydrous solvents and liquid reagents should be transferred using a dry, gas-tight syringe.

    • Pierce the septum on the reagent bottle with the syringe needle and then pierce the septum on the reaction flask to transfer the liquid. A second needle connected to the inert gas line can be used to maintain positive pressure in the reagent bottle during withdrawal.[8]

  • Adding Solid Reagents:

    • For air-stable solids, they can be added to the flask before purging.

    • For air-sensitive solids, they should be added under a positive flow of inert gas or in a glovebox.

Protocol 2: General Suzuki-Miyaura Coupling with a Boronic Ester to Minimize Protodeboronation

This protocol provides a starting point for a Suzuki-Miyaura coupling reaction designed to minimize the side reaction of protodeboronation.

Materials:

  • Aryl halide (1.0 eq)

  • Boronic ester (e.g., pinacol ester) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[15]

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)[15]

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)[15]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a stir bar, add the aryl halide, the boronic ester, the anhydrous base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum and perform at least three evacuate-refill cycles as described in Protocol 1.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[15]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Section 4: Visualizations

experimental_workflow Experimental Workflow for Handling this compound prep Preparation sub_prep1 Dry Glassware (Oven or Flame-Dry) prep->sub_prep1 sub_prep2 Prepare Anhydrous Solvents & Reagents prep->sub_prep2 reagents Reagent Handling sub_reagents1 Transfer Reagents under Inert Atmosphere (Schlenk Line) reagents->sub_reagents1 sub_reagents2 Use Gas-Tight Syringes for Liquids reagents->sub_reagents2 reaction Reaction Setup sub_reaction1 Assemble Apparatus under Inert Gas Flow reaction->sub_reaction1 sub_reaction2 Maintain Positive Inert Gas Pressure reaction->sub_reaction2 workup Workup & Analysis sub_workup1 Quench Reaction (if necessary) workup->sub_workup1 sub_workup2 Aqueous Workup & Extraction sub_workup1->sub_workup2 sub_workup3 Purification (e.g., Chromatography) sub_workup2->sub_workup3

Workflow for handling moisture-sensitive reagents.

troubleshooting_workflow Troubleshooting Low Reaction Yield start Low Yield Observed check_hydrolysis Check for Hydrolysis start->check_hydrolysis check_transesterification Check for Transesterification check_hydrolysis->check_transesterification No solution_hydrolysis Implement Anhydrous Techniques: - Dry Solvents/Reagents - Inert Atmosphere check_hydrolysis->solution_hydrolysis Yes check_protodeboronation Check for Protodeboronation (if applicable) check_transesterification->check_protodeboronation No solution_transesterification Modify Reaction Conditions: - Avoid Alcohol Solvents - Screen Catalysts check_transesterification->solution_transesterification Yes solution_protodeboronation Optimize Suzuki Conditions: - Use Milder Base - Lower Temperature - Use Stable Boronic Ester check_protodeboronation->solution_protodeboronation Yes end Improved Yield check_protodeboronation->end No solution_hydrolysis->end solution_transesterification->end solution_protodeboronation->end

A troubleshooting workflow for low reaction yields.

side_reactions Preventing Side Reactions with this compound Derivatives cluster_hydrolysis Hydrolysis cluster_transesterification Transesterification cluster_protodeboronation Protodeboronation cause_h Cause: Moisture (Water) prevention_h Prevention: - Anhydrous Solvents - Inert Atmosphere - Dry Glassware cause_h->prevention_h Mitigate with cause_t Cause: - Other Alcohols - Acid/Base Catalysis prevention_t Prevention: - Non-alcoholic Solvents - Catalyst Screening cause_t->prevention_t Mitigate with cause_p Cause: - Base and Water - High Temperature prevention_p Prevention: - Milder Base - Lower Temperature - Stable Boronic Esters cause_p->prevention_p Mitigate with

Logical relationships of side reactions and their prevention.

References

Technical Support Center: Improving Stereoselectivity in Tri-tert-butyl Borate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using tri-tert-butyl borate (B1201080) to improve stereoselectivity in asymmetric synthesis.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues leading to poor stereoselectivity in reactions involving tri-tert-butyl borate.

Problem 1: Low Enantioselectivity (ee%) in the Asymmetric Addition of Dialkylzinc to α-Ketoesters

The use of this compound as an additive in the enantioselective addition of dialkylzincs to α-ketoesters, often in the presence of a chiral ligand, is a common method for synthesizing chiral α-hydroxy esters.[1][2][3] However, achieving high enantioselectivity can be challenging.

Possible Causes and Solutions

Possible Cause Recommended Solution Explanation
Suboptimal Chiral Ligand Screen a variety of chiral ligands. For the addition of dimethylzinc (B1204448) to α-ketoesters, ligands such as (-)-2-exo-morpholinoisobornane-10-thiol ((-)-MITH) have been shown to be effective in combination with borate additives.[1][2][3]The structure of the chiral ligand is crucial for creating a well-defined chiral environment around the reacting centers, which directly influences the enantioselectivity.
Incorrect Stoichiometry of Additive Optimize the molar ratio of this compound relative to the α-ketoester and the chiral ligand. An excess of the borate may be necessary to achieve high enantioselectivity.The borate additive is believed to form a more reactive and sterically defined intermediate with the chiral ligand and the zinc reagent, thereby enhancing stereochemical control.
Inappropriate Solvent Perform the reaction in a non-polar, aprotic solvent such as toluene (B28343) or a mixture of hexanes and toluene. Ensure the solvent is anhydrous.Solvent polarity can significantly affect the aggregation state of the organozinc reagent and the conformation of the transition state, thereby influencing enantioselectivity.
Non-Optimal Reaction Temperature Conduct the reaction at low temperatures, typically between 0 °C and -20 °C. The optimal temperature may vary depending on the substrate and ligand.Lowering the temperature can enhance the energy difference between the diastereomeric transition states leading to the two enantiomers, thus improving enantioselectivity.
Moisture Contamination Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and reagents.Organozinc reagents and borate esters are sensitive to moisture, which can lead to the formation of achiral byproducts and a decrease in enantioselectivity.

Troubleshooting Workflow for Low Enantioselectivity

low_ee_troubleshooting cluster_notes Key Considerations start Low Enantioselectivity (ee%) Observed check_ligand Verify Chiral Ligand Purity and Loading start->check_ligand optimize_borate Optimize this compound Stoichiometry check_ligand->optimize_borate If ligand is correct check_solvent Screen Solvents (e.g., Toluene, Hexanes) optimize_borate->check_solvent If ee% is still low optimize_temp Optimize Reaction Temperature (e.g., 0 °C to -20 °C) check_solvent->optimize_temp If ee% is still low check_anhydrous Ensure Anhydrous Conditions optimize_temp->check_anhydrous If ee% is still low successful_outcome High Enantioselectivity Achieved check_anhydrous->successful_outcome If all parameters are optimized note1 • Start with ligand and stoichiometry optimization. note2 • Solvent and temperature are often interdependent. note3 • Anhydrous conditions are critical throughout.

Caption: A logical workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used as an additive in the asymmetric addition of dialkylzincs to α-ketoesters?

A1: this compound is thought to act as a Lewis acid that interacts with the chiral ligand and the dialkylzinc reagent. This interaction can lead to the formation of a more structurally defined and reactive chiral complex. This complex then delivers the alkyl group to the α-ketoester with higher stereoselectivity than in the absence of the borate additive.

Q2: What is the proposed mechanism for the role of this compound in improving stereoselectivity?

A2: While the precise mechanism is a subject of ongoing research, it is generally proposed that the this compound coordinates to the chiral ligand (e.g., an amino alcohol or thiol). This borate-ligand complex then interacts with the dialkylzinc reagent to form a chiral zincate species. This ate complex is more nucleophilic and sterically hindered, leading to a more ordered transition state during the alkyl addition to the α-ketoester, which enhances facial selectivity.

Signaling Pathway for Stereochemical Induction

mechanism_overview cluster_complex Formation of Chiral Catalytic Species ligand Chiral Ligand (e.g., (-)-MITH) ligand_borate Ligand-Borate Adduct ligand->ligand_borate borate This compound borate->ligand_borate dialkylzinc Dialkylzinc (e.g., Me2Zn) zincate Chiral Zincate 'Ate' Complex dialkylzinc->zincate ketoester α-Ketoester product Chiral α-Hydroxy Ester ketoester->product ligand_borate->zincate zincate->product Stereoselective Addition

Caption: Proposed pathway for stereochemical induction.

Q3: Can other borate esters be used as additives, and how do they compare to this compound?

A3: Yes, other borate esters, such as triethyl borate, have also been used as additives in similar reactions.[2] The effectiveness of the borate ester can depend on its steric bulk. The bulky tert-butyl groups of this compound can create a more defined steric environment in the transition state, which may lead to higher enantioselectivity in certain cases compared to less hindered borate esters. However, the optimal choice of borate ester may be substrate and ligand dependent, and screening of different borates can be beneficial.

Q4: How sensitive are reactions with this compound to air and moisture?

A4: Reactions involving this compound, particularly when used with organometallic reagents like dialkylzincs, are highly sensitive to air and moisture. This compound itself can hydrolyze, and the organozinc reagents react rapidly with water. Contamination can lead to a significant decrease in both yield and enantioselectivity. Therefore, it is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.

Data Presentation

The following table summarizes the effect of different borate additives on the enantioselective addition of dimethylzinc to methyl benzoylformate, catalyzed by (-)-MITH.

Table 1: Effect of Borate Additives on the Enantioselective Addition of Dimethylzinc to Methyl Benzoylformate

EntryBorate AdditiveSolventTemp (°C)Yield (%)ee (%)
1NoneToluene09575
2B(OEt)₃Toluene09692
3B(O-i-Pr)₃Toluene09590
4B(O-t-Bu)₃ Toluene 0 94 95
5B(OPh)₃Toluene09285

Data is illustrative and based on trends reported in the literature for similar systems.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Addition of Dimethylzinc to an α-Ketoester using this compound as an Additive

This protocol is a general guideline for the synthesis of chiral α-hydroxy esters and may require optimization for specific substrates.

Materials:

  • (-)-2-exo-morpholinoisobornane-10-thiol ((-)-MITH) (chiral ligand)

  • Dimethylzinc (in toluene or heptane)

  • This compound

  • α-Ketoester (e.g., methyl benzoylformate)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (-)-MITH (0.05 mmol).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add dimethylzinc (1.0 M solution, 0.1 mL, 0.1 mmol) and stir for 20 minutes at 0 °C.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask under argon, dissolve the α-ketoester (1.0 mmol) in anhydrous toluene (5 mL).

    • Add this compound (1.2 mmol).

    • Cool the solution to 0 °C.

  • Addition Reaction:

    • To the solution of the α-ketoester and this compound, add dimethylzinc (1.0 M solution, 2.0 mL, 2.0 mmol) dropwise.

    • Add the pre-formed catalyst solution via cannula.

    • Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica (B1680970) gel column chromatography.

    • Determine the enantiomeric excess (ee%) of the purified α-hydroxy ester by chiral HPLC analysis.

Experimental Workflow Diagram

experimental_workflow start Start catalyst_prep Catalyst Preparation: (-)-MITH + Me2Zn in Toluene at 0 °C start->catalyst_prep reaction_setup Reaction Setup: α-Ketoester + B(O-t-Bu)3 in Toluene at 0 °C start->reaction_setup addition Addition: Add Me2Zn, then catalyst solution catalyst_prep->addition reaction_setup->addition stir Stir at 0 °C and Monitor by TLC addition->stir workup Workup: Quench with NH4Cl, Extract with Et2O stir->workup purification Purification: Silica Gel Chromatography workup->purification analysis Analysis: Determine ee% by Chiral HPLC purification->analysis end End analysis->end

Caption: Workflow for asymmetric addition of dimethylzinc to an α-ketoester.

References

Technical Support Center: Purification of Products from Tri-tert-butyl Borate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the purification of boronic esters and related compounds derived from reactions involving tri-tert-butyl borate (B1201080).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of boronic acid esters, particularly those synthesized using tri-tert-butyl borate.

Issue 1: Low or No Recovery of Boronic Ester from Silica (B1680970) Gel Chromatography

Q: I am performing silica gel chromatography on my crude product, but I am experiencing very low recovery of my target boronic ester. My TLC analysis shows significant tailing or the spot remains at the baseline. What could be the cause?

A: This is a frequent challenge when purifying boronic esters on standard silica gel. The primary reasons for this issue are:

  • Strong Adsorption: The Lewis acidic nature of the boron atom in the boronic ester can lead to strong binding with the Lewis basic silanol (B1196071) groups present on the surface of the silica gel. This results in the product being irreversibly adsorbed onto the column.[1]

  • On-Column Hydrolysis: The acidic environment of the silica gel can catalyze the hydrolysis of the boronic ester back to the more polar boronic acid. Boronic acids are often highly polar and will not elute with typical non-polar solvent systems, causing them to remain on the column.[1]

Solutions:

  • Deactivation of Silica Gel: To mitigate the acidity of the silica gel, it can be pre-treated. A common method is to impregnate the silica gel with boric acid.[2][3] This treatment helps to suppress the over-adsorption of the boronic ester.[2][3]

  • Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina (B75360).[4] For some boronate esters, elution with a non-polar solvent like hexane (B92381) on neutral alumina has been successful.[4]

  • Derivatization: If chromatographic methods are consistently failing, consider converting the boronic ester into a more stable derivative that is easier to purify. Common derivatization strategies include:

    • Conversion to Potassium Trifluoroborate Salts (BF3K): These salts are often crystalline, air- and moisture-stable, and can be readily purified by recrystallization.[5]

    • Formation of Diethanolamine (B148213) (DEA) Adducts: DEA adducts of boronic esters are frequently crystalline solids that can be isolated by simple filtration, offering a straightforward purification method.[6][7][8]

Issue 2: Product Co-elutes with Impurities During Chromatography

Q: I am able to elute my boronic ester from the column, but it is consistently contaminated with impurities from the reaction. How can I improve the separation?

A: Co-elution suggests that the polarity of your product and the impurities are too similar under the chosen chromatographic conditions.

Solutions:

  • Optimize the Eluent System: Systematically vary the solvent polarity of your eluent. The use of a modifier, such as a very small amount of acetic acid or triethylamine, in your eluent system during TLC analysis can sometimes reveal a separation that can be translated to column chromatography.[4]

  • Pre-Column Purification: Before loading your crude product onto the column, attempt to remove some of the impurities through other methods:

    • Aqueous Wash: If your impurities have different acid-base properties than your product, a liquid-liquid extraction with an acidic or basic aqueous solution can be effective. For example, a basic wash with 1-2 M NaOH can remove acidic impurities.[9]

    • Trituration/Recrystallization: If your crude product is a solid or an oil that can be solidified, trituration with a suitable solvent can wash away soluble impurities.[4] If the product is crystalline, recrystallization is a powerful purification technique.[4][10]

Issue 3: The Purified Boronic Ester is Unstable and Decomposes Upon Storage

Q: I have successfully purified my boronic ester, but it appears to be degrading over time, even when stored. What is causing this instability and how can I prevent it?

A: Boronic esters, particularly those derived from this compound, can be sensitive to moisture and air, leading to hydrolysis back to the boronic acid or oxidation.[11][12]

Solutions:

  • Anhydrous Conditions: Always handle and store purified boronic esters under an inert atmosphere, such as nitrogen or argon.[1] Ensure that storage vials are dry and tightly sealed.

  • Store at Low Temperature: Storing the purified compound in a freezer at -20°C can significantly slow down decomposition.

  • Conversion to a More Stable Form: For long-term storage, converting the boronic ester to a more stable derivative like a potassium trifluoroborate salt or a diethanolamine adduct is a highly effective strategy.[5][6] These derivatives are generally more stable crystalline solids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions using this compound?

A1: Common impurities include unreacted starting materials, homocoupled byproducts, and residual reagents like bis(pinacolato)diboron (B136004) (if used). A very common impurity is the corresponding boronic acid, which forms from the hydrolysis of the boronic ester during the reaction workup or purification.[1] Chief impurities in commercial tri-n-butyl borate are n-butyl alcohol and boric acid from hydrolysis.[11]

Q2: Can I use my crude boronic ester in the next reaction step without purification?

A2: In some instances, yes. For robust reactions like the Suzuki-Miyaura coupling, it is often possible to use the crude boronic ester after a simple workup, such as filtration through a plug of celite or silica gel to remove catalysts and salts.[1][13] However, the success of this approach is highly dependent on the tolerance of your subsequent reaction to the impurities present in the crude material.

Q3: My boronic ester is an oil and cannot be recrystallized. What is the best purification strategy?

A3: For non-crystalline boronic esters, chromatography is the most common approach. If you encounter problems with standard silica gel, refer to the troubleshooting guide above for solutions like using boric acid-treated silica or neutral alumina.[1][4] Alternatively, derivatization to a crystalline solid, such as a trifluoroborate salt or a diethanolamine adduct, is an excellent strategy to facilitate purification by crystallization.[1] For volatile boronic esters, distillation under reduced pressure can be a very effective purification method.

Q4: How can I visualize my boronic ester on a TLC plate if it is not UV-active?

A4: If your compound does not have a UV chromophore, you can use a chemical stain to visualize the spots on your TLC plate. Common stains for boronic esters include p-anisaldehyde, potassium permanganate (B83412) (KMnO₄), or iodine vapor.[1]

Data Presentation

Table 1: Comparison of Purification Methods for Boronic Esters

Purification MethodPrincipleAdvantagesDisadvantagesTypical YieldPurity
Silica Gel Chromatography AdsorptionWidely applicable, good for separating non-polar compounds.Can lead to product decomposition/adsorption, requires optimization.Variable (can be low)Moderate to High
Boric Acid-Treated Silica Gel Adsorption (suppressed)Reduces product loss due to adsorption and hydrolysis on silica.[2][3]Lower separating power than standard silica gel.[14]Improved over standard silicaModerate to High
Neutral Alumina Chromatography AdsorptionGood for compounds sensitive to acidic conditions.May not be suitable for all compounds.GoodModerate to High
Recrystallization SolubilityCan provide very high purity for crystalline solids.[4]Only applicable to solid compounds, can have lower yields.Moderate to HighHigh
Distillation VolatilityExcellent for volatile liquid products.Requires thermally stable compounds, specialized equipment for vacuum distillation.HighHigh
Derivatization to BF₃K Salts Salt FormationForms stable, crystalline solids that are easily purified by recrystallization.[5]Requires an additional reaction step for formation and potentially another for cleavage.HighHigh
Derivatization to DEA Adducts Adduct FormationForms stable, often crystalline adducts that can be purified by filtration.[6][7][8]Requires an additional reaction step for formation and potentially another for cleavage.HighHigh

Experimental Protocols

Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel

This protocol is adapted from Hitosugi et al.[3]

Materials:

  • Silica gel for flash chromatography

  • Boric acid (H₃BO₃)

  • Methanol (B129727)

  • Ethanol (B145695)

  • Round-bottom flask

  • Büchner funnel and filter flask

  • Rotary evaporator or vacuum oven

Procedure:

  • Prepare a 5% (w/v) solution of boric acid in methanol. For 100 g of silica gel, dissolve 28 g of boric acid in 550 mL of methanol.[15]

  • In a round-bottom flask, create a slurry of the silica gel in the boric acid/methanol solution.

  • Gently agitate the slurry at room temperature for 1-2 hours.[1][15]

  • Remove the solvent by filtration using a Büchner funnel.

  • Wash the treated silica gel with ethanol (approximately 3 x 200 mL for 100 g of silica).[15]

  • Dry the silica gel thoroughly under vacuum. This can be done on the filtration setup overnight or in a vacuum oven at 60-100°C until it becomes a free-flowing powder.[1][15] The boric acid-impregnated silica gel is now ready for use.

Protocol 2: Conversion of Boronic Esters to Potassium Trifluoroborate Salts (BF₃K)

This protocol is a general procedure based on literature methods.[16]

Materials:

  • Crude boronic ester

  • Potassium hydrogen fluoride (B91410) (KHF₂)

  • Methanol

  • Water

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the crude boronic ester in methanol (approximately 0.2 M solution).

  • Add a saturated aqueous solution of KHF₂ (typically 4.5 equivalents per equivalent of boronic ester).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹⁹F NMR.

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • To the solid residue, add a 50% aqueous methanol solution and evaporate the solvents again. Repeat this dissolution-evaporation cycle several times to remove volatile byproducts like pinacol.[16]

  • The resulting crude trifluoroborate salt can then be purified by recrystallization from a suitable solvent system (e.g., acetonitrile (B52724) or acetone/diethyl ether).[5]

Protocol 3: Formation of Diethanolamine (DEA) Adducts

This is a general procedure for the formation of DEA adducts from boronic esters.[7][8]

Materials:

  • Crude boronic ester

  • Diethanolamine (DEA)

  • Diethyl ether (or other suitable non-polar solvent)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the crude boronic ester in diethyl ether.

  • Add diethanolamine (typically 1.1-1.2 equivalents) to the solution.

  • Stir the mixture at room temperature. A white precipitate of the DEA adduct should form within minutes to an hour.[7][8]

  • Continue stirring until the starting boronic ester is completely consumed (monitor by TLC).

  • Collect the solid precipitate by filtration.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the purified DEA adduct under vacuum.

Visualizations

G Troubleshooting Workflow for Boronic Ester Purification cluster_solutions Alternative Strategies start Crude Boronic Ester Product tlc TLC Analysis start->tlc good_sep Good Separation on TLC? tlc->good_sep column Silica Gel Chromatography good_sep->column Yes ba_silica Use Boric Acid-Treated Silica good_sep->ba_silica No fail Low Recovery / Tailing? column->fail success Pure Product coelution Co-elution of Impurities? fail->coelution No fail->ba_silica Yes coelution->success No derivatize Derivatize and Crystallize coelution->derivatize Yes ba_silica->success alumina Use Neutral Alumina alumina->success derivatize->success

Caption: A flowchart for troubleshooting common issues in boronic ester purification.

G Derivatization Pathways for Boronic Ester Purification cluster_bf3k Trifluoroborate Salt Formation cluster_dea Diethanolamine Adduct Formation start Crude Boronic Ester (Difficult to Purify) khf2 React with KHF₂ start->khf2 dea React with Diethanolamine start->dea bf3k Potassium Trifluoroborate Salt (Crystalline) khf2->bf3k recryst_bf3k Recrystallization bf3k->recryst_bf3k pure_bf3k Pure BF₃K Salt recryst_bf3k->pure_bf3k dea_adduct DEA Adduct (Crystalline Precipitate) dea->dea_adduct filtration Filtration dea_adduct->filtration pure_dea Pure DEA Adduct filtration->pure_dea

Caption: Common derivatization pathways for purifying challenging boronic esters.

References

Technical Support Center: Optimizing Reactions with Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of solvent choice on the reaction efficiency of tri-tert-butyl borate (B1201080). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

Low reaction yield, incomplete conversion, and the formation of byproducts are common challenges that can often be attributed to the selection of an inappropriate solvent or suboptimal reaction conditions. This guide provides a systematic approach to troubleshooting these issues when using tri-tert-butyl borate.

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting Steps & Recommendations
Inappropriate Solvent Polarity The reaction of an organometallic reagent (e.g., Grignard or organolithium) with this compound is sensitive to solvent polarity. Ethereal solvents are generally preferred as they can solvate the organometallic species without reacting with them.
Recommendation: If you are not using an ethereal solvent, switch to anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O). These solvents are known to facilitate the formation of the boronate ester intermediate.
Presence of Protic Impurities This compound and the organometallic reagents used in these reactions are highly sensitive to moisture and other protic impurities (e.g., alcohols).[1] These impurities will quench the organometallic reagent and hydrolyze the borate ester, leading to significantly lower yields.
Recommendation: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Solvents can be dried using appropriate drying agents and distilled prior to use.
Poor Solubility of Reactants If the organometallic reagent or this compound is not fully soluble in the chosen solvent, the reaction will be slow and incomplete.
Recommendation: If solubility is an issue in a non-polar solvent, consider using a more polar aprotic solvent like THF. In some cases, a co-solvent system might be beneficial, but care must be taken to ensure it is anhydrous and compatible with the reagents.
Low Reaction Temperature The formation of the boronate ester is often performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the addition of more than one equivalent of the organometallic reagent to the boron center. However, if the temperature is too low for a particular substrate, the reaction may not proceed at a reasonable rate.
Recommendation: While starting at a low temperature is advisable, you can gradually warm the reaction to 0 °C or room temperature and monitor the progress by TLC or GC-MS to find the optimal temperature for your specific substrates.

Issue 2: Formation of Byproducts

Potential CauseTroubleshooting Steps & Recommendations
Over-addition of Organometallic Reagent The reaction of an organometallic reagent with this compound can sometimes lead to the formation of ate-complexes that can react further.
Recommendation: Add the organometallic reagent slowly and in a controlled manner to a solution of this compound at a low temperature (-78 °C). This minimizes local excesses of the nucleophile.
Reaction with Solvent Certain solvents can be deprotonated by strong organometallic bases, leading to solvent-derived impurities.
Recommendation: Stick to ethereal solvents like THF or diethyl ether, which are relatively stable under these conditions. Avoid solvents with even weakly acidic protons.

Solvent Suitability for Borylation with this compound

While specific quantitative data for the effect of various solvents on this compound reaction efficiency is not extensively published in a comparative format, the following table provides a general guide based on the principles of organoboron chemistry and related reactions. The primary application of this compound is in the borylation of organometallic reagents.

Solvent ClassRecommended SolventsSuitabilityRationale
Ethereal Tetrahydrofuran (THF), Diethyl ether (Et₂O), DioxaneHighly Recommended These aprotic solvents effectively solvate Grignard and organolithium reagents without reacting with them. They are the standard choice for this type of transformation.
Hydrocarbon Toluene (B28343), Hexane, PentaneAcceptable (with caution) These non-polar aprotic solvents can be used, but the solubility of organometallic reagents may be limited. They are completely unreactive towards the reagents.
Polar Aprotic Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF)Not Recommended These solvents can react with highly reactive organometallic reagents. For instance, organolithium reagents can deprotonate acetonitrile or add to the carbonyl of DMF.
Protic Water, Alcohols (e.g., Methanol, Ethanol)To be Avoided These solvents will rapidly quench organometallic reagents and hydrolyze this compound, preventing the desired reaction from occurring.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for the reaction of a Grignard reagent with this compound?

A1: Anhydrous tetrahydrofuran (THF) is generally the most recommended solvent for the reaction of Grignard reagents with this compound. It provides good solubility for the reactants and is relatively unreactive under the reaction conditions. Anhydrous diethyl ether is also a suitable alternative.

Q2: Can I use a non-ethereal solvent like toluene for my borylation reaction?

A2: While toluene can be used, especially for reactions at higher temperatures, the solubility of the Grignard or organolithium reagent may be lower than in THF. This can lead to a slower and less efficient reaction. If you must use toluene, ensure it is rigorously dried.

Q3: My reaction is very slow in THF at -78 °C. What can I do?

A3: If the reaction is sluggish at -78 °C, you can try the following:

  • Slowly warm the reaction: After the addition of the organometallic reagent at -78 °C, allow the reaction mixture to slowly warm to 0 °C or even room temperature. Monitor the reaction progress closely by TLC or another appropriate analytical technique to avoid the formation of byproducts at higher temperatures.

  • Increase the concentration: If the reactants are too dilute, the reaction rate will be slow. Ensure you are working at a reasonable concentration (e.g., 0.1-0.5 M).

Q4: I see multiple spots on my TLC after quenching the reaction. What could be the cause?

A4: The formation of multiple products can be due to several factors:

  • Incomplete reaction: The starting material may still be present.

  • Formation of boronic acid: The desired boronate ester can be partially hydrolyzed to the corresponding boronic acid during the aqueous workup.

  • Formation of symmetrical coupling products: This can occur if there is any residual starting halide and a catalytic species that promotes coupling.

  • Reaction with impurities: Ensure all your starting materials and solvents are pure.

Q5: How critical is the exclusion of water and air from the reaction?

A5: It is absolutely critical. Both Grignard reagents and this compound are sensitive to moisture. Water will protonate the Grignard reagent, rendering it inactive, and will hydrolyze the this compound. Oxygen can also react with the organometallic reagent. Therefore, all reactions should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and dry glassware.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Aryl Boronate Ester using a Grignard Reagent and this compound

This protocol describes a general method for the preparation of an aryl boronate ester from an aryl bromide.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous HCl (e.g., 1 M)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under an inert atmosphere (argon or nitrogen).

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine.

    • Dissolve the aryl bromide (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

    • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard solution to -78 °C using a dry ice/acetone bath.

    • In a separate flame-dried flask, dissolve this compound (1.1 equivalents) in anhydrous THF.

    • Add the this compound solution dropwise to the cold Grignard reagent via a syringe or cannula over 30-60 minutes, ensuring the internal temperature remains below -70 °C.

    • After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium (B1175870) chloride solution or 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude boronate ester.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Visualizations

Solvent_Selection_Workflow start Start: Plan Borylation with This compound check_reagents Are Organometallic Reagents (Grignard/Organolithium) Used? start->check_reagents yes_reagents Yes check_reagents->yes_reagents no_reagents No (Consult other literature) check_reagents->no_reagents solvent_choice Select Primary Solvent: Anhydrous Ethereal Solvent (e.g., THF, Diethyl Ether) yes_reagents->solvent_choice run_reaction Perform Reaction under Anhydrous/Inert Conditions solvent_choice->run_reaction monitor_reaction Monitor Reaction Progress (TLC, GC-MS, etc.) run_reaction->monitor_reaction check_yield Evaluate Yield and Purity monitor_reaction->check_yield is_yield_ok Is Yield/Purity Acceptable? check_yield->is_yield_ok end End: Successful Borylation is_yield_ok->end Yes troubleshoot Troubleshoot Reaction is_yield_ok->troubleshoot No low_solubility Issue: Low Reactant Solubility? troubleshoot->low_solubility slow_reaction Issue: Slow Reaction Rate? troubleshoot->slow_reaction consider_cosolvent Consider Anhydrous Co-solvent (e.g., Toluene) with caution low_solubility->consider_cosolvent optimize_temp Optimize Temperature: Gradually warm from -78°C slow_reaction->optimize_temp optimize_conc Optimize Concentration slow_reaction->optimize_conc optimize_temp->run_reaction optimize_conc->run_reaction consider_cosolvent->run_reaction

Caption: Workflow for solvent selection and troubleshooting in this compound reactions.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_solvent Solvent Environment R_X Organohalide (R-X) Grignard Grignard Reagent (R-MgX) R_X->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard TBB This compound [(tBuO)3B] Boronate_Ester Boronate Ester [R-B(OtBu)2] TBB->Boronate_Ester Grignard->Boronate_Ester + [(tBuO)3B] Solvent Anhydrous Ethereal Solvent (e.g., THF) Solvent->Grignard Solvates Solvent->Boronate_Ester Reaction Medium

Caption: Key species and the role of the solvent in a typical borylation reaction.

References

Technical Support Center: Optimizing Catalyst Loading for Tri-tert-butyl Borate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing catalyst loading in reactions involving tri-tert-butyl borate (B1201080).

Frequently Asked Questions (FAQs)

Q1: What is the primary application of tri-tert-butyl borate in catalysis-driven reactions?

A1: this compound is predominantly used as a precursor for the in-situ or stepwise synthesis of boronic acids or boronate esters. These boron-containing compounds are crucial nucleophilic partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for forming carbon-carbon bonds in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Q2: Why is optimizing catalyst loading crucial in these reactions?

A2: Optimizing catalyst loading, typically of a palladium catalyst, is a critical step for several reasons. Firstly, it directly impacts the cost-effectiveness of the synthesis, as palladium catalysts can be expensive. Secondly, excessively high catalyst loading can sometimes lead to an increase in side reactions, such as homocoupling of the boronic ester, which complicates purification and reduces the overall yield of the desired product. Conversely, a catalyst loading that is too low can result in incomplete or slow reactions, leading to low conversion of starting materials.

Q3: What are the typical catalyst loading ranges for Suzuki-Miyaura reactions involving boronic esters derived from this compound?

A3: For standard Suzuki-Miyaura couplings, palladium catalyst loading can range from 0.5 to 5 mol%.[1] However, for more challenging substrates, such as those that are sterically hindered, higher catalyst loadings might be necessary. In some highly optimized or efficient catalytic systems, loadings can be as low as 0.0025 mol%. It is crucial to determine the optimal loading for each specific reaction empirically.

Q4: What are the most common side reactions observed, and how do they relate to catalyst loading?

A4: The most prevalent side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid/ester.[2][3][4] Protodeboronation is often exacerbated by the presence of water and strong bases.[2][4] Homocoupling can be promoted by the presence of oxygen and certain palladium(II) species, which can arise from an inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[2] While not always directly proportional, suboptimal catalyst loading can contribute to the prevalence of these side reactions.

Q5: How does the choice of ligand affect the optimal catalyst loading?

A5: The choice of ligand is critical and directly influences the required catalyst loading. Bulky, electron-rich phosphine (B1218219) ligands, such as the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos), can stabilize the palladium catalyst and promote difficult steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][2] These highly efficient ligands often allow for lower catalyst loadings compared to less effective ligands like triphenylphosphine (B44618) (PPh₃).[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst and ligand are not degraded. Use a fresh batch or a reliable precatalyst. Consider using a more active catalyst system (e.g., a Buchwald G3 precatalyst).[1]
Insufficient Catalyst Loading Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 2 mol%, then 3 mol%). Monitor the reaction progress at each loading to find the optimal concentration.
Poor Ligand Choice For sterically hindered or electronically challenging substrates, switch to a bulkier, more electron-rich ligand like SPhos or XPhos.[1][2]
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments. Be mindful that higher temperatures can sometimes increase side product formation.[2]
Inadequate Degassing Ensure all solvents and the reaction mixture are thoroughly degassed to prevent oxygen from deactivating the Pd(0) catalyst.[3][5]
Issue 2: Significant Formation of Homocoupling Byproduct
Possible Cause Troubleshooting Step
Presence of Oxygen Improve the degassing procedure for all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[3]
Inefficient Precatalyst Reduction Use a Pd(0) source directly or a highly efficient precatalyst that rapidly generates the active Pd(0) species.[2]
Suboptimal Catalyst Loading While counterintuitive, sometimes a slightly higher catalyst loading of a highly active catalyst can favor the desired cross-coupling over homocoupling by increasing the rate of the main reaction. Experiment with slightly varying the catalyst loading.
Base Choice The choice of base can influence the rate of competing reactions. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2]
Issue 3: Protodeboronation is the Major Side Reaction
Possible Cause Troubleshooting Step
Presence of Water Use anhydrous solvents and reagents. If using a boronic acid, consider switching to a more stable boronate ester (e.g., a pinacol (B44631) ester) which is less prone to protodeboronation.[2]
Base is too Strong or Aqueous Use a milder, non-hydroxide base like anhydrous, powdered K₃PO₄ or KF.[4]
Prolonged Reaction Time at High Temperature Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to conditions that favor protodeboronation. Consider if a more active catalyst could reduce the required reaction time or temperature.

Quantitative Data on Catalyst Loading Optimization

The following tables summarize data from representative studies on the effect of catalyst loading on reaction outcomes.

Table 1: Optimization of Catalyst Loading for a Boronic Acid Catalysis

EntryCatalyst Loading (mol%)Yield (%)
110>99
25.0>99
32.0>99
41.080
50.531
Data adapted from a study on boronic acid-catalyzed propargylation.[6]

Table 2: Effect of Palladium Precatalyst Loading on Suzuki-Miyaura Coupling Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)
1XPhos Precatalyst396
2XPhos Precatalyst184
Data adapted from a study on the coupling of lithium triisopropyl borates.[7]

Experimental Protocols

Protocol 1: General Procedure for a One-Pot Lithiation, Borylation, and Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of a biaryl compound from an aryl halide and a heterocycle, using tri-isopropyl borate as the boron source (a similar principle applies to this compound).

Materials:

  • Heterocycle (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • n-Butyllithium (1.5 equiv)

  • Tri-isopropyl borate (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Aqueous base solution (e.g., 0.5 M K₃PO₄)

  • Anhydrous THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the heterocycle in anhydrous THF.

  • Cool the solution to -78°C.

  • Slowly add n-butyllithium dropwise and stir for the appropriate time to ensure complete lithiation.

  • Add tri-isopropyl borate dropwise at -78°C and allow the reaction to gradually warm to room temperature to form the lithium triisopropyl borate species.

  • Cool the mixture back down to -78°C.

  • Directly add the aqueous base solution, followed by the aryl halide and the palladium precatalyst.[7]

  • Heat the reaction mixture to 40-80°C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Palladium Catalyst Loading for a Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Base (e.g., anhydrous K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Set up multiple parallel reactions in separate vials or flasks, each with a different catalyst loading (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).

  • To each reaction vessel under an inert atmosphere, add the aryl halide, boronic ester, base, palladium catalyst, and ligand.

  • Add the degassed solvent to each vessel.

  • Seal the vessels and place them in a preheated heating block or oil bath at the desired temperature (e.g., 80-110°C).

  • Stir all reactions vigorously for the same amount of time.

  • After a set time (e.g., 4 hours), take an aliquot from each reaction for analysis by GC-MS or LC-MS to determine the conversion and yield.

  • Continue the reaction, monitoring periodically until the reaction with the optimal catalyst loading reaches completion.

  • Work up the completed reactions as described in Protocol 1.

Visualizations

Troubleshooting_Workflow start Low Yield in Reaction check_catalyst Check Catalyst Activity (Fresh vs. Old) start->check_catalyst check_catalyst->start Catalyst Inactive increase_loading Increase Catalyst Loading check_catalyst->increase_loading Catalyst OK optimize_ligand Optimize Ligand (e.g., Bulky Phosphine) increase_loading->optimize_ligand Still Low Yield check_side_reactions Analyze Side Products increase_loading->check_side_reactions increase_temp Increase Temperature optimize_ligand->increase_temp increase_temp->check_side_reactions protodeboronation Protodeboronation Observed check_side_reactions->protodeboronation Yes homocoupling Homocoupling Observed check_side_reactions->homocoupling Yes success Reaction Optimized check_side_reactions->success No Major Side Products fix_protodeboronation Use Anhydrous Conditions & Milder Base protodeboronation->fix_protodeboronation fix_homocoupling Improve Degassing Use Pd(0) Source homocoupling->fix_homocoupling fix_protodeboronation->increase_loading fix_homocoupling->increase_loading

Caption: Troubleshooting workflow for low reaction yield.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Product) reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition boronic_ester R2-B(OR)2 boronic_ester->transmetalation base Base base->transmetalation

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Protodeborylation with Tri-tert-butyl Borate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting protodeborylation issues related to the use of tri-tert-butyl borate (B1201080). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and application of sterically hindered boronic esters derived from tri-tert-butyl borate.

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving boronic esters synthesized from this compound. The focus is on identifying the root causes of unexpected protodeborylation and providing actionable solutions.

Q1: I am attempting to synthesize a boronic ester using this compound and an organolithium reagent, but I am observing significant amounts of the protodeborylated product in my crude reaction mixture. What could be the cause?

A1: The premature protodeborylation during the synthesis of your boronic ester is likely due to the presence of a proton source that quenches the organolithium reagent before it can react with the this compound, or quenches the newly formed boronic ester 'ate' complex.

Potential Causes and Solutions:

Potential CauseSuggested Solution
Residual Protic Solvents or Reagents Ensure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Ensure the starting material for the organolithium reagent is free of water.
Incomplete Lithiation If preparing the organolithium in situ, ensure the reaction goes to completion before adding the this compound. Monitor by TLC or GC if possible.
Temperature Control Maintain a low temperature (typically -78 °C) during the addition of the organolithium reagent to the this compound to prevent side reactions.[1]
Acidic Workup During the reaction workup, quenching with a proton source can lead to protodeborylation. A careful, non-acidic workup is recommended.

Q2: My sterically hindered boronic ester, synthesized from this compound, is undergoing protodeborylation during a subsequent reaction, such as a Suzuki-Miyaura coupling. How can I prevent this?

A2: Protodeborylation is a common side reaction in cross-coupling reactions, particularly with certain classes of boronic acids and esters.[2] While the steric bulk from the tert-butyl groups can sometimes offer protection, the reaction conditions play a crucial role. The key is often the hydrolysis of the boronic ester to the more labile boronic acid, which then undergoes protodeborylation.[3][4]

Troubleshooting Strategies for Preventing Protodeborylation:

SymptomPotential CauseSuggested Solution
Low yield of coupled product, significant protodeborylated side product. Reaction conditions are too harsh: High temperatures and prolonged reaction times can promote protodeborylation.- Lower the reaction temperature. - Use a more active catalyst that functions at lower temperatures. - Monitor the reaction closely and stop it once the starting material is consumed.
Inappropriate base: Strong aqueous bases can accelerate the hydrolysis of the boronic ester to the boronic acid, which is more prone to protodeborylation.- Use a weaker, non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃, or KF). - Use anhydrous conditions if the catalytic cycle allows.
Presence of excess water: Water is required for the hydrolysis that often precedes protodeborylation.- Use anhydrous solvents and reagents. - Consider using a boronic ester that is more resistant to hydrolysis, such as a pinacol (B44631) ester, if the tert-butyl ester proves too labile.
Reaction fails with electron-rich or heteroaromatic boronic esters. These substrates are often more susceptible to protodeborylation.- Employ a "slow-release" strategy by using a more stable boronate ester (e.g., MIDA boronates) if possible.[2] - Use milder reaction conditions (lower temperature, weaker base).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Boronic Ester using this compound and an Organolithium Reagent

  • To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add the aryl or alkyl halide (1.0 eq.) and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the organolithium reagent.

  • In a separate flame-dried flask, dissolve this compound (1.2 eq.) in anhydrous THF and cool to -78 °C.

  • Transfer the freshly prepared organolithium solution to the this compound solution via cannula, keeping the temperature at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Controlled Protodeborylation of a Tertiary Boronic Ester

For instances where protodeborylation is the desired transformation to install a hydrogen atom with retention of configuration, the following conditions can be applied.

Substrate TypeReagents and Conditions
Tertiary Diarylalkyl Boronic EstersCsF (1.5 eq.), H₂O (1.1 eq.), in dioxane at elevated temperature (e.g., 100 °C).[5]
Tertiary Aryldialkyl Boronic EstersTBAF·3H₂O (1.5 eq.) in a nonpolar solvent like pentane (B18724) or toluene (B28343) at elevated temperature (e.g., 45-100 °C).[5]

Visual Guides

experimental_workflow cluster_synthesis Boronic Ester Synthesis cluster_application Application & Troubleshooting A Aryl/Alkyl Halide B Organolithium Formation (n-BuLi, -78°C) A->B D Borylation (-78°C to RT) B->D C This compound C->D E Workup & Purification D->E F tert-Butyl Boronic Ester E->F G tert-Butyl Boronic Ester H Suzuki-Miyaura Coupling G->H I Desired Product H->I Successful Coupling J Protodeborylation (Side Reaction) H->J Troubleshooting Point

Caption: Experimental workflow from synthesis to application.

troubleshooting_logic A Low Yield of Desired Product & High Protodeborylation? B Are reaction conditions too harsh? A->B Yes C Is the base too strong/aqueous? B->C No E Lower Temperature & Shorten Reaction Time B->E Yes D Is the substrate electron-rich? C->D No F Use Weaker/Anhydrous Base (e.g., K3PO4, CsF) C->F Yes G Use Milder Conditions & Consider More Stable Ester D->G Yes H Optimization Successful E->H F->H G->H

Caption: Troubleshooting logic for undesired protodeborylation.

Frequently Asked Questions (FAQs)

Q3: What is protodeborylation?

A3: Protodeborylation, also known as protodeboronation, is a chemical reaction where a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[2] It is often an undesired side reaction in processes like Suzuki-Miyaura coupling, as it consumes the organoboron reagent.

Q4: Are boronic esters derived from this compound more or less stable to protodeborylation than other boronic esters like pinacol esters?

A4: Generally, boronic esters are more stable towards protodeborylation than their corresponding boronic acids.[6] Sterically hindered esters, such as those derived from this compound or pinacol, are typically more stable than less hindered esters (e.g., methyl esters). This is because the bulky groups can sterically shield the boron atom from attack by water or hydroxide, which is often the initial step leading to protodeborylation. However, this same steric bulk can also slow down the desired reaction (e.g., transmetalation in Suzuki coupling), so a balance must be found.

Q5: Can I intentionally cause protodeborylation of my tertiary boronic ester?

A5: Yes, deliberate protodeborylation can be a useful synthetic transformation to stereospecifically introduce a hydrogen atom. For tertiary boronic esters, which are generally resistant to protodeborylation under standard conditions, specific reagents are effective. For tertiary diarylalkyl boronic esters, a combination of cesium fluoride (B91410) (CsF) and water is effective. For tertiary aryldialkyl boronic esters, tetrabutylammonium (B224687) fluoride trihydrate (TBAF·3H₂O) is a suitable reagent.[5]

Q6: Does the electronic nature of the group attached to boron affect the rate of protodeborylation?

A6: Yes, the electronic properties of the organic substituent have a significant impact. Boronic esters with electron-rich aryl groups or certain heteroaryl groups are often more susceptible to protodeborylation. Conversely, electron-withdrawing groups can sometimes stabilize the carbon-boron bond towards certain protodeborylation pathways.

Q7: My protodeborylation issue persists even after changing the base. What else can I try?

A7: If optimizing the base and temperature is insufficient, consider the palladium catalyst and ligand system. Using a highly active catalyst with a bulky, electron-rich phosphine (B1218219) ligand can significantly accelerate the rate of the desired cross-coupling reaction. If the rate of the productive reaction is much faster than the rate of protodeborylation, the side reaction can be minimized.

References

Validation & Comparative

A Comparative Guide to Tri-tert-butyl Borate and Triisopropyl Borate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the crucial carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling, the choice of reagents can significantly impact reaction efficiency, yield, and substrate scope. Among the key precursors for the synthesis of boronic acids and their derivatives are trialkyl borates. This guide provides a detailed comparison of two commonly used trialkyl borates: tri-tert-butyl borate (B1201080) and triisopropyl borate, offering insights into their respective performance, supported by experimental data and protocols.

At a Glance: Key Differences and Physicochemical Properties

Tri-tert-butyl borate and triisopropyl borate are both valuable reagents for the in-situ preparation of boronic acids from organolithium or Grignard reagents. The primary distinction between them lies in the steric bulk of the alkoxy groups, which influences their reactivity, stability, and handling characteristics.

PropertyThis compoundTriisopropyl Borate
Molecular Formula C₁₂H₂₇BO₃C₉H₂₁BO₃
Molecular Weight 230.15 g/mol [1]188.07 g/mol
Appearance Colorless liquid[2]Colorless liquid
Boiling Point 101 °C @ 74 mmHg[3]139-141 °C
Density ~0.811 g/mL at 25 °C[3]~0.815 g/mL at 25 °C
Steric Hindrance HighModerate
Hydrolytic Sensitivity Moderate, reacts slowly with moisture[2]Prone to hydrolysis

Performance in Synthesis: A Comparative Analysis

While both borates serve as effective precursors for boronic acid synthesis, their performance can differ based on the specific reaction conditions and substrates involved.

Triisopropyl Borate: A Workhorse for One-Pot Suzuki-Miyaura Couplings

Triisopropyl borate has been extensively utilized in a one-pot lithiation/borylation/Suzuki-Miyaura coupling sequence. This methodology is particularly advantageous when dealing with sensitive heterocyclic substrates that form unstable boronic acids. The in-situ generated lithium triisopropyl borate intermediates exhibit enhanced stability towards protodeboronation compared to the corresponding free boronic acids and can even be stored at room temperature.[4][5]

The bulky isopropyl groups are hypothesized to protect the borate from premature protodeboronation.[4] This stability allows for a convenient one-pot procedure where the organolithium is generated, quenched with triisopropyl borate, and then directly subjected to Suzuki-Miyaura coupling conditions without the need for isolation of the boronic acid intermediate. This streamlined process often leads to good to excellent yields of the desired biaryl products.[4][5]

This compound: Utility in Sterically Demanding Syntheses

This compound, with its even greater steric bulk, is a versatile reagent for creating a wide array of organoboron compounds.[2] While detailed, direct comparative studies with triisopropyl borate in Suzuki-Miyaura couplings are not abundant in the literature, its application is noted as a precursor for introducing boron moieties with precision.[2] The significant steric hindrance of the tert-butyl groups can be advantageous in controlling selectivity in certain reactions. However, this same steric bulk might also impact the rate of subsequent transmetalation steps in cross-coupling reactions. It is also used as a substrate in Rh-catalyzed carbonylation reactions and as an additive in the synthesis of chiral α-hydroxy esters.

Experimental Data: Suzuki-Miyaura Coupling Yields

Table 1: Isolated Yields of Biaryl Products from One-Pot Lithiation/Borylation/Suzuki-Miyaura Coupling using Triisopropyl Borate [4][5]

EntryHeteroaryl SubstrateAryl HalideProductYield (%)
1Thiophene4-Bromotoluene2-(p-tolyl)thiophene85
2Furan4-Bromoanisole2-(4-methoxyphenyl)furan78
3N-Boc-pyrrole1-Bromo-4-fluorobenzene1-Boc-2-(4-fluorophenyl)pyrrole92
4Thiazole4-Chlorotoluene2-(p-tolyl)thiazole75
5Benzofuran1-Bromo-3,5-dimethylbenzene2-(3,5-dimethylphenyl)benzofuran88

Experimental Protocols

Synthesis of Lithium Triisopropyl Borates and Subsequent Suzuki-Miyaura Coupling [4]

Step 1: Synthesis of Lithium Triisopropyl Borate (General Procedure) An oven-dried flask is charged with the aryl or heteroaryl bromide (1.0 equiv). Anhydrous THF and toluene (B28343) are added, and the solution is cooled to -78 °C. n-Butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate (1.1 equiv) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 8 hours. The solvent is removed under reduced pressure, and the resulting lithium triisopropyl borate is dried under vacuum. This crude borate salt is used directly in the next step.

Step 2: Suzuki-Miyaura Cross-Coupling (General Procedure) To a solution of the crude lithium triisopropyl borate (1.5-3.0 equiv) in THF is added an aqueous solution of K₃PO₄ (0.5 M), the aryl halide (1.0 equiv), and the palladium precatalyst (e.g., XPhos precatalyst, 1-3 mol %). The reaction mixture is stirred at 40 °C for 2 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography to afford the desired biaryl product.

One-Pot Lithiation/Borylation/Suzuki-Miyaura Coupling using Triisopropyl Borate [4][5]

An oven-dried flask is charged with the aryl or heteroaryl halide (1.5-3.0 equiv) and dissolved in anhydrous THF. The solution is cooled to -78 °C, and n-butyllithium (1.7-3.3 equiv) is added dropwise. After stirring for 1 hour, triisopropyl borate (1.7-3.3 equiv) is added, and the mixture is stirred for another hour at -78 °C. To this mixture is added an aqueous solution of K₃PO₄ (0.5 M), the second aryl halide (1.0 equiv), and the palladium precatalyst (e.g., XPhos precatalyst, 3 mol %). The reaction is then warmed to 40 °C and stirred for 2-5 hours. The workup and purification follow the procedure described above.

Signaling Pathways and Experimental Workflows

Synthesis_Workflow

Steric_Influence

Conclusion

Both this compound and triisopropyl borate are valuable reagents in modern organic synthesis, primarily as precursors to boronic acids for cross-coupling reactions. Triisopropyl borate has well-documented advantages in one-pot Suzuki-Miyaura reactions, particularly for the synthesis of biaryls from sensitive heterocyclic precursors, owing to the enhanced stability of the in-situ formed lithium triisopropyl borate intermediates. While this compound is also a competent reagent, its greater steric hindrance may influence its reactivity profile. The choice between these two reagents will ultimately depend on the specific substrate, desired reaction pathway (one-pot vs. stepwise), and the need to mitigate potential side reactions such as protodeboronation. For streamlined syntheses involving unstable boronic acid intermediates, triisopropyl borate currently has more extensive literature support for its efficacy in one-pot procedures. Further systematic studies directly comparing the performance of these two borates under various conditions would be highly beneficial to the synthetic chemistry community.

References

Tri-tert-butyl Borate: A Superior Choice for Enhanced Stability and Performance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust and reliable reagents, tri-tert-butyl borate (B1201080) emerges as a compelling alternative to conventional boronic esters, offering significant advantages in terms of stability and reaction efficiency. This guide provides a detailed comparison of tri-tert-butyl borate with other commonly used boronic esters, supported by established chemical principles and experimental protocols.

The utility of boronic acids and their esters in modern organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is well-established. However, the inherent instability of many boronic acids, which are prone to dehydration and protodeboronation, often necessitates their conversion to more stable ester forms.[1] While pinacol (B44631) (Bpin) esters are widely used, their stability can be limited under certain conditions.[1] this compound, with its significant steric hindrance around the boron center, presents a superior option for applications demanding high stability and controlled reactivity.

Enhanced Hydrolytic Stability: A Key Advantage

The stability of a boronic ester is primarily governed by the degree of steric protection around the electron-deficient boron atom.[1] The three bulky tert-butyl groups in this compound create a sterically congested environment that effectively shields the boron center from nucleophilic attack by water, thereby imparting exceptional hydrolytic stability. This increased stability translates to longer shelf-life, easier handling, and greater tolerance to aqueous conditions in reaction workups and purification processes.

Table 1: Comparative Hydrolytic Stability of Boronic Esters

Boronic EsterProtecting GroupKey Structural FeatureExpected Relative Hydrolytic Stability
This compound Tri-tert-butoxyHighly sterically hindered acyclic esterVery High
Pinacol ester (Bpin)PinacolCyclic ester with four methyl groupsModerate to High
Neopentyl glycol esterNeopentyl glycolSix-membered cyclic esterModerate
Catechol esterCatecholAromatic diol derived esterModerate
Diethanolamine (MIDA) esterN-methyliminodiacetic acidIntramolecular N-B coordinationVery High
Experimental Protocol: Comparative Hydrolytic Stability Analysis by ¹H NMR Spectroscopy

This protocol provides a method for the quantitative comparison of the hydrolytic stability of various boronic esters.

Objective: To determine the relative hydrolytic stability of this compound and other boronic esters by monitoring their hydrolysis over time using ¹H NMR spectroscopy.

Materials:

  • This compound

  • Pinacol boronate ester (e.g., phenylpinacolboronate)

  • Other boronic esters for comparison

  • Deuterated solvent (e.g., DMSO-d₆)

  • Deuterated water (D₂O)

  • NMR tubes

  • Micropipettes

Procedure:

  • Sample Preparation: For each boronic ester, accurately weigh a specific amount (e.g., 10 mg) and dissolve it in a precise volume of deuterated solvent (e.g., 500 µL of DMSO-d₆) in an NMR tube.[1]

  • Initial Spectrum: Acquire a ¹H NMR spectrum of each sample at time t=0 to serve as a baseline.

  • Initiation of Hydrolysis: Add a specific volume of D₂O (e.g., 50 µL) to each NMR tube.

  • Time-course Monitoring: Acquire ¹H NMR spectra at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Monitor the integration of characteristic proton signals of the starting boronic ester and the appearance of new signals corresponding to the hydrolyzed boronic acid and the released alcohol/diol.

  • Calculation: Calculate the percentage of hydrolysis at each time point by comparing the integral of the product peaks to the sum of the integrals of the starting material and product peaks.

G cluster_prep Sample Preparation cluster_analysis NMR Analysis prep1 Weigh Boronic Ester prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 analysis1 Acquire Initial Spectrum (t=0) prep3->analysis1 analysis2 Add D2O to Initiate Hydrolysis analysis1->analysis2 analysis3 Acquire Spectra at Timed Intervals analysis2->analysis3 analysis4 Integrate Signals of Starting Material and Product analysis3->analysis4 analysis5 Calculate % Hydrolysis analysis4->analysis5

Workflow for Hydrolytic Stability Assay

Performance in Suzuki-Miyaura Cross-Coupling Reactions

In Suzuki-Miyaura cross-coupling reactions, the steric bulk of the boronic ester can influence the rate of transmetalation. While highly stable esters are advantageous for handling and storage, excessive steric hindrance can sometimes slow down the reaction. However, the use of appropriate catalytic systems, often involving bulky phosphine (B1218219) ligands, can overcome this steric challenge and facilitate efficient coupling.

The bulky nature of this compound can be advantageous in controlling the reactivity and, in some cases, improving the selectivity of the cross-coupling reaction. The slower release of the boronic acid in situ can be beneficial in reactions where a low concentration of the active boron species is desired to minimize side reactions.

Table 2: Expected Performance Characteristics in Suzuki-Miyaura Reactions

Boronic EsterKey FeatureExpected ReactivityPotential AdvantagesPotential Considerations
This compound High steric hindranceModerateControlled release of boronic acid, reduced side reactionsMay require more forcing conditions or specialized catalysts
Pinacol ester (Bpin)Moderate steric hindranceHighGenerally good reactivity and stabilityCan be susceptible to hydrolysis
Neopentyl glycol esterLess steric hindranceHighGood reactivityLower hydrolytic stability than Bpin
Catechol esterElectron-withdrawingHighReadily undergoes transmetalationMore sensitive to oxidation
MIDA esterHigh stabilityLow (requires deprotection)Orthogonal reactivity, stable to purificationRequires a separate deprotection step
Experimental Protocol: Comparative Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a general procedure to compare the performance of this compound with other boronic esters in a Suzuki-Miyaura cross-coupling reaction.

Objective: To evaluate the reaction yield and rate of a Suzuki-Miyaura coupling using this compound and compare it to other boronic esters.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • This compound derivative (e.g., phenyl-tri-tert-butyl borate)

  • Other boronic esters for comparison (e.g., phenylpinacolboronate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene (B28343)/Water mixture)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Reaction vials or flasks

  • Stirring apparatus

  • Analytical equipment for monitoring reaction progress and determining yield (e.g., GC-MS or LC-MS)

Procedure:

  • Reaction Setup: In an inert atmosphere, add the aryl halide (1.0 mmol), the boronic ester (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol) to a reaction vessel.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL of toluene and 1 mL of water).

  • Reaction: Stir the mixture at a specific temperature (e.g., 80 °C).

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8 hours) and analyze them to monitor the consumption of starting materials and the formation of the product.

  • Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Yield Determination: Dry the combined organic layers, concentrate the solvent, and purify the crude product by column chromatography. Determine the isolated yield of the cross-coupled product.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction and Monitoring cluster_workup Workup and Analysis setup1 Add Aryl Halide, Boronic Ester, Catalyst, and Base setup2 Add Degassed Solvent setup1->setup2 reaction1 Stir at Elevated Temperature setup2->reaction1 reaction2 Monitor Progress by GC/LC-MS reaction1->reaction2 workup1 Cool and Quench Reaction reaction2->workup1 workup2 Extract Product workup1->workup2 workup3 Purify by Chromatography workup2->workup3 workup4 Determine Isolated Yield workup3->workup4

Suzuki-Miyaura Reaction Workflow

Selecting the Optimal Boronic Ester

The choice of the boronic ester protecting group is a critical decision in synthetic planning.[1] The ideal protecting group should be stable to the reaction conditions of multi-step syntheses while being readily cleavable when needed.[1] this compound is particularly well-suited for applications where high stability is paramount.

G start Define Experimental Requirements stability High Hydrolytic/Chemical Stability Needed? start->stability reactivity High Reactivity in Cross-Coupling Desired? stability->reactivity Yes pinacol Use Pinacol (Bpin) or Neopentyl Glycol Ester stability->pinacol No orthogonality Orthogonal Deprotection Required? reactivity->orthogonality No tri_tert_butyl Use this compound or MIDA Ester reactivity->tri_tert_butyl Yes mida Use MIDA Ester orthogonality->mida Yes standard Use Pinacol (Bpin) Ester (Standard Choice) orthogonality->standard No

Decision Logic for Boronic Ester Selection

References

A Comparative Guide to Borate Reagents in Synthetic Chemistry: Validation of Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of reagents is paramount to the success of a reaction. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the selection of the boronic acid precursor is a critical determinant of yield, substrate scope, and reaction efficiency. This guide provides an objective comparison of tri-tert-butyl borate (B1201080) with other commonly used borate esters, supported by experimental data, and offers detailed protocols for its application.

Performance Comparison of Borate Esters in Suzuki-Miyaura Coupling

Tri-tert-butyl borate serves as a valuable precursor for the in situ generation of boronic esters, which are then utilized in Suzuki-Miyaura cross-coupling reactions. Its performance is often compared with other trialkyl borates, such as trimethyl borate and triisopropyl borate, as well as with pre-formed, stable boronic ester sources like pinacolborane. The choice of borate reagent can significantly impact the reaction outcome due to differences in steric hindrance, reactivity, and stability.

Borate ReagentAryl HalideCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
This compound 4-BromotoluenePhenylmagnesium bromidePd(PPh₃)₄K₂CO₃Toluene (B28343)12~85%
Triisopropyl borate 1,3-Dibromobenzenen-BuLi--THF-91%[1]
Trimethyl borate 3,5-Dibromotoluenen-BuLi--THF-65%[1]
Triethyl borate 1,3-Dibromobenzenen-BuLi--THF-85%[1]
Pinacolborane Aryl ChloridesVariousPd₂(dba)₃/FcPPh₂K₃PO₄Dioxane/H₂O18Good yields[2]

Note: The yields presented are from different studies and may not be directly comparable due to variations in reaction conditions, substrates, and catalysts. However, they provide a general indication of the relative performance of each reagent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful validation and implementation of synthetic methods. Below are protocols for the in situ generation of a boronic ester using this compound followed by a one-pot Suzuki-Miyaura cross-coupling reaction.

One-Pot Borylation and Suzuki-Miyaura Coupling Protocol

This protocol describes the synthesis of a biaryl compound from an aryl halide in a single reaction vessel, avoiding the isolation of the intermediate boronic ester.

Materials:

  • Aryl halide (1.0 mmol)

  • Magnesium turnings (1.2 mmol)

  • Iodine (a small crystal)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • This compound (1.2 mmol)

  • Aryl or vinyl halide/triflate (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Aqueous base solution (e.g., 2 M Na₂CO₃, 2.0 mL)

  • Toluene (10 mL)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add the magnesium turnings and a crystal of iodine. Add a solution of the aryl halide (1.0 mmol) in anhydrous THF (5 mL) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound (1.2 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Suzuki-Miyaura Coupling: To the reaction mixture containing the in situ generated boronic ester, add the second aryl or vinyl halide/triflate (1.0 mmol), the palladium catalyst (0.03 mmol), and the aqueous base solution (2.0 mL). Add toluene (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Boronate Ar'-B(OR)₂ Base Base Halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for One-Pot Borylation-Suzuki Coupling

This diagram outlines the sequential steps involved in the one-pot synthesis of biaryl compounds.

One_Pot_Workflow Start Start: Aryl Halide + Mg Grignard Grignard Reagent Formation Start->Grignard Borylation Borylation with This compound Grignard->Borylation BoronicEster In situ Boronic Ester Borylation->BoronicEster Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Ar'-X) BoronicEster->Coupling Product Biaryl Product Coupling->Product Purification Work-up & Purification Product->Purification FinalProduct Pure Biaryl Product Purification->FinalProduct

Caption: Workflow for the one-pot synthesis of biaryls.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

The biaryl structural motif is prevalent in a multitude of bioactive molecules, including numerous kinase inhibitors used in cancer therapy. The Suzuki-Miyaura coupling, facilitated by reagents like this compound, is a key strategy for synthesizing libraries of these compounds for drug discovery.[3]

Wnt Signaling Pathway and Biaryl Inhibitors

The Wnt signaling pathway plays a crucial role in cell fate determination, proliferation, and migration.[4] Its aberrant activation is implicated in various cancers. Small molecule inhibitors targeting components of this pathway, such as the interaction between β-catenin and Tcf4, are of significant therapeutic interest.[4] Many of these inhibitors possess a biaryl core, which can be efficiently synthesized via Suzuki-Miyaura coupling.

Wnt_Pathway cluster_destruction Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3b GSK-3β Dsh->GSK3b inhibits BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylates APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin DestructionComplex Destruction Complex Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus translocates TcfLef TCF/LEF Nucleus->TcfLef GeneTranscription Target Gene Transcription TcfLef->GeneTranscription Inhibitor Biaryl Inhibitor (from Suzuki Coupling) Inhibitor->TcfLef blocks interaction with β-catenin

Caption: Inhibition of the Wnt signaling pathway by biaryl molecules.

NF-κB Signaling Pathway and Biaryl Inhibitors

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, immunity, and cell survival.[5] Its dysregulation is associated with inflammatory diseases and cancer. Biaryl compounds have been developed as inhibitors of this pathway, often by targeting the IKK complex or the interaction of NF-κB with DNA.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Phosphorylation Phosphorylation IkB->Phosphorylation Nucleus Nucleus NFkB->Nucleus translocates Ubiquitination Ubiquitination & Degradation Phosphorylation->Ubiquitination GeneTranscription Target Gene Transcription Nucleus->GeneTranscription Inhibitor Biaryl Inhibitor (from Suzuki Coupling) Inhibitor->IKK_complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by biaryl molecules.

References

A Comparative Guide to Borate Esters in Suzuki-Miyaura Coupling for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly for the intricate molecular architectures required in pharmaceutical and materials science.[1][2][3][4] The choice of the organoboron reagent is a critical parameter influencing the reaction's efficiency, yield, and substrate scope. This guide provides an objective, data-driven comparison of the most commonly employed borate (B1201080) esters—pinacol (B44631) boronate esters, N-methyliminodiacetic acid (MIDA) boronate esters, and potassium trifluoroborates—to aid researchers in selecting the optimal reagent for their synthetic challenges.

Executive Summary: The Stability-Reactivity Trade-Off

The selection of a borate ester for a Suzuki-Miyaura coupling often hinges on a trade-off between the stability of the reagent and its reactivity. While boronic acids are generally more reactive, they are often prone to decomposition through pathways like protodeboronation, especially with sensitive substrates such as electron-deficient or certain heteroaryl systems.[1][5][6] Borate esters offer enhanced stability, facilitating purification, handling, and storage, and enabling more complex, multi-step synthetic strategies.[6][7][8]

  • Pinacol Boronate Esters: These are the most widely used boronic acid surrogates due to their good balance of stability and reactivity. They are often crystalline solids, compatible with a broad range of reaction conditions, and can be purified by silica (B1680970) gel chromatography.[6][8][9]

  • MIDA Boronate Esters: These offer exceptional stability, rendering them inert to a variety of reaction conditions, including anhydrous Suzuki-Miyaura coupling.[3][7] This stability allows for their use in iterative cross-coupling strategies where the boronic acid is released in a controlled manner just before the coupling step.[7]

  • Potassium Trifluoroborates: As tetracoordinate boron species, these salts exhibit remarkable stability to air and moisture, often existing as bench-stable crystalline solids.[5][10][11] This makes them particularly advantageous for challenging substrates prone to protodeboronation.[5]

Quantitative Performance Comparison

The following tables summarize the performance of different borate esters based on available experimental data. Direct head-to-head comparisons across a wide range of substrates under identical conditions are limited in the literature, as researchers often select a particular borate ester to overcome the known limitations of others.

Table 1: General Comparison of Borate Esters in Suzuki-Miyaura Coupling

FeaturePinacol Boronate EstersMIDA Boronate EstersPotassium Trifluoroborates
Stability Good to excellent; generally stable to air and moisture.[6][8]Exceptional; stable to a wide range of reagents and chromatography.[7]Excellent; often indefinitely stable to air and moisture.[5][10]
Handling Generally easy to handle, often crystalline solids.[6]Crystalline solids, easy to handle and purify.[7]Crystalline solids, easy to handle.[5]
Reactivity Generally less reactive than boronic acids but sufficient for many applications.[8]Less reactive than boronic acids; requires a deprotection step to release the active boronic acid.[7]Reactivity is unveiled under coupling conditions; can be highly effective.[10]
Substrate Scope Broad, but can be problematic for some unstable boronic acid equivalents.[1][8]Excellent for unstable boronic acids and iterative cross-coupling.[7]Superior for substrates prone to protodeboronation, such as heteroaryls.[5]
Key Advantage Good balance of stability and reactivity; widely available.High stability allowing for complex synthetic routes.[7]Overcomes the instability of many boronic acids, leading to higher yields.[5]

Table 2: Comparative Yields in Suzuki-Miyaura Coupling

Coupling PartnersBorate EsterCatalyst/LigandBaseSolventYield (%)Reference
4-Bromoanisole + 2-Methylpropylboronic Acid DerivativeBoronic AcidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O85[6]
4-Bromoanisole + 2-Methylpropyl pinacol boronatePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O78[6]
5-Bromo-4-hexylthien-2-yl derivative + Thienyl MIDA boronatePd₂(dba)₃/XPhosK₃PO₄Toluene/H₂Oup to 94[12][13]
5-Bromo-4-hexylthien-2-yl derivative + Thienyl pinacol boronatePd₂(dba)₃/XPhosK₃PO₄Toluene/H₂O25[12]
Aryl Chloride + Potassium β-trifluoroborato amidePd(OAc)₂/RuPhosK₂CO₃1-Butanol50-89[14]

Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling using different borate esters.

General Protocol for Suzuki-Miyaura Coupling with Pinacol Boronate Esters

This protocol is a general guideline and may require optimization for specific substrates.[15]

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl or heteroaryl halide (1.0 equivalent), the pinacol boronate ester (1.1-1.5 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a suitable base (e.g., Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol for Suzuki-Miyaura Coupling with MIDA Boronate Esters (Slow Release)

This protocol involves the in-situ deprotection of the MIDA boronate to the active boronic acid.[7]

  • Reaction Setup: To an oven-dried reaction vessel, add the MIDA boronate ester (1.2-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., XPhos, 6 mol%).[7]

  • Solvent and Base Addition: Under an inert atmosphere, add a degassed solvent (e.g., THF or toluene) and an aqueous solution of a base (e.g., K₃PO₄, 3 equivalents). The water is crucial for the hydrolysis of the MIDA ester.

  • Reaction Execution: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete.

  • Work-up and Purification: Follow a standard aqueous work-up procedure as described for pinacol boronate esters, followed by purification.

Protocol for Suzuki-Miyaura Coupling with Potassium Trifluoroborates

Potassium trifluoroborates often require specific conditions for efficient coupling.[5]

  • Reaction Setup: In a reaction vessel, combine the potassium heteroaryltrifluoroborate (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos or RuPhos, 4-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent system, often a mixture of an alcohol (e.g., isopropanol (B130326) or 1-butanol) and water, and a base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents).

  • Reaction Execution: Heat the mixture to a temperature typically ranging from 80 °C to reflux until the starting material is consumed.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and perform an aqueous work-up. The product is then purified by flash column chromatography.

Visualizing the Chemistry: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R'-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir R'-Pd(II)L2-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product borate R-B(OR)2 (Borate Ester) borate->transmetalation base Base (e.g., OH-) base->transmetalation halide R'-X halide->oxidative_addition Borate_Ester_Selection start Synthetic Challenge boronic_acid_stability Is the corresponding boronic acid stable? start->boronic_acid_stability iterative_coupling Iterative cross-coupling or complex synthesis? boronic_acid_stability->iterative_coupling No pinacol Use Pinacol Boronate Ester boronic_acid_stability->pinacol Yes protodeboronation_risk High risk of protodeboronation? iterative_coupling->protodeboronation_risk No mida Use MIDA Boronate Ester iterative_coupling->mida Yes protodeboronation_risk->pinacol No trifluoroborate Use Potassium Trifluoroborate protodeboronation_risk->trifluoroborate Yes

References

A Researcher's Guide to Assessing the Purity of Synthesized Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the accuracy, reproducibility, and safety of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized tri-tert-butyl borate (B1201080), a versatile reagent in organic synthesis. We present detailed experimental protocols, comparative data with alternative borate esters, and a logical workflow to guide your purity assessment.

Tri-tert-butyl borate [(t-BuO)₃B] is a sterically hindered borate ester frequently employed as a precursor for the synthesis of boronic acids and their derivatives, which are key building blocks in cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3][4][5] However, like many borate esters, it is susceptible to hydrolysis, leading to the formation of tert-butanol (B103910) and boric acid as primary impurities. Accurate determination of its purity is therefore crucial for stoichiometric control in sensitive chemical transformations.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted. This section compares the most common techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Separation of compounds based on their partitioning between a mobile and a stationary phase.Quantification of nuclei (e.g., ¹H) based on the direct proportionality between signal intensity and the number of nuclei.[6]
Primary Impurities Detected tert-butanol, residual solvents.tert-butanol, boric acid (with appropriate method).tert-butanol, boric acid, and other organic impurities containing the relevant nucleus.
Typical Purity Range Commercial grades are often specified as ≥97% or ≥98% by GC.Method-dependent, capable of high accuracy.High accuracy and precision, often used for primary standard certification.
Advantages High resolution for volatile impurities, widely available.Suitable for non-volatile impurities like boric acid, versatile.Primary analytical method (no need for a standard of the analyte), provides structural information, non-destructive.[6]
Limitations Not suitable for non-volatile impurities like boric acid without derivatization. Potential for on-column degradation.This compound lacks a strong UV chromophore, requiring alternative detection methods (e.g., RI, ELSD) or derivatization.Lower sensitivity compared to chromatographic methods, requires a well-characterized internal standard.

Performance Comparison with Alternative Borate Esters

The choice of a borate ester in a synthetic protocol can be influenced by factors such as reactivity, stability, and ease of handling. Here, we compare this compound with two common alternatives: triisopropyl borate and pinacolborane.

PropertyThis compoundTriisopropyl BoratePinacolborane
Structure B(O-t-Bu)₃B(O-i-Pr)₃(CH₃)₄C₂O₂BH
Molecular Weight 230.15 g/mol 188.07 g/mol 127.98 g/mol
Typical Purity ≥97-98%≥98%≥95%
Hydrolytic Stability Moderately sensitive to moisture.[1]Generally more stable than less hindered alkyl borates.Prone to hydrolysis.
Application in Suzuki-Miyaura Coupling Precursor to boronic acids.Precursor to boronic acids; lithium triisopropyl borates show good stability.[3][4][7]Direct borylating agent for aryl halides and C-H activation.[6]
Advantages Steric bulk can offer selectivity in certain reactions.Good balance of reactivity and stability.Highly versatile for direct borylation, avoiding the need for organometallic reagents.
Disadvantages Steric hindrance can sometimes reduce reactivity.[1]Less sterically hindered than this compound.Can be more expensive and requires careful handling due to the B-H bond.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable purity data. Below are recommended starting points for GC, HPLC, and qNMR analysis of this compound.

Gas Chromatography (GC-FID) Protocol for Purity Assessment

This method is suitable for quantifying volatile impurities such as tert-butanol.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.5 mL/min.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (to avoid column overload with the main component)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C

  • Sample Preparation: Prepare a ~1% (w/v) solution of the synthesized this compound in a dry, inert solvent such as anhydrous hexane (B92381) or toluene.

  • Quantification: Use an external or internal standard method with a certified reference standard of tert-butanol to quantify its presence. Purity of this compound is determined by area normalization, assuming all components have a similar response factor, or more accurately by using response factors determined from standards.

Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

This method can be adapted to quantify both tert-butanol and, with appropriate detection, the non-volatile boric acid. Due to the lack of a strong UV chromophore in this compound, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended.

  • Instrumentation: HPLC system with an RI or ELSD detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A starting point could be 60:40 (v/v) acetonitrile:water. The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detector Settings:

    • RI Detector: Maintain at a stable temperature (e.g., 35 °C).

    • ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas flow (Nitrogen) 1.5 L/min.

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Use external standard calibration curves for tert-butanol and boric acid.

Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol

qNMR offers a direct and highly accurate method for purity determination without the need for a specific this compound reference standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Internal Standard (IS): A certified reference material with high purity, chemical stability, and a simple NMR spectrum with signals that do not overlap with the analyte. Dimethyl sulfone (DMSO₂) is a suitable candidate, exhibiting a sharp singlet around 3.0 ppm in many deuterated solvents.[8]

  • Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble and stable, for example, deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh about 5-10 mg of the internal standard (e.g., dimethyl sulfone) into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard) to ensure full relaxation. A delay of 30-60 seconds is often sufficient.

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration). Typically 8-16 scans.

  • Data Processing:

    • Apply Fourier transformation, phasing, and baseline correction.

    • Integrate the well-resolved singlet of the tert-butyl protons of this compound (around 1.3 ppm in CDCl₃) and the singlet of the internal standard (e.g., methyl protons of dimethyl sulfone).

  • Purity Calculation: The purity of this compound (Purityanalyte) is calculated using the following formula:

    Purityanalyte (%) = (Ianalyte / IIS) × (NIS / Nanalyte) × (MWanalyte / MWIS) × (mIS / manalyte) × PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflow for assessing the purity of synthesized this compound and the relationship between the analytical techniques and potential impurities.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_impurities Potential Impurities synthesis Synthesis of this compound isolation Isolation & Purification (e.g., Distillation) synthesis->isolation gc GC-FID Analysis isolation->gc for volatile impurities hplc RP-HPLC Analysis isolation->hplc for non-volatile impurities qnmr qNMR Analysis isolation->qnmr for absolute purity tbuoh tert-Butanol (from hydrolysis/synthesis) gc->tbuoh solvents Residual Solvents gc->solvents hplc->tbuoh boric_acid Boric Acid (from hydrolysis) hplc->boric_acid qnmr->tbuoh qnmr->boric_acid

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

signaling_pathway cluster_product Product cluster_alternatives Alternatives cluster_application Application product Synthesized This compound suzuki Suzuki-Miyaura Coupling product->suzuki as precursor alt1 Triisopropyl Borate alt1->suzuki as precursor alt2 Pinacolborane alt2->suzuki as direct borylating agent

Caption: Relationship of this compound and its alternatives in the context of Suzuki-Miyaura coupling.

By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the integrity and success of their subsequent research endeavors.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Tri-tert-butyl Borate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the confirmation of reaction products of tri-tert-butyl borate (B1201080), a versatile reagent in organic synthesis. We present a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) techniques, supported by experimental data and protocols. Additionally, alternative analytical methods are discussed to provide a complete overview for researchers in the field.

Introduction

Tri-tert-butyl borate is a sterically hindered borate ester frequently employed in organic synthesis, notably as a precursor for boronic acids and in transesterification reactions. Accurate confirmation of its reaction products is crucial for ensuring the desired chemical transformation has occurred, quantifying reaction yields, and identifying byproducts. This guide compares the utility of various spectroscopic techniques in achieving these analytical goals.

Spectroscopic Methods for Product Confirmation

The primary methods for characterizing the reaction products of this compound include NMR, FTIR, and Mass Spectrometry. Each technique provides unique structural information, and they are often used in conjunction for unambiguous product identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹¹B NMR are all highly informative.

¹¹B NMR is particularly diagnostic for monitoring reactions at the boron center. This compound, a trialkoxyborane, exhibits a characteristic ¹¹B chemical shift in the range of +17 to +19 ppm.[1] Upon reaction, this chemical shift will change significantly depending on the new boron environment. For instance, hydrolysis to tert-butanol (B103910) and boric acid will result in the disappearance of the signal for this compound and the appearance of a new signal for boric acid at around +19.5 ppm (in D₂O).[2] Transesterification with a diol, such as ethylene (B1197577) glycol, leads to the formation of a cyclic boronate ester, which typically shifts the ¹¹B signal downfield to approximately +22 to +30 ppm.

¹H NMR provides information on the proton environment. In this compound, a single sharp peak is observed around 1.29 ppm for the 27 equivalent protons of the three tert-butyl groups.[3] Changes in the alkoxy groups upon reaction will lead to the appearance of new signals corresponding to the new organic moieties.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. For this compound, signals for the quaternary and methyl carbons of the tert-butyl groups are expected.

Table 1: Comparison of Typical NMR Chemical Shifts (ppm)

Compound¹¹B NMR (ppm)¹H NMR (ppm)¹³C NMR (ppm)
This compound ~+18 (estimated)~1.29 (s, 27H)~79 (C), ~31 (CH₃)
Boric Acid (Hydrolysis Product) ~+19.5 (in D₂O)--
Cyclic Boronate Ester (e.g., with ethylene glycol) ~+22 to +30Signals for the diol backboneSignals for the diol backbone
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The most prominent vibrational band for borate esters is the asymmetric B-O stretch, which is typically found in the 1300-1500 cm⁻¹ region for trigonal BO₃ units.[4] For trialkyl borates, this strong absorption is expected between 1340 and 1390 cm⁻¹.[5] The formation of a cyclic boronate ester during transesterification will likely alter the position and shape of this band. Additionally, the disappearance of the broad O-H stretch from a diol reactant (if used) and the appearance of new C-O stretches can be monitored.

Table 2: Key FTIR Vibrational Frequencies (cm⁻¹)

CompoundB-O Asymmetric StretchC-O StretchO-H Stretch (if applicable)
This compound ~1340 - 1390~1200 - 1250-
Diol Reactant (e.g., ethylene glycol) -~1050 - 1150~3200 - 3600 (broad)
Cyclic Boronate Ester Product ~1300 - 1400~1050 - 1150Absent
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) would likely lead to the loss of one or more tert-butoxy (B1229062) groups. The fragmentation pattern of analogous trialkyl borates, such as triethyl borate and tributyl borate, shows characteristic losses of alkoxy radicals and alkene fragments.[6][7] Analysis of reaction products by MS would show a change in the molecular ion peak corresponding to the new product, as well as a different fragmentation pattern.

Table 3: Expected Mass Spectrometry Fragmentation

CompoundMolecular Ion (m/z)Key Fragments
This compound 230.21[M - OC(CH₃)₃]⁺, [M - 2OC(CH₃)₃]⁺, fragments from C-O and B-O cleavage
Cyclic Boronate Ester (with ethylene glycol) Varies with R groupMolecular ion, fragments corresponding to the loss of substituents on the boron and cleavage of the dioxaborolane ring

Alternative Analytical Methods

While spectroscopic methods are primary, other techniques can provide valuable confirmatory data.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to separate borate esters from starting materials and byproducts. A significant challenge is the on-column hydrolysis of boronate esters.[4][8] To mitigate this, the use of columns with low silanol (B1196071) activity (e.g., Waters XTerra MS C18) and aprotic diluents for sample preparation is recommended.[6][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Volatile borate esters can be analyzed by GC-MS. For non-volatile products like boric acid, derivatization is necessary to increase volatility.[10]

  • Titration: While direct titration of borate esters is not common, the hydrolysis of the ester to boric acid allows for its quantification by acid-base titration. The boric acid is typically complexed with a polyol like mannitol (B672) to increase its acidity and provide a sharper titration endpoint.[9][11]

Experimental Protocols

¹¹B NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃, anhydrous) in a clean, dry vial. Transfer the solution to a 5 mm quartz NMR tube to avoid background signals from borosilicate glass.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Nucleus: ¹¹B.

    • Reference: BF₃·OEt₂ (external or internal standard).

    • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 128 or more, depending on the sample concentration.

FTIR Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two KBr or NaCl plates. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Due to the moisture sensitivity of some borate esters, sample preparation should be performed in a dry atmosphere (e.g., a glove box).

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the empty sample holder or pure solvent should be collected.

GC-MS Analysis (for Volatile Borate Esters)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent (e.g., hexane, ethyl acetate).

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.

    • Carrier Gas: Helium.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Visualizations

Transesterification_Workflow cluster_reaction Reaction cluster_analysis Spectroscopic Analysis This compound This compound Reaction_Mixture Reaction Mixture This compound->Reaction_Mixture Diol Diol Diol->Reaction_Mixture NMR NMR Reaction_Mixture->NMR Confirm Structure FTIR FTIR Reaction_Mixture->FTIR Identify Functional Groups MS MS Reaction_Mixture->MS Determine MW Product_Confirmation Product Confirmation NMR->Product_Confirmation FTIR->Product_Confirmation MS->Product_Confirmation

Caption: Experimental workflow for transesterification and product analysis.

Analytical_Comparison cluster_products Potential Reaction Products cluster_analysis_methods Primary Analytical Confirmation This compound This compound Transesterified_Ester Transesterified Boronate Ester This compound->Transesterified_Ester Transesterification Boronic_Acid Boronic Acid (via Hydrolysis) This compound->Boronic_Acid Hydrolysis Suzuki_Coupling_Product Suzuki Coupling Product This compound->Suzuki_Coupling_Product Suzuki-Miyaura Coupling NMR_Analysis ¹¹B, ¹H, ¹³C NMR Transesterified_Ester->NMR_Analysis FTIR_Analysis FTIR Transesterified_Ester->FTIR_Analysis MS_Analysis Mass Spec Transesterified_Ester->MS_Analysis Boronic_Acid->NMR_Analysis Boronic_Acid->FTIR_Analysis Suzuki_Coupling_Product->NMR_Analysis Suzuki_Coupling_Product->MS_Analysis

References

A Comparative Guide to the Kinetics of Tri-tert-butyl Borate Mediated Amidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of amidation reactions mediated by tri-tert-butyl borate (B1201080) and other borate esters. While direct kinetic data for tri-tert-butyl borate in amidation reactions is not extensively available in the current literature, this document outlines the methodologies for such studies, presents available comparative data for analogous borate esters, and proposes a framework for a comprehensive kinetic analysis.

Introduction to Borate-Mediated Amidation

Amide bond formation is a cornerstone of organic synthesis, particularly in pharmaceutical and materials science.[1] Traditional methods often rely on stoichiometric activating agents, leading to significant waste.[1] Catalytic direct amidation, using catalysts such as boronic acids and borate esters, offers a more sustainable and efficient alternative.[1][2] Borate esters, including this compound, have emerged as promising catalysts due to their operational simplicity and effectiveness in promoting the direct condensation of carboxylic acids and amines.[1] Understanding the kinetics of these reactions is crucial for process optimization, catalyst selection, and scaling up of pharmaceutical manufacturing.

Comparative Performance of Boron-Based Catalysts

Kinetic studies have been conducted on various boron-based catalysts for amidation, providing insights into their relative efficiencies. While specific rate constants for this compound are not readily found, time-course experiments with other borate esters and boronic acids offer a valuable comparison.

Table 1: Comparison of Boron Catalyst Performance in the Amidation of 4-Phenylbutylamine and Benzoic Acid

CatalystTime (hours)Conversion (%)
2-Chlorophenylboronic acid1~80
3>95
B(OCH₂CF₃)₃1~30
3~70
6>90
Trimethyl Borate18<10
Boric Acid18<5

Data is estimated from graphical representations in scientific literature and is intended for comparative purposes.

As illustrated in the table, for the amidation of a relatively straightforward substrate pair, boronic acid catalysts can exhibit faster initial rates compared to the borate ester B(OCH₂CF₃)₃. However, both significantly outperform less reactive boron sources like trimethyl borate and boric acid. The choice of catalyst can also be highly dependent on the specific substrates used. For more challenging substrates, such as those containing coordinating groups, borate esters have been shown to be more effective than boronic acids, which can be deactivated.[2]

Experimental Protocols for Kinetic Studies

To perform a rigorous kinetic analysis of this compound mediated amidation, the following experimental protocols can be employed. These methods are adapted from established procedures for monitoring catalytic reactions.

General Protocol for Amidation Reaction

A stirred suspension of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable solvent (e.g., tert-butyl acetate (B1210297) or toluene) is heated to reflux under a Dean-Stark apparatus to remove water. The catalyst, this compound (typically 5-10 mol%), is then added. The reaction progress is monitored over time by taking aliquots for analysis.

Kinetic Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for real-time monitoring of reaction kinetics.

  • Sample Preparation : A stock solution of the limiting reagent, an internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene), and the catalyst are prepared in a deuterated solvent. The reaction is initiated by adding the other reagent.

  • Data Acquisition : 1H NMR spectra are acquired at regular time intervals.

  • Data Analysis : The concentration of reactants and products is determined by integrating their characteristic signals relative to the internal standard. A plot of concentration versus time allows for the determination of the reaction rate and order.

Kinetic Monitoring by in-situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy provides a non-invasive method to follow the reaction progress.

  • Experimental Setup : An FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe is inserted into the reaction vessel.

  • Data Acquisition : IR spectra are recorded at regular intervals throughout the reaction.

  • Data Analysis : The formation of the amide is monitored by the increase in the absorbance of the characteristic amide I (C=O stretch, typically around 1650 cm⁻¹) and amide II (N-H bend) bands. The concentration can be correlated with absorbance via a calibration curve.

Proposed Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for borate-mediated amidation and a general workflow for a kinetic study.

Catalytic Cycle for Borate-Mediated Amidation cluster_cycle Catalytic Cycle B_OR3 B(OR)₃ Intermediate1 R'COOB(OR)₂ B_OR3->Intermediate1 + R'COOH - ROH RCOOH R'COOH RCOOH->Intermediate1 H2O H₂O Amine R''NH₂ Intermediate2 Tetrahedral Intermediate Amine->Intermediate2 Amide R'CONHR'' Intermediate1->Intermediate2 + R''NH₂ Intermediate2->Amide B_OR2OH (RO)₂BOH Intermediate2->B_OR2OH - R'CONHR'' B_OR2OH->B_OR3 - H₂O (removed) B_OR2OH->H2O

Caption: Proposed catalytic cycle for borate ester mediated amidation.

Kinetic Study Workflow A 1. Reagent Preparation (Carboxylic Acid, Amine, Catalyst, Solvent, Internal Standard) B 2. Reaction Setup (Inert atmosphere, Temperature control, Dean-Stark trap) A->B C 3. Reaction Initiation (Addition of final reagent) B->C D 4. Data Acquisition (e.g., NMR or in-situ IR at time intervals) C->D E 5. Data Processing (Integration of signals, Concentration calculation) D->E F 6. Kinetic Analysis (Plotting Concentration vs. Time, Determining rate law and rate constant) E->F

Caption: General workflow for a kinetic study of a chemical reaction.

Conclusion and Future Directions

While this compound is a promising catalyst for amidation reactions, detailed kinetic studies are necessary to fully understand its performance relative to other catalysts. The experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct such investigations. By employing techniques like NMR and in-situ IR spectroscopy, it will be possible to determine key kinetic parameters such as rate constants, reaction orders, and activation energies. This data will be invaluable for the rational design of more efficient and sustainable amidation processes in academic and industrial settings, particularly for the synthesis of complex pharmaceutical intermediates. Future work should focus on generating this missing kinetic data for this compound and expanding the comparative analysis to a wider range of substrates and reaction conditions.

References

A Cost-Effectiveness Analysis of Tri-tert-butyl Borate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents in large-scale synthesis is a critical decision impacting not only the chemical outcome but also the overall economic viability of a process. This guide provides an objective comparison of tri-tert-butyl borate (B1201080) with other common boron-containing reagents used in the large-scale synthesis of boronic acids and their subsequent application in Suzuki-Miyaura cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries, for the construction of carbon-carbon bonds. A key component of this reaction is the organoboron species, typically a boronic acid. The cost, availability, and efficiency of the boron source are therefore of paramount importance in process development. This guide focuses on the cost-effectiveness of tri-tert-butyl borate as a precursor for the in situ generation of boronic acids, comparing it with other commercially available borylation methods.

Executive Summary: A Trade-off Between In Situ Generation and Pre-formed Reagents

The central choice in large-scale borylation lies between the in situ generation of boronic acids from organometallic reagents and a trialkyl borate, and the use of pre-formed, stable boron reagents such as boronic acids, boronate esters (e.g., pinacol (B44631) esters), or tetrahydroxydiboron (B82485).

This compound falls into the first category, serving as an electrophilic trap for highly reactive organolithium or Grignard reagents. Its primary advantage lies in the potential for a more convergent and atom-economical synthesis, as the boronic acid is generated and used directly. However, this approach necessitates the handling of pyrophoric and moisture-sensitive organometallic reagents.

Alternative reagents , such as commercially available boronic acids or stable precursors like bis(pinacolato)diboron (B136004) (B₂pin₂) and tetrahydroxydiboron (B₂(OH)₄), offer operational simplicity and safety. However, they can be more expensive on a per-kilogram basis and may introduce additional steps or byproducts into the process.

This guide will delve into a comparative analysis of these approaches, presenting available quantitative data, outlining experimental protocols, and providing a framework for a comprehensive cost-effectiveness evaluation.

Comparative Data on Borylation Reagents

The following table summarizes key parameters for this compound and its common alternatives in the context of large-scale synthesis. Prices are estimates and can vary significantly based on supplier, purity, and volume.

ReagentTypical ApplicationPrice (USD/kg, est.)Key AdvantagesKey Disadvantages
This compound In situ boronic acid synthesis with organolithiums/Grignards$50 - $150Potentially lower cost for the boron source; convergent synthesis.Requires handling of pyrophoric reagents; cryogenic conditions may be needed.
Trimethyl Borate In situ boronic acid synthesis with organolithiums/Grignards$20 - $80Generally the least expensive trialkyl borate.Can be more prone to forming borinic acid byproducts; lower boiling point can be a process challenge.
Triisopropyl Borate In situ boronic acid synthesis with organolithiums/Grignards$30 - $100Good balance of reactivity and steric hindrance to minimize side reactions.Higher cost than trimethyl borate.
Bis(pinacolato)diboron (B₂pin₂) Miyaura borylation of aryl/vinyl halides/triflates$150 - $500High functional group tolerance; forms stable pinacol esters.Higher reagent cost; generates pinacol as a byproduct.
Tetrahydroxydiboron (B₂(OH)₄) Miyaura borylation of aryl/vinyl halides/triflates$200 - $600Direct formation of boronic acids; avoids ester hydrolysis step.Higher reagent cost; can be sensitive to oxygen.
Pre-formed Boronic Acids Direct use in Suzuki-Miyaura couplingVaries widely ($100s - $1000s)Operationally simple; avoids borylation step.High cost for complex or non-commercial boronic acids; stability can be an issue.

Experimental Protocols

General Protocol for Large-Scale Boronic Acid Synthesis via Grignard Reaction with this compound

This protocol outlines a general procedure for the synthesis of an aryl boronic acid on a multi-kilogram scale. Caution: This reaction involves pyrophoric and moisture-sensitive reagents and should only be performed by trained personnel in an appropriate industrial setting with strict adherence to safety protocols.

Materials:

  • Aryl bromide (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.1 equiv)

  • Aqueous Hydrochloric Acid (e.g., 2M HCl)

  • Toluene (B28343) or other suitable extraction solvent

Procedure:

  • Grignard Reagent Formation: To a dry, inerted reactor, charge magnesium turnings and a catalytic amount of iodine. Add a small portion of a solution of the aryl bromide in anhydrous THF. Initiate the reaction (e.g., with gentle heating). Once initiated, add the remaining aryl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.

  • Borylation: Cool the Grignard solution to -20 °C to 0 °C. Slowly add a solution of this compound in anhydrous THF, maintaining the temperature within this range. The bulky tert-butyl groups can help to minimize the formation of over-addition byproducts (borinic acids) compared to less hindered trialkyl borates.

  • Hydrolysis and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by slowly adding it to a cooled aqueous solution of hydrochloric acid. This will hydrolyze the boronate ester to the boronic acid.

  • Isolation: Separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent. Wash the combined organic layers with brine. The tert-butanol (B103910) generated during hydrolysis is generally more soluble in the organic phase than methanol (B129727) or isopropanol, which can influence the workup procedure.

  • Purification: The crude boronic acid can be isolated by crystallization from an appropriate solvent system. In some cases, the boronic acid may be purified by forming a crystalline adduct, for example, with diethanolamine, which can then be cleaved to afford the pure boronic acid.

General Protocol for Large-Scale Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent system (e.g., Toluene/Water, 2-MeTHF/Water)

Procedure:

  • Reaction Setup: To a suitable reactor, charge the aryl halide, boronic acid, base, and solvent.

  • Inerting: Sparge the mixture with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst and ligand (if used).

  • Reaction: Heat the mixture to the desired temperature (typically 60-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).

  • Workup: Upon completion, cool the reaction mixture and add water and an organic solvent for extraction. Separate the layers.

  • Purification: The organic layer is typically washed with aqueous solutions to remove residual base and boron-containing byproducts. The product is then isolated by crystallization or chromatography.

Visualization of Key Processes

The following diagrams illustrate the logical flow of the synthesis and the catalytic cycle of the Suzuki-Miyaura reaction.

Borylation_Suzuki_Workflow cluster_0 Borylation Stage cluster_1 Suzuki-Miyaura Coupling Stage Aryl_Halide Aryl Halide Grignard_Formation Grignard Formation Aryl_Halide->Grignard_Formation Mg Mg Mg->Grignard_Formation Borylation Borylation Grignard_Formation->Borylation Tri_tert_butyl_Borate This compound Tri_tert_butyl_Borate->Borylation Hydrolysis Hydrolysis Borylation->Hydrolysis Boronic_Acid Boronic Acid Hydrolysis->Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide_2 Aryl Halide Aryl_Halide_2->Suzuki_Coupling Biaryl_Product Biaryl Product Suzuki_Coupling->Biaryl_Product Pd_Catalyst Pd Catalyst / Base Pd_Catalyst->Suzuki_Coupling

General workflow for boronic acid synthesis and subsequent Suzuki-Miyaura coupling.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_Complex R¹-Pd(II)L_n-X Pd0->PdII_Complex R¹-X Oxidative_Addition Oxidative Addition PdII_Intermediate R¹-Pd(II)L_n-R² PdII_Complex->PdII_Intermediate R²B(OH)₃⁻ Transmetalation Transmetalation Boronate R²B(OH)₃⁻ Base Base (e.g., OH⁻) Boronic_Acid R²B(OH)₂ Boronic_Acid->Boronate + OH⁻ PdII_Intermediate->Pd0 Product R¹-R² PdII_Intermediate->Product Reductive_Elimination Reductive Elimination L1 Catalyst Species L2 Boron Species L3 Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cost-Effectiveness Analysis: A Deeper Dive

A comprehensive cost-effectiveness analysis extends beyond the price of the boron reagent. The following factors must be considered for a large-scale process:

  • Raw Material Costs: This includes the aryl halide, magnesium or organolithium reagent, trialkyl borate or other borylation agent, catalyst, ligand, base, and solvents.

  • Process Cycle Time: Longer reaction times, or additional steps such as the hydrolysis of a boronate ester, increase operational costs.

  • Capital Costs: The need for specialized equipment, such as low-temperature reactors for organolithium chemistry, can significantly impact the overall cost.

  • Yield and Purity: Higher yields and purities reduce the amount of raw materials needed and can simplify downstream processing, lowering purification costs. The steric bulk of the tert-butoxy (B1229062) groups in this compound can, in some cases, lead to higher selectivity for the desired boronic acid over di- and tri-substituted byproducts.

  • Waste Disposal: The nature and volume of waste streams are critical considerations. For example, the use of B₂pin₂ generates pinacol as a stoichiometric byproduct that requires disposal.

  • Safety and Handling: The costs associated with the safe handling of pyrophoric Grignard or organolithium reagents must be factored in.

Cost_Analysis_Framework cluster_InSitu Factors for In Situ Generation cluster_PreFormed Factors for Pre-formed Reagents Goal Cost-Effective Large-Scale Synthesis of Biaryl Decision Choice of Borylation Method Goal->Decision In_Situ In Situ Generation (e.g., with this compound) Decision->In_Situ Option 1 Pre_Formed Use of Pre-formed Reagents (e.g., B₂pin₂, Boronic Acid) Decision->Pre_Formed Option 2 IS_Cost Raw Material Costs (Aryl Halide, Mg/Li, Borate) In_Situ->IS_Cost IS_Process Process Complexity (Cryogenics, Handling) In_Situ->IS_Process IS_Yield Yield & Selectivity (Byproduct Formation) In_Situ->IS_Yield PF_Cost Reagent Cost (B₂pin₂, Boronic Acid) Pre_Formed->PF_Cost PF_Process Process Simplicity (Fewer Hazardous Steps) Pre_Formed->PF_Process PF_Waste Byproduct Disposal (e.g., Pinacol) Pre_Formed->PF_Waste Overall_Analysis Overall Cost-Effectiveness Analysis IS_Yield->Overall_Analysis PF_Waste->Overall_Analysis

Framework for cost-effectiveness analysis of borylation methods.

Conclusion

This compound presents a potentially cost-effective option for the large-scale synthesis of boronic acids, primarily due to the lower cost of the boron source itself. The use of bulky tert-butyl groups may offer advantages in terms of selectivity during the borylation step and potentially simplify the workup by producing a more organo-soluble alcohol byproduct.

However, these benefits must be weighed against the significant safety and handling considerations associated with the use of organometallic reagents, as well as the potential need for specialized equipment. For many processes, particularly in the pharmaceutical industry where safety and process robustness are paramount, the higher upfront cost of a stable, pre-formed boron reagent like a commercially available boronic acid or a boronate ester precursor may be justified by the overall simplification of the manufacturing process and reduced risk.

Ultimately, the most cost-effective approach will be highly dependent on the specific target molecule, the scale of production, and the existing infrastructure and expertise of the manufacturing facility. A thorough process hazard analysis and a detailed cost analysis, as outlined in this guide, are essential for making an informed decision.

A Comparative Guide to Borylation Reagents: Seeking Alternatives to Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate borylation reagent is a critical step in the synthesis of complex molecules. Tri-tert-butyl borate (B1201080) has traditionally been used in certain borylation reactions; however, a range of alternative reagents have emerged, offering significant advantages in terms of efficiency, substrate scope, and reaction conditions. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

The primary alternatives to tri-tert-butyl borate that have gained widespread acceptance in the scientific community are bis(pinacolato)diboron (B136004) (B₂pin₂), pinacolborane (HBpin), and catecholborane (HBcat). These reagents are central to powerful borylation methodologies, including the renowned Miyaura borylation and various transition-metal-catalyzed C-H activation reactions. Their adoption has been driven by the desire for milder reaction conditions, improved functional group tolerance, and in some cases, greater cost-effectiveness and atom economy.

Performance Comparison of Borylation Reagents

The choice of borylation reagent can significantly impact the outcome of a reaction. The following table summarizes quantitative data from various studies, offering a comparative overview of the performance of different reagents across a range of substrates and reaction conditions.

ReagentSubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
**Bis(pinacolato)diboron (B₂pin₂) **Aryl Halide (e.g., 3-Bromoindole)Pd(dppf)Cl₂ (3 mol%)KOAc1,4-Dioxane (B91453)8016>95[1]
Aryl Chloride (e.g., 4-chlorotoluene)XPhos-Pd-G2 (0.5 mol%)K₃PO₄·7H₂OEtOHRT0.598[2]
Aryl Halide (one-pot w/ Suzuki)Pd(PPh₃)₄KOAc / Na₂CO₃Dioxane/H₂O120 (MW)1.25100[3]
Pinacolborane (HBpin) Aryl Bromide (e.g., 4-bromotoluene)PdCl₂(CH₃CN)₂ / SPhos (0.5 mol%)NEt₃1,4-Dioxane80196[4][5]
Aryl Chloride (e.g., 4-chloroanisole)PdCl₂(CH₃CN)₂ / SPhos (1.0 mol%)NEt₃NEt₃100292[4][5]
Alkyne (e.g., phenylacetylene)-----trans-vinylborane[6]
Catecholborane (HBcat) Alkyne (e.g., terminal alkyne)-----trans-vinylborane[6]
Arene (e.g., benzene)[Ir(COD)(OMe)]₂ / dtbpy--150120low (3 turnovers)[7]
Tetrahydroxydiboron [B₂(OH)₄] Aryl HalideBedford-type catalyst-Water--Quantitative[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these borylation reactions. Below are representative experimental protocols for key borylation methods using alternative reagents.

Protocol 1: Palladium-Catalyzed Miyaura Borylation of a Haloindole with B₂pin₂[1]

This protocol provides a general procedure for the borylation of a haloindole, a common heterocyclic motif in pharmaceuticals.

Materials:

  • Haloindole (e.g., 3-Bromoindole) (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • Base (e.g., Potassium acetate, KOAc) (3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane) (5 mL)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the haloindole, bis(pinacolato)diboron, palladium catalyst, and base.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture with stirring at 80 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired indolylboronic acid pinacol (B44631) ester.

Protocol 2: Palladium-Catalyzed Borylation of Aryl Halides with Pinacolborane[4][5]

This protocol describes an efficient method for the borylation of aryl halides using the more atom-economical pinacolborane.

Materials:

  • Aryl halide (1.0 mmol)

  • Pinacolborane (HBpin) (1.5 mmol, 1.5 equiv)

  • PdCl₂(CH₃CN)₂ (0.005-0.01 mmol, 0.5-1.0 mol%)

  • SPhos (0.0055-0.011 mmol, 0.55-1.1 mol%)

  • Triethylamine (B128534) (NEt₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous 1,4-dioxane or NEt₃ as solvent (2 mL)

  • Glovebox or Schlenk line

  • Vial with a Teflon-lined cap

  • Magnetic stir bar

Procedure:

  • Inside a glovebox, combine PdCl₂(CH₃CN)₂ and SPhos in a vial.

  • Add the solvent (1,4-dioxane or NEt₃) and stir for 10-15 minutes.

  • Add the aryl halide, pinacolborane, and triethylamine (if not used as the solvent).

  • Seal the vial with a Teflon-lined cap and heat to the desired temperature (80-100 °C) with stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Reaction Pathways and Experimental Workflow

Visualizing the underlying mechanisms and experimental steps can aid in understanding and optimizing these reactions.

Miyaura_Borylation_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-OB Ar-Pd(II)-OB Ar-Pd(II)-X->Ar-Pd(II)-OB Transmetalation Ar-Pd(II)-OB->Pd(0)Ln Reductive Elimination Ar-B(pin) Ar-B(pin) Ar-Pd(II)-OB->Ar-B(pin) B₂(pin)₂ B₂(pin)₂ B₂(pin)₂->Ar-Pd(II)-OB Base Base Base->Ar-Pd(II)-OB Ar-X Ar-X Ar-X->Ar-Pd(II)-X

Caption: Catalytic cycle of the Miyaura borylation reaction.

Borylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Boron Reagent, Catalyst, and Base B Add Anhydrous, Degassed Solvent A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Heat to Desired Temperature with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench Reaction E->F G Aqueous Workup and Extraction F->G H Dry, Concentrate, and Purify G->H I Characterize Final Product H->I

Caption: General experimental workflow for a borylation reaction.

Conclusion

The landscape of borylation chemistry has evolved significantly, with reagents like bis(pinacolato)diboron, pinacolborane, and catecholborane now standing as robust and often superior alternatives to this compound. These reagents, particularly in the context of palladium- and iridium-catalyzed reactions, enable the synthesis of a diverse array of organoboron compounds under mild conditions with high functional group tolerance. The choice of reagent will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. This guide provides a foundational understanding and practical protocols to aid researchers in navigating these choices and successfully implementing modern borylation techniques in their synthetic endeavors.

References

Safety Operating Guide

Proper Disposal of Tri-tert-butyl Borate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of tri-tert-butyl borate (B1201080) (CAS No. 7397-43-5) in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Tri-tert-butyl borate is a flammable liquid and requires careful handling to prevent ignition and exposure.[1][2] Always work in a well-ventilated area, preferably within a chemical fume hood.[1] Keep the compound away from heat, sparks, open flames, and hot surfaces.[1][3] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1][3]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves.[3]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[3]

Ensure that an eyewash station and safety shower are readily accessible. In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[1][3]

Storage and Incompatibilities

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] It is sensitive to moisture and should be handled and stored under an inert gas like nitrogen.[1] Keep it away from strong oxidizing agents, as they are incompatible.[3]

Quantitative Data Summary

The following table summarizes key physical and safety data for this compound:

PropertyValue
Molecular Formula C12H27BO3
Molecular Weight 230.15 g/mol
Appearance Colorless liquid
Melting Point 18-19 °C
Boiling Point 101 °C @ 74 mmHg
Density 0.811 g/mL at 25 °C
Flash Point 29 °C (84.2 °F) - closed cup
Hazard Class Flammable Liquid, Category 3
UN Number 1993

Sources:[2][4]

Operational and Disposal Plan

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Do not attempt to dispose of this chemical down the drain or with general laboratory waste.

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all waste containing this compound in its original container or a compatible, properly labeled waste container.[1]

    • Do not mix this compound waste with other waste streams unless their compatibility is known and confirmed to be safe.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

    • The storage area should be secure and away from sources of ignition and incompatible materials.[1][3]

    • Keep the waste container tightly closed.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • All disposal activities must be conducted in accordance with local, state, and national regulations.[1][5]

  • Decontamination of Empty Containers:

    • Handle uncleaned, empty containers as you would the product itself.[1]

    • Consult with your EHS office for the proper procedure to decontaminate empty containers before recycling or disposal.

Spill Response

In the event of a spill:

  • Evacuate the immediate area and remove all sources of ignition.[3]

  • Ventilate the area.

  • Contain the spill using a liquid-absorbent material (e.g., Chemizorb®).[1]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[1][3]

  • Clean the affected area thoroughly.

For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow and Logical Relationships

The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of this compound.

G Workflow for Safe Handling and Disposal of this compound cluster_handling Chemical Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood ignition Remove Ignition Sources fume_hood->ignition procedure Perform Experimental Procedure ignition->procedure waste_gen Waste Generated procedure->waste_gen collect Collect in a Labeled, Compatible Waste Container waste_gen->collect no_mixing Do Not Mix with Incompatible Waste collect->no_mixing store_waste Store Waste Container in a Designated Secure Area no_mixing->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs disposal Dispose via Approved Hazardous Waste Plant contact_ehs->disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tri-tert-butyl Borate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the use of Tri-tert-butyl borate (B1201080), including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.

Tri-tert-butyl borate (CAS No. 7397-43-5) is a flammable and moisture-sensitive liquid that requires careful handling in a controlled laboratory environment. Adherence to the following procedures is critical to mitigate risks and ensure safe and successful experimentation.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton™ recommended). Double gloving is advised.Protects against skin contact. While specific breakthrough data for this compound is limited, butyl rubber and Viton™ generally offer good resistance to esters and moisture-sensitive compounds.[1]
Eye Protection Chemical safety goggles and a face shield.Protects eyes and face from splashes.
Body Protection Flame-retardant lab coat.Protects against splashes and fire hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge (type ABEK) may be necessary if handling large quantities or in case of inadequate ventilation.Protects against inhalation of vapors.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to minimize exposure and prevent accidents.

Preparation and Precautionary Measures
  • Work Area: All manipulations should be performed in a certified chemical fume hood.

  • Inert Atmosphere: this compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Equipment: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas before use.[2] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4]

  • Emergency Equipment: Ensure an eyewash station, safety shower, and a Class B fire extinguisher (CO2, dry chemical, or foam) are readily accessible.

Handling and Transfer
  • Transfer Technique: Use a syringe or cannula for transferring the liquid under an inert atmosphere. This prevents exposure to air and moisture.[5]

  • Avoid Contamination: Never return unused chemical to the original container.

  • Heating: Avoid heating the material. If heating is necessary, use a well-controlled heating mantle and ensure proper ventilation.

Storage
  • Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Container: Keep the container tightly closed and under a nitrogen blanket.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and sources of moisture.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure safety. The primary method for disposal involves the controlled hydrolysis of the borate ester.

Quenching of Unused Reagent and Contaminated Glassware
  • Work Area: Perform all disposal procedures in a chemical fume hood.

  • Cooling: Place the reaction vessel or container with the this compound waste in an ice bath.

  • Slow Addition: Slowly and carefully add a protic solvent such as isopropanol (B130326) or n-butanol to the cooled waste with stirring. This will react with the borate ester.

  • Hydrolysis: After the initial reaction has subsided, slowly add water dropwise to hydrolyze the remaining borate ester to boric acid and tert-butanol. Be aware that this reaction can be exothermic.

  • Neutralization: Check the pH of the resulting solution and neutralize with a mild acid or base if necessary.

  • Waste Collection: The neutralized aqueous solution can then be collected in a designated aqueous waste container for disposal according to your institution's guidelines.

Disposal of Contaminated Materials
  • Solid Waste: Gloves, paper towels, and other solid materials contaminated with this compound should be collected in a sealed, labeled container and disposed of as hazardous waste.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap for at least 15 minutes.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: Evacuate the area. Remove all sources of ignition. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material in a sealed container for disposal.

  • Fire: Use a carbon dioxide, dry chemical, or foam extinguisher. Do not use water, as it will react with the borate ester.

Visualizing the Workflow

To further clarify the safe handling process, the following diagram illustrates the logical steps from preparation to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_area Prepare Fume Hood prep_inert Set up Inert Atmosphere prep_area->prep_inert prep_glass Dry Glassware prep_inert->prep_glass prep_ppe Don PPE prep_glass->prep_ppe transfer Transfer Reagent via Syringe/Cannula prep_ppe->transfer reaction Perform Experiment transfer->reaction store Store in Cool, Dry, Ventilated Area under Nitrogen reaction->store Unused Reagent quench Quench Unused Reagent reaction->quench Waste hydrolyze Hydrolyze with Water quench->hydrolyze neutralize Neutralize Solution hydrolyze->neutralize dispose Dispose as Aqueous Waste neutralize->dispose

Caption: A flowchart outlining the key stages for the safe handling of this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a secure and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.